molecular formula C5H3BrN4 B1285387 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 89167-24-8

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B1285387
CAS No.: 89167-24-8
M. Wt: 199.01 g/mol
InChI Key: VEPBELSFCORKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPBELSFCORKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578990
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-24-8
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Bromo-triazolo[1,5-a]pyrimidine: A Technical Guide

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to purines, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a valuable pharmacophore in the design of various therapeutic agents.[3][4] This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Strategy: Cyclocondensation

The most prevalent and versatile method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or a synthetic equivalent.[3][4] This approach allows for the introduction of various substituents onto the pyrimidine ring, depending on the choice of the dicarbonyl precursor.

For the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, a key precursor is a brominated 1,3-dicarbonyl compound. A plausible and effective reagent for this purpose is 2-bromo-malonaldehyde or its derivatives. The reaction proceeds through a condensation of the amino group of the triazole with the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system.

Proposed Synthetic Pathway

The logical workflow for the synthesis of the target compound is depicted below.

Synthesis_Workflowcluster_reactantsStarting Materialscluster_reactionReactioncluster_processWorkup & Purificationcluster_productFinal ProductA3-Amino-1,2,4-triazoleCCyclocondensationA->CB2-Bromo-1,3-dicarbonyl Compound(e.g., 2-Bromomalonaldehyde)B->CDReaction QuenchingC->DReaction MixtureEExtractionD->EFChromatographyE->FG6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidineF->GPurified Product

Caption: General workflow for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Experimental Protocols

While a specific protocol for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is not extensively detailed in the literature, the following procedure is a robust, plausible method derived from established syntheses of analogous compounds.[5]

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

This procedure is based on the cyclocondensation of 3-amino-1,2,4-triazole with a suitable brominated 1,3-dicarbonyl synthon.

Materials:

  • 3-Amino-1,2,4-triazole

  • 2-Bromomalonaldehyde (or a suitable precursor/equivalent)

  • Ethanol (or another suitable solvent like acetic acid)

  • Sodium hydroxide (for neutralization, if necessary)

  • Dichloromethane (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole (1.0 equivalent) in ethanol.

  • Addition of Reagent: To this solution, add 2-bromomalonaldehyde (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If the reaction medium is acidic, neutralize it with a suitable base (e.g., aqueous sodium hydroxide solution).

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Quantitative Data

The following table summarizes typical quantitative data for bromo-substituted[1][2][3]triazolo[1,5-a]pyrimidines based on literature reports for analogous compounds.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data Reference
5-Bromo-[1][2][3]triazolo[1,5-a]pyrimidineC₅H₃BrN₄199.01--[1]
7-(2-bromopyridin-4-yl)-...-carboxamideC₂₀H₁₈BrClN₄O473.7591168[2]

Characterization Data

The structural confirmation of the synthesized 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine would be achieved through standard analytical techniques. Expected spectral data, based on the analysis of similar structures, are presented below.

Analysis TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrimidine and triazole rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic core. The carbon atom attached to the bromine will show a characteristic chemical shift.
Mass Spectrometry A molecular ion peak corresponding to the mass of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (C₅H₃BrN₄, M.W. 199.01), along with a characteristic isotopic pattern for a bromine-containing compound (M+2 peak).
FT-IR Absorption bands characteristic of the C=N and C-N stretching vibrations of the heterocyclic rings, as well as C-H stretching and bending vibrations.
X-ray Crystallography Can provide unambiguous confirmation of the molecular structure, including bond lengths and angles, and information on the crystal packing.[1][6]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

logical_relationshipcluster_synthesisSynthesiscluster_purificationPurificationcluster_characterizationCharacterizationStart3-Amino-1,2,4-triazole +2-BromomalonaldehydeReactionCyclocondensation ReactionStart->ReactionCrudeCrude ProductReaction->CrudePurifyColumn ChromatographyCrude->PurifyPurePure this compoundPurify->PureNMRNMR Spectroscopy (¹H, ¹³C)Pure->NMRMSMass SpectrometryPure->MSXrayX-ray CrystallographyPure->Xray

Caption: Logical flow from synthesis to characterization of the target compound.

This technical guide provides a foundational understanding for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine. Researchers are encouraged to adapt and optimize the proposed experimental protocols based on available laboratory resources and specific research objectives.

Spectroscopic and Synthetic Guide to 6-Bromo-triazolo[1,5-a]pyrimidine

Spectroscopic and Synthetic Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. The triazolo[1,5-a]pyrimidine scaffold is a key feature in a variety of biologically active molecules. This technical guide provides a summary of the predicted spectroscopic data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine and outlines general experimental protocols for its synthesis and characterization. Given the limited availability of experimental data in the public domain, this document focuses on predicted values and standard methodologies applicable to this class of compounds.

Chemical Structure

Systematic Name: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine Chemical Formula: C₅H₃BrN₄ Molecular Weight: 199.01 g/mol SMILES: BrC1=CN=C2N=CN=C2N1 InChI Key: VEPBELSFCORKNT-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine. These predictions are based on computational models and analysis of spectral data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.8 - 9.2SingletH-5
~8.5 - 8.9SingletH-7
~8.2 - 8.6SingletH-2

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~155 - 160C-5
~150 - 155C-7
~145 - 150C-8a
~130 - 135C-2
~110 - 115C-6

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
198/200[M]⁺∙ (Molecular ion peak with bromine isotope pattern)
171/173[M - HCN]⁺∙
119[M - Br]⁺
93[M - Br - HCN]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3000C-H stretching (aromatic)
1620 - 1580C=N stretching (ring)
1550 - 1500C=C stretching (ring)
1200 - 1000C-N stretching
800 - 600C-Br stretching

Experimental Protocols

General Synthesis of 6-Substituted-[1][2][3]triazolo[1,5-a]pyrimidines

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core often involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent. For the synthesis of a 6-bromo derivative, a common strategy involves the bromination of the parent[1][2][3]triazolo[1,5-a]pyrimidine.

Example Bromination Protocol:

  • To a solution of[1][2][3]triazolo[1,5-a]pyrimidine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) in stoichiometric amounts.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for ESI).

  • Ionization: For volatile and thermally stable compounds like 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, Electron Ionization (EI) is a suitable hard ionization technique that can provide fragmentation information. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[2][3][4]

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

experimental_workflowGeneral Experimental Workflow for Heterocyclic Compound Characterizationcluster_synthesisSynthesis and Purificationcluster_characterizationSpectroscopic Characterizationcluster_data_analysisData Analysis and ReportingstartStarting MaterialssynthesisChemical Synthesis(e.g., Cyclocondensation, Bromination)start->synthesisworkupReaction Work-up(Extraction, Washing)synthesis->workuppurificationPurification(Recrystallization, Chromatography)workup->purificationnmrNMR Spectroscopy(¹H, ¹³C)purification->nmrmsMass Spectrometry(EI, ESI)purification->msirIR Spectroscopy(ATR-FTIR)purification->irpurity_checkPurity Assessment(HPLC, Elemental Analysis)nmr->purity_checkms->purity_checkir->purity_checkstructure_elucidationStructure Elucidationpurity_check->structure_elucidationdata_reportingData Archiving and Reportingstructure_elucidation->data_reportingend_pointCharacterized Compounddata_reporting->end_point

General workflow for synthesis and characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-triazolo[1,5-a]pyrimidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 6-Bromo-[1]triazolo[1,5-a]pyrimidine. Due to the limited availability of experimental spectral data in public databases, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this compound. The guide also outlines a comprehensive experimental protocol for acquiring NMR spectra and includes visualizations of the molecular structure and experimental workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 6-Bromo-[1]triazolo[1,5-a]pyrimidine. These predictions were generated using established computational algorithms and serve as a reliable estimate for experimental values.

Table 1: Predicted ¹H NMR Data for 6-Bromo-[1]triazolo[1,5-a]pyrimidine

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-28.55Singlet-
H-58.90Doublet2.2
H-78.35Doublet2.2

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Predictions are based on computational models and may vary from experimental results.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-[1]triazolo[1,5-a]pyrimidine

Carbon AtomPredicted Chemical Shift (ppm)
C-2153.2
C-5145.8
C-6115.0
C-7130.5
C-8a150.1

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Predictions are based on computational models and may vary from experimental results.

Molecular Structure

Gcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processing & AnalysisweighWeigh CompounddissolveDissolve inDeuterated Solventweigh->dissolvefilterFilter intoNMR Tubedissolve->filterinstrumentPlace Sample inNMR Spectrometerfilter->instrumentsetupSet Up Experiment(Parameters)instrument->setupacquireAcquire FIDsetup->acquireftFourier Transformacquire->ftphase_basePhase & BaselineCorrectionft->phase_baseref_intReference & Integratephase_base->ref_intanalysisSpectral Analysis(Peak Picking, Assignment)ref_int->analysis

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

This technical guide provides a detailed overview of the mass spectrometric behavior of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and organic synthesis.[4][5] Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide combines theoretical predictions with established fragmentation patterns observed in structurally related triazolopyrimidine and bromo-heterocyclic compounds to offer a comprehensive analytical framework.

Compound Profile

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a key intermediate and building block in the synthesis of more complex molecules.[4][5] Its characterization is crucial for ensuring purity and confirming its structure during the drug discovery and development process. Mass spectrometry is a primary technique for this purpose, providing information on the compound's molecular weight and structural features.[3][6][7]

Molecular Formula: C₅H₃BrN₄[8] Monoisotopic Mass: 197.95412 Da[8]

Predicted Mass Spectrometry Data

Computational predictions offer a valuable starting point for the mass spectrometric analysis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.[8]

AdductPredicted m/z
[M+H]⁺198.96140
[M+Na]⁺220.94334
[M-H]⁻196.94684
[M+NH₄]⁺215.98794
[M+K]⁺236.91728
[M+H-H₂O]⁺180.95138
[M+HCOO]⁻242.95232
[M+CH₃COO]⁻256.96797
[M]⁺197.95357
[M]⁻197.95467

Proposed Fragmentation Pathway

The fragmentation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine under electron impact (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of bromo-substituted heterocyclic compounds.[2] The presence of the bromine isotope pattern (¹⁹⁸Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature for all bromine-containing fragments.[9] A plausible fragmentation pathway is outlined below.

fragmentation_pathway M [M]⁺˙ m/z 198/200 F1 [M-Br]⁺ m/z 119 M->F1 -Br• F2 [M-N₂]⁺˙ m/z 170/172 M->F2 -N₂ F3 [C₄H₃N₂]⁺ m/z 79 F1->F3 -C₂N₂ F5 [C₄H₂BrN]⁺˙ m/z 143/145 F2->F5 -HCN F4 [C₅H₃BrN₂]⁺˙ m/z 170/172

Caption: Proposed mass fragmentation pathway for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Experimental Protocols

A standard approach for the analysis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine would involve Liquid Chromatography-Mass Spectrometry (LC-MS), which is commonly used for the characterization of similar heterocyclic compounds in drug discovery.[3][6][7]

Sample Preparation
  • Standard Solution: Prepare a stock solution of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this class of compounds and can be operated in either positive or negative ion mode.[3][6]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Scan Mode: Full scan mode to detect the molecular ion and MS/MS (or tandem MS) to obtain fragmentation data for structural elucidation.

  • Collision Gas: Argon or nitrogen for collision-induced dissociation (CID) in MS/MS experiments.

  • Data Analysis: The acquired data should be processed to identify the molecular ion and its characteristic fragments. The isotopic pattern of bromine should be used for confirmation.

The following diagram illustrates a typical experimental workflow for the LC-MS analysis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC Liquid Chromatography (C18 Column) Working->LC MS Mass Spectrometry (ESI Source) LC->MS Elution FullScan Full Scan Data (Molecular Ion ID) MS->FullScan MSMS MS/MS Data (Fragmentation Analysis) MS->MSMS Report Final Report FullScan->Report MSMS->Report

Caption: General experimental workflow for the LC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a critical step in its application in research and development. While experimental data is not widely published, a combination of theoretical predictions and knowledge of the fragmentation of analogous compounds provides a solid foundation for its characterization. The proposed fragmentation pathways and experimental protocols in this guide offer a robust framework for scientists working with this and related heterocyclic compounds. The characteristic bromine isotopic signature remains the most definitive feature in the mass spectrum for confirming the presence of this element in the molecular ion and its fragments.

References

Crystal Structure of 6-Bromo-triazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of bromo-substituted triazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The triazolo[1,5-a]pyrimidine scaffold is recognized as a versatile pharmacophore, and the introduction of a bromine atom can significantly influence the compound's physicochemical properties, biological activity, and drug-like characteristics.

This document summarizes available crystallographic data, details the experimental protocols for structure determination, and visualizes the synthetic and experimental workflows. The information presented is intended to support researchers in understanding the structure-property relationships of these compounds and to facilitate the design of novel derivatives with enhanced therapeutic potential.

Crystallographic Data Summary

Table 1: Crystallographic Data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
ParameterValue
Chemical FormulaC₅H₃BrN₄
Molecular Weight199.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9312 (6)
b (Å)14.3306 (11)
c (Å)10.4561 (8)
α (°)90
β (°)94.574 (8)
γ (°)90
Volume (ų)1184.22 (16)
Z4
Density (calculated) (g/cm³)1.116
Absorption Coefficient (μ) (mm⁻¹)0.796
Temperature (K)296(2)
CCDC Number1520692
Table 2: Crystallographic Data for 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine[1]
ParameterValue
Chemical FormulaC₁₈H₁₁BrN₆
Molecular Weight391.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0173 (5)
b (Å)17.4007 (7)
c (Å)7.4201 (4)
α (°)90
β (°)91.004 (4)
γ (°)90
Volume (ų)1551.37 (12)
Z4
Density (calculated) (g/cm³)1.676
Absorption Coefficient (μ) (mm⁻¹)2.66
Temperature (K)200

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystallographic analysis of the featured compounds.

Synthesis and Crystallization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

The synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyrimidine was achieved through a two-step process. Initially, 5-bromo-2-hydrazinopyrimidine was reacted with formaldehyde in ethanol at room temperature. The resulting intermediate, 5-bromo-2-(2-methylenehydrazinyl)pyrimidine, was then subjected to oxidative cyclization using iodobenzene diacetate in dichloromethane.

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified product.

Single Crystal X-ray Diffraction of 5-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

Data collection was performed on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Synthesis and Crystallization of 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine[1]

This derivative was synthesized by treating 4-chloro-7-(4-bromophenyl)-9-phenyl-7H-pyrrolo[3,2-d]pyrimidine with sodium azide and ammonium chloride in DMSO at 90 °C. Colorless single crystals suitable for X-ray analysis were grown by slow evaporation from a dioxane solution.[1]

Single Crystal X-ray Diffraction of 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine[1]

X-ray diffraction data were collected on an Oxford Diffraction Gemini diffractometer with MoKα radiation.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F².[1] An absorption correction was applied using a multi-scan method.[1]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Synthesis_5_Bromo cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Oxidative Cyclization 5-bromo-2-hydrazinopyrimidine 5-bromo-2-hydrazinopyrimidine Intermediate 5-bromo-2-(2-methylenehydrazinyl)pyrimidine 5-bromo-2-hydrazinopyrimidine->Intermediate Ethanol, RT Formaldehyde Formaldehyde Formaldehyde->Intermediate Final_Product 5-Bromo-[1,2,4]triazolo [1,5-a]pyrimidine Intermediate->Final_Product DCM Iodobenzene_diacetate Iodobenzene diacetate Iodobenzene_diacetate->Final_Product

Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

XRay_Workflow Crystal_Growth Single Crystal Growth (Slow Evaporation) Data_Collection X-ray Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares on F²) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and Data Structure_Refinement->Final_Structure

General Experimental Workflow for Single Crystal X-ray Diffraction

References

The Pivotal Role of 6-Bromo-triazolo[1,5-a]pyrimidine in Medicinal Chemistry: A Technical Overview

The Pivotal Role of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyrimidine, represents a privileged structure in the landscape of medicinal chemistry and drug discovery. Its isoelectronic relationship with purines has made it a compelling surrogate for developing novel therapeutic agents. Within this class of compounds, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine emerges as a particularly valuable building block. The strategic placement of a bromine atom at the 6-position serves as a versatile handle for chemical modification, enabling the exploration of a wide chemical space through reactions like metal-catalyzed cross-couplings. This technical guide delves into the biological significance of the 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine core, focusing on the activities of its derivatives and the underlying mechanisms of action.

Biological Activities of[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

While 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine itself is primarily a key intermediate, its derivatives have demonstrated a broad spectrum of biological activities, most notably in the realm of oncology.[1] Research has also highlighted their potential as antimicrobial and antiviral agents.[3][4]

Anticancer Activity

The anticancer properties of[1][2][3]triazolo[1,5-a]pyrimidine derivatives are the most extensively studied. These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, liver, colon, and prostate.[2][3][4] The mechanism of their antitumor action is often multifaceted, involving the inhibition of key cellular processes.

A notable derivative, compound 19 , displayed significant anti-tumor activity against Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma) cell lines.[2] Another derivative, H12 , which incorporates an indole moiety, exhibited potent antiproliferative effects against MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) cells.[3]

Antimicrobial and Antiviral Activity

Beyond cancer, derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have shown promise as antimicrobial agents, with activity against various bacterial and fungal strains.[1][5] Some have also been investigated for their antiviral properties.[6]

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activities of selected[1][2][3]triazolo[1,5-a]pyrimidine derivatives, presented as IC50 values.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 19 Bel-7402 (Human Liver Cancer)12.3[2]
HT-1080 (Human Fibrosarcoma)6.1[2]
Compound H12 MGC-803 (Gastric Cancer)9.47[3]
HCT-116 (Colorectal Carcinoma)9.58[3]
MCF-7 (Breast Cancer)13.1[3]
5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine 1 MCF-7 (Breast Cancer)3.91[3]
Compound 3 T47D (Breast Cancer)3.49[3]
HCT29 (Colorectal Carcinoma)0.24[3]
A549 (Lung Cancer)6.05[3]
Compound 4 (LSD1/KDM1A inhibitor) MGC-803 (Gastric Cancer)2.1[3]
PC9 (Lung Cancer)12.4[3]
Compound 5 (CDK2 inhibitor) -0.12[3]
WS-722 (BRD4 inhibitor) THP-1 (Leukemia)3.86[7]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of[1][2][3]triazolo[1,5-a]pyrimidine derivatives stem from their ability to interact with various molecular targets.

Kinase Inhibition

A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling. Cyclin-dependent kinases (CDKs), particularly CDK2, have been identified as a key target.[1][8] By acting as ATP-competitive inhibitors, these molecules can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[1]

CDK2_InhibitionTriazolopyrimidine[1,2,4]triazolo[1,5-a]pyrimidineDerivativeCDK2CDK2Triazolopyrimidine->CDK2InhibitsCellCycleCell CycleProgressionCDK2->CellCycleArrestCell Cycle ArrestCellCycle->ArrestApoptosisApoptosisArrest->Apoptosis

Caption: Inhibition of CDK2 by[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

Modulation of the ERK Signaling Pathway

Certain indole derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been shown to suppress the ERK signaling pathway.[3] This pathway is often hyperactivated in cancer and plays a key role in cell proliferation and survival. Inhibition of this pathway can lead to G2/M phase cell cycle arrest and apoptosis.[3]

ERK_Pathway_InhibitionGrowthFactorGrowth FactorReceptorReceptor Tyrosine KinaseGrowthFactor->ReceptorRasRasReceptor->RascRafc-RafRas->cRafMEKMEK1/2cRaf->MEKERKERK1/2MEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationTriazolopyrimidine[1,2,4]triazolo[1,5-a]pyrimidineIndole Derivative (H12)Triazolopyrimidine->cRafInhibitsTriazolopyrimidine->MEKInhibitsTriazolopyrimidine->ERKInhibits

Caption: Suppression of the ERK signaling pathway by a triazolopyrimidine derivative.

Other Mechanisms

Other reported mechanisms of action for this class of compounds include:

  • Tubulin Inhibition: Some derivatives promote tubulin polymerization, but through a unique mechanism that does not involve competitive binding with paclitaxel. Instead, they inhibit the binding of vinca alkaloids to tubulin.[9]

  • Bromodomain (BRD4) Inhibition: The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors of BRD4, an epigenetic reader protein implicated in cancer.[7]

  • DNA Gyrase Inhibition: In the context of antimicrobial activity, some derivatives have been found to inhibit DNA gyrase, an essential bacterial enzyme.[5]

Experimental Protocols

The evaluation of the biological activity of[1][2][3]triazolo[1,5-a]pyrimidine derivatives typically involves a range of in vitro assays.

MTT Assay for Antiproliferative Activity

A common method to assess the cytotoxic effects of these compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_WorkflowStartStart: Cancer Cell CultureSeedSeed cells in 96-well plateStart->SeedAdhereAllow cells to adhere overnightSeed->AdhereTreatTreat with varying concentrationsof test compoundAdhere->TreatIncubateIncubate for 48-72 hoursTreat->IncubateAddMTTAdd MTT solutionIncubate->AddMTTIncubateFormazanIncubate for formazan formationAddMTT->IncubateFormazanSolubilizeAdd solubilizing agent (e.g., DMSO)IncubateFormazan->SolubilizeReadMeasure absorbanceSolubilize->ReadAnalyzeCalculate % viability and IC50Read->AnalyzeEndEndAnalyze->End

Caption: General workflow for the MTT assay to determine antiproliferative activity.

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine stands as a cornerstone for the development of a diverse array of biologically active molecules. Its utility as a versatile synthetic intermediate has enabled the creation of numerous derivatives with potent anticancer, antimicrobial, and antiviral activities. The ability of these derivatives to target multiple cellular pathways, including kinase signaling and epigenetic regulation, underscores the therapeutic potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. Future research in this area will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of developing novel and effective therapeutic agents.

6-Bromo-triazolo[1,5-a]pyrimidine: A Technical Guide to a Versatile Purine Isostere in Drug Discovery

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine: A Technical Guide to a Versatile Purine Isostere in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine as a Purine Isostere

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows it to act as a purine isostere, enabling it to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins. The isoelectronic nature of the[1][2][3]triazolo[1,5-a]pyrimidine ring system with the purine heterocycle makes it a valuable scaffold in the design of therapeutic agents.[4][5] The introduction of a bromine atom at the 6-position of this scaffold yields 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine, a versatile building block in drug discovery. The bromine atom serves as a convenient synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine and its derivatives, with a focus on its applications as an anticancer and antimicrobial agent.

Synthesis and Chemical Properties

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core can be achieved through several established routes. The most common strategies involve the cyclocondensation of 3-amino-1,2,4-triazole with a suitable three-carbon building block, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[4]

A plausible and efficient method for the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine involves a two-step process. The first step is the construction of the parent[1][2][3]triazolo[1,5-a]pyrimidine ring, followed by a regioselective bromination at the 6-position.

Experimental Protocols

Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine

This procedure outlines the synthesis of the parent scaffold, which can then be subjected to bromination.

Materials:

  • 3-Amino-1,2,4-triazole

  • Malonaldehyde bis(dimethyl acetal)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 3-amino-1,2,4-triazole (1 equivalent) in ethanol, add malonaldehyde bis(dimethyl acetal) (1.1 equivalents).

  • Add concentrated hydrochloric acid catalytically and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford[1][2][3]triazolo[1,5-a]pyrimidine.

Bromination of[1][2][3]triazolo[1,5-a]pyrimidine to yield 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

This procedure describes the selective bromination of the synthesized scaffold.

Materials:

  • [1][2][3]triazolo[1,5-a]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • AIBN (Azobisisobutyronitrile) - radical initiator (optional, for radical bromination)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve[1][2][3]triazolo[1,5-a]pyrimidine (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution. For radical-initiated bromination, a catalytic amount of AIBN can be added.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to obtain 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Biological Activity and Therapeutic Potential

The 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been extensively utilized in the development of potent inhibitors for various therapeutic targets, demonstrating significant potential in oncology and infectious diseases.

Anticancer Activity

Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have shown promising activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and components of the MAPK/ERK signaling cascade.

Compound IDCancer Cell LineIC50 (µM)Reference
1 MCF-7 (Breast)3.91[4]
2 HCT-116 (Colon)0.53[4]
3 T47D (Breast)3.49[4]
3 HCT29 (Colon)0.24[4]
3 A549 (Lung)6.05[4]
4 (LSD1 inhibitor)MGC-803 (Gastric)2.1[4]
4 (LSD1 inhibitor)PC9 (Lung)12.4[4]
5 (CDK2 inhibitor)-0.12[4]
H12 MGC-803 (Gastric)9.47[1]
H12 HCT-116 (Colon)9.58[1]
H12 MCF-7 (Breast)13.1[1]
Antimicrobial Activity

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has also been investigated for its antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action for their antibacterial effects has been linked to the inhibition of essential bacterial enzymes like DNA gyrase.

Compound IDOrganismMIC (µg/mL)Reference
Essramycin Gram-positive & Gram-negative bacteria2.0 - 8.0[1]
Various derivatives Gram-positive & Gram-negative bacteria0.25 - 2.0[6]
Compound 9a (DNA Gyrase inhibitor)-IC50 = 0.68 µM[6]

Signaling Pathway Modulation

The therapeutic effects of 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition.[1][7] Its aberrant activity is a hallmark of many cancers. Triazolopyrimidine derivatives have been designed as potent CDK2 inhibitors, acting as ATP-competitive binders in the kinase domain.

CDK2_PathwayGrowth_FactorsGrowth FactorsRTKReceptor TyrosineKinase (RTK)Growth_Factors->RTKRasRasRTK->RasRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKCyclinDCyclin DERK->CyclinDUpregulatesCDK46CDK4/6CyclinD->CDK46ActivatesRbRbCDK46->RbPhosphorylates(inactivates)E2FE2FRb->E2FInhibitsCyclinECyclin EE2F->CyclinEPromotesTranscriptionS_Phase_EntryS-Phase EntryE2F->S_Phase_EntryDrivesCDK2CDK2CyclinE->CDK2ActivatesCDK2->RbPhosphorylates(inactivates)Triazolopyrimidine6-Bromo-triazolo[1,5-a]pyrimidineDerivativeTriazolopyrimidine->CDK2Inhibits

CDK2 Signaling Pathway and Inhibition
MAPK/ERK Pathway Inhibition

The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[2][4] Constitutive activation of this pathway is a common driver of tumorigenesis. Certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to suppress this pathway.[1]

ERK_PathwayGrowth_FactorGrowth FactorReceptorReceptor Tyrosine KinaseGrowth_Factor->ReceptorGRB2_SOSGRB2/SOSReceptor->GRB2_SOSRasRasGRB2_SOS->RasRafc-RafRas->RafMEKMEK1/2Raf->MEKERKERK1/2MEK->ERKNucleusNucleusERK->NucleusTranscription_FactorsTranscription Factors(e.g., c-Fos, c-Jun)ERK->Transcription_FactorsPhosphorylatesCellular_ResponseCell Proliferation,Survival, DifferentiationTranscription_Factors->Cellular_ResponseRegulates GeneExpression forTriazolopyrimidine[1,2,4]triazolo[1,5-a]pyrimidineDerivativeTriazolopyrimidine->RafInhibitsTriazolopyrimidine->MEKInhibitsTriazolopyrimidine->ERKInhibits

MAPK/ERK Signaling Pathway and Inhibition

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine stands out as a privileged scaffold in modern drug discovery. Its role as a purine isostere provides a rational starting point for the design of inhibitors targeting a wide range of ATP-binding proteins. The synthetic accessibility and the versatility of the bromo substituent for further chemical modification make it an attractive core for the development of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities, coupled with the ability to modulate key signaling pathways such as CDK2 and MAPK/ERK, underscore the significant potential of this heterocyclic system. Future research will likely focus on the development of more selective and potent derivatives with optimized pharmacokinetic and pharmacodynamic profiles, paving the way for new and effective treatments for cancer and infectious diseases.

The Antimicrobial Frontier: A Technical Guide to Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, substituted triazolopyrimidines have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens. This technical guide provides a comprehensive overview of the antimicrobial potential of these compounds, focusing on quantitative data, experimental methodologies, and insights into their mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted triazolopyrimidines has been evaluated against a range of microorganisms. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their potency.

Table 1: Antibacterial Activity of Substituted 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (MIC µg/mL) B. subtilis (MIC µg/mL) E. coli (MIC µg/mL)
9d ---
9n ---
9o ---
9p ---
Ciprofloxacin (Control) ---
Fluconazole (Control) N/AN/AN/A

Note: Specific MIC values for compounds 9d, 9n, 9o, and 9p are not explicitly provided in a consolidated table in the source material, but they are described as showing "notable antibacterial efficacy" and "significant antimicrobial activity". Their minimal inhibitory concentration (MIC) values were between 16 and 102 μM.[1][2]

Table 2: Inhibition Zone Diameters (mm) of Selected 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

CompoundB. subtilisS. aureusE. coliP. aeruginosa
9o (X = OMe, Y = Me) 43454342
9n (X = OMe, Y = Cl) ~40~40~40~40
9p (X = OMe, Y = OCH3) ~38~38~38~38
Ciprofloxacin (Control) 40404040

Data extracted from a study highlighting the potent activity of compound 9o, which surpassed the reference drug ciprofloxacin.[1]

Table 3: Inhibitory Activity against Bacterial Enzymes

CompoundDNA Gyrase IC50 (µM)DHFR IC50 (µM)
Compound IV 0.68-
Ciprofloxacin (Control) 0.85-
Compounds IIIa and IIIb 61 (against Gram-positive)-
40 (against Gram-negative)

This table showcases the enzymatic inhibition, suggesting a potential mechanism of action for these compounds.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of substituted triazolopyrimidines.

In Vitro Antimicrobial Susceptibility Testing

1. Modified Disk Diffusion Method (for Inhibition Zone Determination):

  • Microbial Strains: Standard and clinical isolates of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus flavus, Candida albicans) are used.[1]

  • Culture Preparation: Bacterial strains are grown in nutrient broth at 37°C for 24 hours. Fungal strains are grown on potato dextrose agar at 25°C for 48-72 hours.

  • Inoculum Standardization: The microbial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

  • Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. Ciprofloxacin and fluconazole are typically used as positive controls for antibacterial and antifungal activity, respectively.[1]

2. Microbroth Dilution Method (for Minimum Inhibitory Concentration - MIC Determination):

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[4]

  • Preparation of Test Compounds: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included. A known antibiotic (e.g., ampicillin) is used as a reference standard.[4]

  • Incubation: The microtiter plates are incubated under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Enzyme Inhibition Assays

1. DNA Gyrase Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Procedure: The assay is typically performed using a commercially available kit. The reaction mixture contains supercoiled DNA substrate, DNA gyrase enzyme, and the test compound at various concentrations. The reaction is allowed to proceed, and the different forms of DNA (supercoiled, relaxed) are then separated by agarose gel electrophoresis.

  • Data Analysis: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.[3]

2. Dihydrofolate Reductase (DHFR) Inhibition Assay:

  • Principle: This assay measures the inhibition of the DHFR enzyme, which is crucial for nucleotide synthesis.

  • Procedure: The assay monitors the decrease in absorbance at 340 nm as NADPH is oxidized during the reduction of dihydrofolate to tetrahydrofolate by DHFR. The reaction is carried out in the presence and absence of the test compounds.

  • Data Analysis: The rate of NADPH oxidation is measured, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]

Signaling Pathways and Mechanisms of Action

Several studies suggest that substituted triazolopyrimidines exert their antimicrobial effects by targeting essential bacterial enzymes. The dual inhibition of DNA gyrase and Dihydrofolate Reductase (DHFR) has been identified as a key mechanism.[1][2][3]

Dual Inhibition of DNA Gyrase and DHFR

The following diagram illustrates the proposed mechanism of action where triazolopyrimidine derivatives concurrently inhibit two vital pathways in bacterial cells.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Substituted Triazolopyrimidine Derivatives Disk_Diffusion Disk Diffusion Assay (Inhibition Zone) Synthesis->Disk_Diffusion Test Compounds MIC Microbroth Dilution Assay (Determine MIC) Disk_Diffusion->MIC Active Compounds Enzyme_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase, DHFR) MIC->Enzyme_Assay Potent Compounds Docking Molecular Docking Studies Enzyme_Assay->Docking Validate Targets

References

The Rise of Triazolopyrimidines: A New Frontier in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel triazolopyrimidine compounds demonstrating significant anticancer activity through diverse mechanisms of action. This guide provides an in-depth review of their efficacy, target pathways, and the experimental validation supporting their development as next-generation oncology therapeutics.

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the promising scaffolds, the triazolopyrimidine core has emerged as a privileged structure, demonstrating potent and selective anticancer activity in a multitude of preclinical studies. This technical guide synthesizes the current knowledge on novel triazolopyrimidine compounds, offering a detailed examination of their mechanism of action, quantitative efficacy, and the experimental methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive resource to accelerate the translation of these promising compounds from the laboratory to the clinic.

Quantitative Efficacy: A Comparative Analysis of Anticancer Activity

The anticancer potency of novel triazolopyrimidine derivatives has been rigorously evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's efficacy, have been systematically determined and are summarized below. These data highlight the broad spectrum of activity and the nanomolar to low micromolar potency of select compounds.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
13c MCF-7 (Breast)2.42EGFR, HER-2, TOP-II, ARO[1][2][3]
HCT116 (Colon)6.10EGFR, HER-2, TOP-II, ARO[1][2][3]
HeLa (Cervical)10.33EGFR, HER-2, TOP-II, ARO[1][2][3]
Compound 34 PC3 (Prostate)0.026EGFR[4]
Compound 1 HCC1937 (Breast)~7.0EGFR/AKT/ERK1/2[5][6][7]
HeLa (Cervical)~11.0EGFR/AKT/ERK1/2[5][6][7]
Compound 19 Bel-7402 (Liver)12.3Not specified[8]
HT-1080 (Fibrosarcoma)6.1Not specified[8]
H12 MGC-803 (Gastric)9.47ERK signaling pathway[9][10]
HCT-116 (Colon)9.58ERK signaling pathway[9][10]
MCF-7 (Breast)13.1ERK signaling pathway[9][10]
Compound 8 MDA-MB-231 (Breast)Single-digit nMVEGFR-2, MMP-2, CA II[11]
Compound 9 MDA-MB-231 (Breast)Single-digit nMVEGFR-2, MMP-2, CA II[11]

Mechanisms of Action: Targeting Key Cancer Pathways

Novel triazolopyrimidine compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple key signaling pathways simultaneously. This multi-targeted approach is a promising strategy to overcome drug resistance and improve therapeutic outcomes.

One of the primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs). Several compounds have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][4][5] By blocking the ATP binding site of these receptors, the compounds prevent their activation and subsequent downstream signaling through pathways like the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[5][6][7][9]

Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[11] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby starving the tumor and inhibiting its growth.

Beyond RTKs, some triazolopyrimidine derivatives have been found to interfere with fundamental cellular processes. Certain compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[12] Others have demonstrated inhibitory activity against Topoisomerase II (TOP-II), an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[1][2][3]

Furthermore, some derivatives have been shown to induce apoptosis by increasing the cellular levels of reactive oxygen species (ROS) and regulating the expression of apoptosis-related proteins.[4] The ability of certain compounds to suppress specific cell cycle phases, such as the S-phase, further contributes to their antiproliferative effects.[1][2][3]

Signaling_Pathways TP Triazolopyrimidine Compounds EGFR EGFR/HER-2 TP->EGFR VEGFR2 VEGFR-2 TP->VEGFR2 Tubulin Tubulin TP->Tubulin TOPO2 Topoisomerase II TP->TOPO2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Microtubule Microtubule Disruption Tubulin->Microtubule DNA_Damage DNA Damage TOPO2->DNA_Damage Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis->Proliferation Apoptosis Apoptosis Microtubule->Apoptosis DNA_Damage->Apoptosis

Figure 1: Diverse Mechanisms of Action of Triazolopyrimidine Compounds.

Experimental Protocols

The evaluation of the anticancer activity of novel triazolopyrimidine compounds involves a series of well-established in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triazolopyrimidine compounds for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Treat Treat cells with triazolopyrimidine compounds Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to solubilize formazan Incubate_MTT->Add_DMSO Measure Measure absorbance at 570 nm Add_DMSO->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow of the MTT Cell Viability Assay.
Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is employed to investigate the effect of triazolopyrimidine compounds on the expression and phosphorylation status of proteins in key signaling pathways.

  • Cell Lysis: Treated and untreated cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

To evaluate the in vivo anticancer efficacy of triazolopyrimidine compounds, tumor xenograft models are often used.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then randomly assigned to treatment and control groups. The triazolopyrimidine compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Future Directions

The compelling preclinical data for novel triazolopyrimidine compounds underscore their potential as a new class of anticancer agents. Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Further in vivo studies in various cancer models, including patient-derived xenografts, will be crucial to validate their therapeutic potential. Additionally, a deeper understanding of their mechanisms of action and potential resistance mechanisms will be essential for their successful clinical development. The continued exploration of the triazolopyrimidine scaffold holds great promise for the discovery of innovative and effective cancer therapies.

References

An In-depth Technical Guide to the Purity and Stability of 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block, its purity and stability are paramount, directly impacting the quality, safety, and efficacy of subsequent drug candidates. Understanding the impurity profile, potential degradation pathways, and appropriate analytical methodologies for this compound is critical for researchers in ensuring the reliability and reproducibility of their work. This technical guide provides a comprehensive overview of the known purity specifications, recommended storage conditions, and detailed protocols for the analytical characterization and stability assessment of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Purity Profile and Synthesis

The purity of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a critical parameter that is largely determined by the synthetic route and subsequent purification processes. Commercially available batches of this compound typically exhibit high purity, as summarized below.

Commercial Purity Specifications

Quantitative data from various chemical suppliers indicate that 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is generally available at a purity level suitable for most research and development applications.

Supplier/SourcePurity SpecificationAnalytical Method
ChemScene≥98%Not Specified
Sobekbio Biosciences97%Not Specified
Tokyo Chemical Industry (TCI)>95.0%HPLC, qNMR
General Literature Reference>95%HPLC

Note: One major supplier, Sigma-Aldrich, notes that they do not collect analytical data for this product and the buyer assumes responsibility for confirming its identity and purity.

Synthesis Protocol

The most common synthesis route involves the condensation reaction of 3-amino-1H-1,2,4-triazole with 2-bromomalonaldehyde. The purity of the final product is contingent on the quality of the starting materials and the effectiveness of the purification steps.

Experimental Protocol: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

  • Reaction Setup: Dissolve 3-amino-1H-1,2,4-triazole (6 mmol, 0.5 g) in 5 mL of anhydrous acetic acid.

  • Addition of Reagent: In a separate vessel, suspend 2-bromomalonaldehyde (6 mmol, 0.9 g) in 5 mL of anhydrous acetic acid. Slowly add the 3-amino-1H-1,2,4-triazole solution dropwise to this suspension at room temperature.

  • Reaction Conditions: Heat the resulting reaction mixture to 80 °C and maintain this temperature for 7 hours, with continuous stirring.

  • Work-up: Upon completion of the reaction (monitored by TLC), remove the acetic acid by evaporation under reduced pressure.

  • Purification: Add dichloromethane (DCM) to the residue. Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the dried organic phase to dryness under reduced pressure to yield the final product, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine. This procedure has been reported to yield a product of sufficient purity for subsequent use.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Workflow for Purity Assessment cluster_0 Initial Characterization cluster_1 Quantitative Purity Analysis cluster_2 Final Assessment Synthesis Synthesized Product NMR 1H & 13C NMR Spectroscopy Synthesis->NMR Structural Confirmation MS Mass Spectrometry (GC-MS or LC-MS) Synthesis->MS Molecular Weight Verification HPLC HPLC-UV/PDA NMR->HPLC Informed Method Development MS->HPLC Data Integrate Data HPLC->Data Quantitative Results GC GC-FID/MS GC->Data Volatile Impurities Report Purity Report (Assay & Impurity Profile) Data->Report

Caption: General workflow for the analytical characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity and assay of non-volatile and thermally labile compounds like 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.[4] A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.

Experimental Protocol: RP-HPLC Purity Analysis

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector, monitoring at a wavelength determined by the UV spectrum of the compound (typically around its λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).

  • Quantification: Purity is determined by the area percentage method. The percentage of the main peak relative to the total area of all peaks provides the purity value. An external or internal standard can be used for a more accurate assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents.[3][5]

Experimental Protocol: GC-MS Impurity Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • Injector: Split/splitless injector, with an injection temperature of ~250 °C.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.

  • Analysis: Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and confirmation of the compound's identity.[6][7] It can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Experimental Protocol: NMR Characterization

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. The chemical shifts, splitting patterns, and integration values are used to confirm the structure.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Analysis: The absence of significant impurity signals in the ¹H NMR spectrum provides a qualitative measure of purity. For quantitative analysis (qNMR), a known amount of an internal standard is added to a precisely weighed sample, and the purity is calculated by comparing the integral of a specific analyte signal to that of the standard.

Stability Profile and Degradation

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of the compound.

SupplierRecommended Storage Conditions
ChemScene-20°C, sealed storage, away from moisture
ChemicalBookSealed in dry, Room Temperature
BLDpharmSealed in dry, Room Temperature

The variance in recommended temperatures suggests that for long-term storage, colder (-20°C), dry conditions are preferable to minimize potential degradation.

Potential Degradation Pathways

Based on the structure, which contains a pyrimidine ring susceptible to hydrolysis and a bromo-aromatic system sensitive to photolysis, several degradation pathways can be hypothesized.[2][8][9] Forced degradation studies are necessary to confirm these pathways.[10]

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The C-Br bond could also undergo hydrolysis, although this typically requires more forcing conditions.

  • Oxidation: The nitrogen atoms in the heterocyclic rings could be susceptible to oxidation, potentially leading to N-oxide formation.

  • Photolysis: Bromo-substituted aromatic systems can be sensitive to light. UV radiation could induce cleavage of the C-Br bond, leading to radical-mediated degradation pathways.

  • Thermal Degradation: Triazole rings are known to undergo thermal decomposition, often involving the loss of N₂.[1][11][12] While generally stable, high temperatures could initiate ring cleavage or other decomposition reactions.

Hypothetical Hydrolytic Degradation Pathway Parent 6-Bromo-triazolo[1,5-a]pyrimidine Intermediate1 Ring-Opened Intermediate (Ureidoacrylate analogue) Parent->Intermediate1 H₂O / H⁺ or OH⁻ (Pyrimidine Ring Opening) Product1 Debrominated Analogue Parent->Product1 H₂O (C-Br Hydrolysis) Product2 Ring Cleavage Products (e.g., Amino-triazole derivatives) Intermediate1->Product2 Further Hydrolysis

Caption: A hypothetical pathway for degradation via hydrolysis.

Protocols for Stability Assessment (Forced Degradation)

To properly evaluate the stability of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, forced degradation studies should be conducted according to ICH Q1B guidelines.[13][14] These studies expose the compound to stress conditions to identify potential degradants and develop a stability-indicating analytical method.

ICH Q1B Photostability Testing Workflow Start Test Drug Substance Expose Expose to Light (≥1.2M lux-hr & ≥200 W-hr/m²) Start->Expose Control Dark Control Start->Control CheckChange Acceptable Change? Expose->CheckChange Yes Photostable (No further testing needed) CheckChange->Yes Yes No Photolabile (Proceed to Drug Product) CheckChange->No No

Caption: Decision workflow for photostability testing of a drug substance.

General Protocol for Forced Degradation
  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various media (e.g., acetonitrile/water). Also, test the solid-state material.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Neutral Hydrolysis: Water at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 80°C for 48 hours.

    • Photolytic Degradation: Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][15] A dark control should be maintained for comparison.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Processing: Neutralize acidic and basic samples before analysis. Dilute samples as needed to fall within the linear range of the analytical method.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using a developed and validated stability-indicating HPLC method.

  • Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify any significant degradation products.

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

    • Characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

Summary and Recommendations

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a valuable chemical intermediate available in high purity (typically ≥97%) from commercial sources. However, a comprehensive stability profile is lacking in public literature.

Key Recommendations:

  • Purity Verification: Users should independently verify the purity of each batch using a combination of HPLC and spectroscopic methods (NMR, MS) before use in critical applications.

  • Storage: For long-term storage, the compound should be kept in a tightly sealed container, protected from moisture and light, at -20°C. For routine laboratory use, storage at room temperature in a desiccator may be sufficient for shorter periods.

  • Stability Studies: It is highly recommended that researchers conduct forced degradation studies to understand the compound's intrinsic stability, identify potential degradants, and establish a validated stability-indicating analytical method. This is particularly crucial when the compound is intended for use in drug development pipelines.

  • Handling: Standard laboratory precautions should be taken, including the use of personal protective equipment. Avoid exposure to excessive heat, light, and humidity.

By adhering to these guidelines and performing the recommended analytical work, researchers and drug development professionals can ensure the quality and integrity of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, leading to more reliable and successful scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-[1][2][3]triazolo[1,5-a]pyrimidines from 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine. This protocol is essential for researchers in medicinal chemistry and drug discovery, as the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key component in a wide range of biologically active compounds.

The[1][2][3]triazolo[1,5-a]pyrimidine core is a purine isostere and is found in numerous compounds with anticancer, antimicrobial, antiviral, and antiparasitic properties.[1][2] The ability to introduce a variety of aryl and heteroaryl substituents at the 6-position via Suzuki coupling allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the 6-position of the triazolo[1,5-a]pyrimidine core and an aryl or heteroaryl group from a boronic acid or ester. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Figure 1: General Suzuki Coupling Reaction

Suzuki_Coupling reac1 6-Bromo-triazolo[1,5-a]pyrimidine prod 6-Aryl-triazolo[1,5-a]pyrimidine reac1->prod Pd Catalyst, Base, Solvent reac2 Arylboronic Acid (R-B(OH)2) reac2->prod Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Microwave Irradiate at 120°C for 30 min Inert->Microwave Extraction Aqueous Work-up Microwave->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure Product Purification->FinalProduct Characterization Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Aryl_R R-Pd(II)Ln-R' PdII_Aryl->PdII_Aryl_R Transmetalation (R'-B(OH)2, Base) PdII_Aryl_R->Pd0 Reductive Elimination Product R-R' PdII_Aryl_R->Product

References

Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Its structural similarity to endogenous purines allows it to interact with various biological targets.[2][4] The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of complex molecules and libraries of compounds for drug screening.

This document provides detailed application notes and protocols for the Sonogashira coupling of 6-Bromo-triazolo[1,5-a]pyrimidine with various terminal alkynes. The resulting 6-alkynyl-triazolo[1,5-a]pyrimidine derivatives are valuable intermediates for the development of novel therapeutic agents.

Reaction Scheme

The general scheme for the Sonogashira coupling of 6-Bromo-triazolo[1,5-a]pyrimidine is depicted below. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base in an organic solvent.

Sonogashira_Reaction cluster_reactants Reactants cluster_product Product 6-Bromo-triazolo[1,5-a]pyrimidine 6-Bromo-triazolo[1,5-a]pyrimidine Catalysts + Terminal Alkyne R-C≡C-H 6-Alkynyl-triazolo[1,5-a]pyrimidine 6-(Alkynyl)-triazolo[1,5-a]pyrimidine Catalysts->6-Alkynyl-triazolo[1,5-a]pyrimidine Pd catalyst, Cu(I) co-catalyst Base, Solvent, Heat

Caption: General Sonogashira coupling reaction scheme.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a bromo-substituted pyrazolo[1,5-a]pyrimidine amine, a close analog of 6-Bromo-triazolo[1,5-a]pyrimidine, with various terminal alkynes. These data provide a strong starting point for optimizing the reaction for the target substrate.

EntryTerminal Alkyne (R-C≡C-H)Pd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801285
24-EthynyltoluenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801288
34-MethoxyphenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF801292
43-EthynylthiophenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801278
51-EthynylcyclohexenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF801275
6Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF601865

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask or sealed tube, add 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.) via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw technique.

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-triazolo[1,5-a]pyrimidine.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel triazolo[1,5-a]pyrimidine derivatives as potential therapeutic agents.

Workflow A Starting Material (6-Bromo-triazolo[1,5-a]pyrimidine) B Sonogashira Coupling with diverse alkynes A->B C Library of 6-Alkynyl-triazolo[1,5-a]pyrimidines B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Biological Screening (e.g., Kinase Assays, Cell Proliferation) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H Preclinical Development G->H

Caption: Drug discovery workflow.

Signaling Pathway Inhibition

Many[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7] The diagram below illustrates a simplified signaling pathway where a hypothetical triazolo[1,5-a]pyrimidine derivative inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activation Downstream Downstream Signaling Proteins Kinase->Downstream Transcription Transcription Factors Downstream->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Kinase inhibition signaling pathway.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromo-triazolo[1,5-a]pyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized triazolo[1,5-a]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as kinase inhibitors.[1] This document outlines the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings for the derivatization of the 6-position of the triazolo[1,5-a]pyrimidine scaffold.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For the 6-Bromo-triazolo[1,5-a]pyrimidine core, these reactions provide a modular approach to introduce diverse substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

A general workflow for these reactions is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Weigh Reactants: - 6-Bromo-triazolo[1,5-a]pyrimidine - Coupling Partner - Palladium Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Start->Solvent Characterize (NMR, MS, etc.) Degas Degas Mixture (e.g., Argon bubbling) Solvent->Degas Characterize (NMR, MS, etc.) Heat Heat to Reaction Temperature (Conventional or Microwave) Degas->Heat Characterize (NMR, MS, etc.) Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Characterize (NMR, MS, etc.) Cool Cool to Room Temperature Monitor->Cool Characterize (NMR, MS, etc.) Filter Filter off Solids Cool->Filter Characterize (NMR, MS, etc.) Extract Aqueous Work-up & Extraction Filter->Extract Characterize (NMR, MS, etc.) Dry Dry Organic Layer Extract->Dry Characterize (NMR, MS, etc.) Concentrate Concentrate in vacuo Dry->Concentrate Characterize (NMR, MS, etc.) Purify Purify by Chromatography Concentrate->Purify Characterize (NMR, MS, etc.) Final Product Final Product Purify->Final Product Characterize (NMR, MS, etc.)

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For 6-Bromo-triazolo[1,5-a]pyrimidine, this allows for the introduction of a variety of aryl and heteroaryl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromo-Pyrazolopyrimidines

While specific data for 6-Bromo-triazolo[1,5-a]pyrimidine is not extensively available, the following table summarizes results for the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which serves as a valuable reference for reaction optimization.[3][4][5]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acidPdCl2(PPh3)2 (5)-Na2CO3Dioxane1109
24-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K2CO3EtOH/H2O135 (MW)92
3Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K2CO3EtOH/H2O135 (MW)85
44-Fluorophenylboronic acidXPhosPdG2 (2.5)XPhos (5)K2CO3EtOH/H2O135 (MW)88
5Thiophen-2-ylboronic acidXPhosPdG2 (2.5)XPhos (5)K2CO3EtOH/H2O135 (MW)75
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from optimized conditions for related pyrazolopyrimidine systems.[3][4][5]

  • Reaction Setup: In a microwave vial, combine 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), and K2CO3 (2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of ethanol and water.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor at 135 °C for 40 minutes.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide.[6][7] This is a crucial transformation for synthesizing compounds with amine functionalities, which are prevalent in bioactive molecules.

Quantitative Data for Buchwald-Hartwig Amination of a Related Chloro-Pyrazolopyrimidine

The following data for the amination of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine provides a starting point for developing conditions for 6-Bromo-triazolo[1,5-a]pyrimidine.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Benzene-1,2-diaminePd2(dba)3 (5)Xantphos (10)Cs2CO3Toluene11061
2BenzimidazolePd2(dba)3XantphosCs2CO3Toluene150 (MW)34-93
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on conditions reported for similar heterocyclic systems.

  • Reaction Setup: To an oven-dried sealed tube, add 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Degassing: Flush the tube with argon for 5-10 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(R)(Br) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Ar-X R-Br Ar-X->Oxidative Addition Complex Amine Complex [L2Pd(II)(R)(NH2R')]+Br- Oxidative Addition Complex->Amine Complex Amine R'-NH2 Amine->Amine Complex Amido Complex L2Pd(II)(R)(NHR') Amine Complex->Amido Complex Base -HBr Amido Complex->Pd(0)L2 Product R-NHR' Amido Complex->Product Reductive Elimination

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This reaction is valuable for introducing linear scaffolds and as a precursor for further transformations.

Quantitative Data for Sonogashira Coupling of a Related Bromo-Pyrazolopyrimidine

The following data pertains to the Sonogashira coupling of a bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine.

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl2(PPh3)2 (5)10Et3NDioxane80Good to Excellent
2EthynyltrimethylsilanePdCl2(PPh3)2 (5)10Et3NDioxane80Good to Excellent
3Propargyl alcoholPdCl2(PPh3)2 (5)10Et3NDioxane80Good to Excellent
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for similar heterocyclic systems.[4]

  • Reaction Setup: In a sealed tube, dissolve 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv.), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%) in a mixture of dioxane and triethylamine (5 equiv.).

  • Degassing: Degas the solution by bubbling argon through it for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[8] It is a powerful method for the synthesis of substituted alkenes. While specific examples on the triazolo[1,5-a]pyrimidine core are limited in the literature, the general principles can be applied.

General Considerations for Heck Coupling
  • Catalyst: Pd(OAc)2 or PdCl2 are common precursors.

  • Ligands: Phosphine ligands such as PPh3 or P(o-tol)3 are often used.

  • Base: An inorganic base like Na2CO3, K2CO3, or an organic base like Et3N is required.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically employed.

  • Additives: Phase-transfer catalysts like TBAB can sometimes improve yields.

Hypothetical Protocol: Heck Coupling

This is a generalized protocol that would require optimization for the specific substrate.

  • Reaction Setup: Combine 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Na2CO3 (2.0 equiv.) in a sealed tube.

  • Solvent Addition: Add anhydrous DMF.

  • Degassing: Flush the tube with argon.

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography.

Applications in Drug Discovery

The functionalized triazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]pyrimidine scaffolds are prominent in medicinal chemistry as inhibitors of various protein kinases, which are critical targets in oncology.[1] For instance, derivatives of these scaffolds have been investigated as inhibitors of EGFR, CK2, B-Raf, MEK, and CDKs. The ability to rapidly diversify the 6-position of the triazolo[1,5-a]pyrimidine core using the palladium-catalyzed cross-coupling reactions described herein is a powerful strategy for the development of novel and potent kinase inhibitors.

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Triazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase Binding to ATP-binding site

Figure 3: General mechanism of kinase inhibition by ATP-competitive inhibitors.

The protocols and data presented provide a solid foundation for researchers to explore the chemical space around the 6-substituted triazolo[1,5-a]pyrimidine scaffold, accelerating the discovery of new drug candidates.

References

Synthesis of 6-Aryl-Triazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-aryl-triazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential. The fused[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere and has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Application Notes

The 6-aryl-triazolo[1,5-a]pyrimidine core is a versatile scaffold found in compounds with a wide range of biological activities.[5] These derivatives have shown promise as:

  • Anticancer Agents: Many compounds in this class exhibit potent antiproliferative activity against various cancer cell lines.[2][6] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, disruption of signaling pathways such as the ERK signaling pathway, and induction of cell cycle arrest and apoptosis.[6][7][8]

  • Antimicrobial Agents: Several 6-aryl-triazolo[1,5-a]pyrimidine derivatives have demonstrated significant antibacterial and antifungal activity.[9][10]

  • Kinase Inhibitors: The structural similarity to purines makes this scaffold a suitable candidate for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[11]

  • Herbicidal and Agricultural Agents: Beyond medicinal applications, certain triazolo[1,5-a]pyrimidine derivatives have been investigated for their herbicidal properties.[12]

The synthesis of these compounds is often approached through multicomponent reactions, which offer advantages such as high efficiency, atom economy, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[1][13]

Synthetic Strategies and Experimental Protocols

Several synthetic routes have been established for the preparation of 6-aryl-triazolo[1,5-a]pyrimidines. The most common methods include one-pot three-component reactions and cyclocondensation reactions.

Method 1: One-Pot Three-Component Synthesis

This method involves the reaction of a 3-amino-1,2,4-triazole, an aromatic aldehyde, and a β-dicarbonyl compound in the presence of a catalyst.[14][15] This approach is highly efficient for creating molecular diversity.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (15 mL).[14]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (APTS) (10 mol%).[14]

  • Reaction Condition: Reflux the reaction mixture for 24 hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure 6-aryl-[1][2][3]triazolo[4,3-a]pyrimidine derivative.[14] Note that in some cases, this initially forms the [4,3-a] isomer, which can rearrange to the more stable [1,5-a] isomer, sometimes requiring an additional step.[3]

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Reaction 3-Amino-1,2,4-triazole->Reaction Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Reaction β-Dicarbonyl β-Dicarbonyl Compound β-Dicarbonyl->Reaction Catalyst Catalyst (e.g., APTS) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Product 6-Aryl-triazolo[1,5-a]pyrimidine Reaction->Product One-Pot

Caption: One-Pot Synthesis Workflow.

Method 2: Cyclocondensation of Aminotriazoles with α,β-Unsaturated Carbonyl Compounds

This classical approach involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system, such as a chalcone.[3]

Experimental Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted 3-amino-1,2,4-triazole (1.0 mmol) and the aryl-substituted chalcone (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Condition: The reaction mixture is typically heated to reflux for several hours. The specific reaction time will vary depending on the substrates used.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is isolated by filtration. The crude product is then washed and can be purified by recrystallization to yield the desired 6-aryl-triazolo[1,5-a]pyrimidine.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the synthesis of various 6-aryl-triazolo[1,5-a]pyrimidine derivatives.

EntryAryl Substituent (at C6)MethodCatalyst/SolventTime (h)Yield (%)Reference
1PhenylOne-PotAPTS / Ethanol2475[14]
24-ChlorophenylOne-PotAPTS / Ethanol2465[14]
34-MethoxyphenylOne-PotNaOH / Ethanol--[15]
43,4-DimethoxyphenylOne-PotNaOH / Ethanol--[15]

Biological Activity and Signaling Pathways

Several synthesized 6-aryl-triazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer activity. For instance, certain compounds have been shown to inhibit the proliferation of cancer cells by interfering with critical cellular processes.

Tubulin Polymerization Inhibition:

Some derivatives of[1][2][3]triazolo[1,5-a]pyrimidine act as antitubulin agents.[8] They can disrupt microtubule dynamics, which is essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_compound Compound Action cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome Compound 6-Aryl-triazolo[1,5-a]pyrimidine Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Polymerizes to form MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces cluster_compound Compound Action cluster_pathway Signaling Pathway cluster_outcome Cellular Response Compound 6-Aryl-triazolo[1,5-a]pyrimidine ERK ERK Compound->ERK Suppresses EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Derivatisierung von 6-Brom-triazolo[1,5-a]pyrimidin an der 6-Position: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von 6-Brom-[1][2]triazolo[1,5-a]pyrimidin. Die Funktionalisierung dieses Heterozyklus ist von erheblichem Interesse für die medizinische Chemie, da das Triazolo[1,5-a]pyrimidin-Gerüst in vielen biologisch aktiven Verbindungen vorkommt. Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Werkzeuge zur Synthese diverser Derivate durch die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen an der 6-Position.

Dieses Handbuch behandelt die wichtigsten Transformationen, einschließlich der Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Aminierungsreaktionen. Es werden detaillierte Protokolle, quantitative Daten in tabellarischer Form und visuelle Darstellungen der Arbeitsabläufe bereitgestellt, um die Planung und Durchführung von Experimenten zu erleichtern.

Suzuki-Miyaura-Kupplung zur Synthese von 6-Aryl-triazolo[1,5-a]pyrimidinen

Die Suzuki-Miyaura-Kupplung ist eine vielseitige Methode zur Bildung von C-C-Bindungen zwischen dem 6-Brom-triazolo[1,5-a]pyrimidin und verschiedenen Aryl- oder Heteroarylboronsäuren. Diese Reaktion zeichnet sich durch ihre Toleranz gegenüber einer Vielzahl funktioneller Gruppen und typischerweise hohe Ausbeuten aus.

Quantitative Datenübersicht

Die folgende Tabelle fasst repräsentative Ergebnisse für die Suzuki-Miyaura-Kupplung zusammen, basierend auf Protokollen für strukturell ähnliche Heterozyklen.

EintragArylboronsäureKatalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
1PhenylboronsäurePd(PPh₃)₄ (5)K₂CO₃Dioxan/H₂O1001285-95
24-MethoxyphenylboronsäurePd(PPh₃)₄ (5)K₂CO₃Dioxan/H₂O1001288
33-ThienylboronsäurePd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O901675-85
42-FurylboronsäureXPhosPdG2/XPhos (2.5/5)K₂CO₃EtOH/H₂O135 (MW)0.780-90
54-CyanophenylboronsäurePd(PPh₃)₄ (5)K₂CO₃Dioxan/H₂O1001270-80

Hinweis: Die Daten basieren auf Reaktionen mit analogen bromierten N-Heterozyklen und können als Ausgangspunkt für die Optimierung dienen.

Experimentelles Protokoll: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung
  • In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß werden 6-Brom-triazolo[1,5-a]pyrimidin (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und die Base (z. B. K₂CO₃, 2,0 Äq.) vorgelegt.

  • Ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser, 4:1) wird zugegeben.

  • Das Reaktionsgemisch wird unter Inertgasatmosphäre auf die angegebene Temperatur (z. B. 100 °C) erhitzt und für die angegebene Zeit gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach vollständigem Umsatz wird das Reaktionsgemisch auf Raumtemperatur abgekühlt und mit Wasser verdünnt.

  • Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 6-Aryl-triazolo[1,5-a]pyrimidin zu erhalten.

Diagramm des Arbeitsablaufs für die Suzuki-Miyaura-Kupplung

Suzuki_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung A Reagenzien abwiegen: 6-Brom-triazolo[1,5-a]pyrimidin Arylboronsäure Katalysator & Base B Inertisierung des Reaktionsgefäßes A->B C Lösungsmittel zugeben B->C D Erhitzen unter Inertgasatmosphäre C->D E Reaktionskontrolle (DC / LC-MS) D->E F Abkühlen und mit Wasser verdünnen E->F G Extraktion mit organischem Lösungsmittel F->G H Trocknen und Einengen G->H I Säulenchromatographie H->I J Produktcharakterisierung I->J

Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Sonogashira-Kupplung zur Synthese von 6-Alkinyl-triazolo[1,5-a]pyrimidinen

Die Sonogashira-Kupplung ermöglicht die Synthese von 6-alkinylierten Triazolo[1,5-a]pyrimidinen durch die Reaktion von 6-Brom-triazolo[1,5-a]pyrimidin mit terminalen Alkinen.[2][3] Diese palladium- und kupferkatalysierte Reaktion ist ein effizienter Weg zur Einführung von C(sp)-Bindungen.[2][3]

Quantitative Datenübersicht

Die folgende Tabelle zeigt typische Ergebnisse für die Sonogashira-Kupplung, abgeleitet von Reaktionen an analogen bromierten Heterozyklen.[3][4]

EintragTerminales AlkinPd-Katalysator (mol%)Cu-Katalysator (mol%)BaseLösungsmittelTemp. (°C)Ausbeute (%)
1PhenylacetylenPdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT90-95
24-EthylanisolPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT92
31-HexinPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluolRT80-90
4TrimethylsilylacetylenPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluolRT85-95
5PropargylalkoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT75-85

Hinweis: Die Daten basieren auf Reaktionen mit analogen bromierten N-Heterozyklen und können als Ausgangspunkt für die Optimierung dienen.

Experimentelles Protokoll: Allgemeine Vorschrift für die Sonogashira-Kupplung
  • In einem trockenen, mit Inertgas gespülten Schlenk-Kolben werden 6-Brom-triazolo[1,5-a]pyrimidin (1,0 Äq.), der Palladiumkatalysator (z. B. PdCl₂(PPh₃)₂, 2-5 mol%) und der Kupfer(I)-Katalysator (z. B. CuI, 5-10 mol%) vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit Inertgas befüllt.

  • Ein wasserfreies Lösungsmittel (z. B. THF oder Toluol) und eine Base (z. B. Triethylamin, 2-3 Äq.) werden zugegeben.

  • Das terminale Alkin (1,1-1,5 Äq.) wird zu der gerührten Suspension gegeben.

  • Das Reaktionsgemisch wird bei Raumtemperatur gerührt, bis die Umsetzung vollständig ist (Kontrolle mittels DC oder LC-MS).

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan) aufgenommen und mit Wasser oder einer wässrigen Ammoniumchloridlösung gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Diagramm des katalytischen Zyklus der Sonogashira-Kupplung

Sonogashira_Cycle cluster_copper Kupfer-Zyklus A Pd(0)L₂ C Ar-Pd(II)L₂(X) A->C Ar-X B Oxidative Addition E Ar-Pd(II)L₂(C≡CR) C->E + R-C≡C-Cu - CuX D Transmetallierung D->E E->A G Ar-C≡CR E->G F Reduktive Eliminierung H R-C≡C-H J R-C≡C-Cu H->J + Base, - HB⁺X⁻ I Cu(I)X I->J J->D

Abbildung 2: Vereinfachter katalytischer Zyklus der Sonogashira-Kupplung.

Buchwald-Hartwig-Aminierung zur Synthese von 6-Amino-triazolo[1,5-a]pyrimidinen

Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplung zur Bildung von C-N-Bindungen.[2][5] Sie ermöglicht die Umsetzung von 6-Brom-triazolo[1,5-a]pyrimidin mit einer breiten Palette von primären und sekundären Aminen.

Quantitative Datenübersicht

Die folgende Tabelle enthält repräsentative Daten für die Buchwald-Hartwig-Aminierung, basierend auf Protokollen für ähnliche bromierte Heterozyklen.[6]

EintragAminKatalysator (mol%)Ligand (mol%)BaseLösungsmittelTemp. (°C)Ausbeute (%)
1MorpholinPd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF6585-95
2AnilinPd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluol11080-90
3BenzylaminP1 (1)L1 (1)LiHMDSTHF6580-90
4PiperidinPd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF6590-98
5N-MethylanilinP1 (1)L1 (1)LiHMDSTHF6575-85

Hinweis: P1/L1 = RuPhos Precatalyst. Die Daten basieren auf Reaktionen mit analogen bromierten N-Heterozyklen und können als Ausgangspunkt für die Optimierung dienen.

Experimentelles Protokoll: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung
  • Ein ofengetrocknetes Schlenk-Rohr wird mit dem Palladium-Präkatalysator (z. B. RuPhos Precatalyst, 1-2 mol%) und dem Liganden (falls erforderlich) befüllt.

  • Das Rohr wird evakuiert und mit Inertgas befüllt (3 Zyklen).

  • 6-Brom-triazolo[1,5-a]pyrimidin (1,0 Äq.), das Amin (1,2 Äq.) und ein wasserfreies Lösungsmittel (z. B. THF oder Toluol) werden zugegeben.

  • Die Base (z. B. LiHMDS, 1 M in THF, 1,5-2,0 Äq.) wird langsam bei Raumtemperatur zugegeben.

  • Das Reaktionsgemisch wird auf die angegebene Temperatur (z. B. 65 °C) erhitzt und gerührt, bis die Reaktion abgeschlossen ist (Kontrolle mittels DC oder LC-MS).

  • Nach dem Abkühlen wird die Reaktion vorsichtig mit gesättigter wässriger NH₄Cl-Lösung gequencht.

  • Die Mischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Diagramm des logischen Ablaufs der Buchwald-Hartwig-Aminierung

Buchwald_Hartwig_Logic Start Start: 6-Brom-triazolo [1,5-a]pyrimidin + Amin Katalysator Zugabe von Pd-Katalysator/Ligand und Base Start->Katalysator Reaktion Erhitzen unter Inertgasatmosphäre Katalysator->Reaktion Aufarbeitung Wässrige Aufarbeitung und Extraktion Reaktion->Aufarbeitung Reinigung Chromatographische Reinigung Aufarbeitung->Reinigung Produkt Produkt: 6-Amino-triazolo [1,5-a]pyrimidin Reinigung->Produkt

Abbildung 3: Logischer Ablauf der Buchwald-Hartwig-Aminierung.

References

Application Notes: 6-Bromo-triazolo[1,5-a]pyrimidine as a Versatile Scaffold in Medicinal Chemistry

Application Notes: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine as a Versatile Scaffold in Medicinal Chemistry

Introduction

6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The bromine atom at the 6-position serves as a crucial handle for introducing a wide range of molecular diversity through various cross-coupling reactions. This enables the synthesis of libraries of compounds for screening against different biological targets. The triazolo[1,5-a]pyrimidine core itself is a bioisostere of purine, allowing its derivatives to interact with biological targets that recognize the purine scaffold, such as kinases.

Key Applications in Drug Discovery

Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, making 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine a valuable starting material for the discovery of new drugs in various therapeutic areas.

1. Kinase Inhibition:

The triazolo[1,5-a]pyrimidine core is a well-established scaffold for the design of kinase inhibitors. By modifying the substituents on the core, researchers can achieve potent and selective inhibition of various kinases implicated in cancer and other diseases. The 6-position is a critical site for modification to enhance potency and selectivity.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of the related pyrazolo[1][2][3]triazolopyrimidine scaffold have been shown to inhibit EGFR signaling.[1] Treatment with these compounds can lead to the inhibition of the EGFR/AKT pathway, inducing cell cycle arrest and apoptosis in cancer cells.[1]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The pyrazolo[1,5-a]pyrimidine core has been utilized to develop selective PI3Kδ inhibitors.[4][5] These compounds can be further optimized by introducing various substituents to occupy the affinity pocket of the enzyme.[4]

2. Anticancer Activity:

Numerous derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have exhibited significant anticancer properties. These compounds can induce their therapeutic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, certain derivatives have shown potent antiproliferative activity against various cancer cell lines, including MGC-803, HCT-116, and MCF-7, with IC50 values in the micromolar range.[6]

3. Other Therapeutic Areas:

The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold extends beyond oncology. Derivatives have been investigated for their potential as:

  • Antimicrobial agents

  • Central nervous system (CNS) agents

  • Anti-inflammatory agents

Data Presentation: Biological Activity of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the biological activities of representative compounds based on the triazolo[1,5-a]pyrimidine scaffold, highlighting their potential as kinase inhibitors and anticancer agents.

Compound ClassTargetAssayIC50 (µM)Cell LineAntiproliferative Activity (IC50 in µM)Reference
Pyrazolo[1][2][3]triazolopyrimidine DerivativeEGFRKinase Assay-HCC19377.01[1]
Pyrazolo[1][2][3]triazolopyrimidine DerivativeEGFRKinase Assay-HeLa11.23[1]
[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivative-Antiproliferative-MGC-8039.47[6]
[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivative-Antiproliferative-HCT-1169.58[6]
[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivative-Antiproliferative-MCF-713.1[6]
[1][2][3]Triazolo[1,5-a]pyrimidine-based LSD1 InhibitorLSD1Enzyme Assay0.154PC-90.59[2]
Pyrazolo[1,5-a]pyrimidine DerivativePI3KδKinase Assay0.018--[4]

Experimental Protocols

The following protocols describe general methodologies for the synthesis of 6-substituted-[1][2][3]triazolo[1,5-a]pyrimidines via Suzuki-Miyaura cross-coupling, a common and effective method for derivatizing the 6-bromo precursor.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol is adapted from methodologies used for similar bromo-substituted heterocyclic cores.[7][8]

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, XPhosPdG2)

  • Base (e.g., K3PO4, Na2CO3)

  • Solvent (e.g., 1,4-Dioxane, THF)

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a microwave vial or a round-bottom flask, combine 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1 equivalent), the corresponding aryl or heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol% Pd(PPh3)4), and the base (e.g., 2 equivalents of K3PO4).

  • Add the appropriate solvent (e.g., 1,4-Dioxane).

  • If using a microwave reactor, seal the vial and heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • If using conventional heating, equip the flask with a condenser and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-[1][2][3]triazolo[1,5-a]pyrimidine.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

EGFR_Signaling_PathwayEGFEGFEGFREGFREGF->EGFRPI3KPI3KEGFR->PI3KRASRASEGFR->RASTriazolo_PyrimidineTriazolo[1,5-a]pyrimidineDerivativeTriazolo_Pyrimidine->EGFRAKTAKTPI3K->AKTProliferationCell Proliferation,Survival, AngiogenesisAKT->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a triazolo[1,5-a]pyrimidine derivative.

PI3K_Signaling_PathwayRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3 phosphorylates Triazolo_PyrimidineTriazolo[1,5-a]pyrimidineDerivativeTriazolo_Pyrimidine->PI3KPIP2PIP2PDK1PDK1PIP3->PDK1AKTAKTPDK1->AKTmTORC1mTORC1AKT->mTORC1Cell_GrowthCell Growth &SurvivalmTORC1->Cell_Growth

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a triazolo[1,5-a]pyrimidine derivative.

Experimental Workflow Diagram

Suzuki_Coupling_WorkflowStartStart: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine+ Aryl/Heteroaryl Boronic AcidReaction_SetupReaction Setup:- Palladium Catalyst- Base- SolventStart->Reaction_SetupReactionSuzuki-Miyaura Coupling(Microwave or Conventional Heating)Reaction_Setup->ReactionWorkupAqueous Workup and ExtractionReaction->WorkupPurificationColumn ChromatographyWorkup->PurificationCharacterizationCharacterization:- NMR- Mass SpectrometryPurification->CharacterizationBiological_ScreeningBiological Screening:- Kinase Assays- Antiproliferative AssaysCharacterization->Biological_Screening

Application Notes and Protocols: 6-Bromo-triazolo[1,5-a]pyrimidine as a Scaffold for Kinase Inhibitors

Application Notes and Protocols: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine as a Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a variety of biological targets, including protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

While extensive research has been conducted on the broader triazolopyrimidine and related pyrazolopyrimidine classes as kinase inhibitors, specific and detailed public domain data on the 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine scaffold is limited. However, the presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the potential of the 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine scaffold based on the activity of closely related analogs and provide general protocols for the synthesis and evaluation of such compounds as kinase inhibitors.

Kinase Targets and Inhibitory Activities of Related Scaffolds

Derivatives of the triazolopyrimidine and pyrazolopyrimidine scaffolds have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), AXL receptor tyrosine kinase, and Activin-like kinase 5 (ALK5).

Cyclin-Dependent Kinases (CDKs)
AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance. Certain triazolo compounds have been identified as inhibitors of AXL. The 6-bromo substitution on the triazolopyrimidine scaffold could be exploited to develop novel AXL inhibitors.

Activin-Like Kinase 5 (ALK5)

ALK5, also known as TGF-β type I receptor, is a serine/threonine kinase involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The related compound 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine has been identified as a selective inhibitor of ALK5, highlighting the potential of the 6-bromo-triazolo core in targeting this kinase family.

Quantitative Data for Representative Kinase Inhibitors

The following tables summarize the kinase inhibitory activities of representative, publicly disclosed compounds based on the[1][2][3]triazolo[1,5-a]pyrimidine and related scaffolds. Note: Data for specific 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine derivatives is not available in the public domain and the data below is for structurally related compounds to illustrate the potential of the scaffold.

Table 1: Inhibitory Activity of a Related 6-Bromo-triazolo[1,5-a]pyridine Analog against ALK5

Compound IDKinase TargetIC50 (µM)
1 ALK50.018

Compound 1 is 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-pyrazole, a closely related analog.

Table 2: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs

Compound IDKinase TargetIC50 (nM)
BS-194 CDK23
CDK130
CDK530
CDK990
Compound 5i CDK2250
Compound 5j CDK2160

BS-194, 5i, and 5j are representative pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis of the core scaffold and for a typical kinase inhibition assay. These can be adapted for the development and evaluation of novel 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

Protocol 1: General Synthesis of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold

This protocol describes a general method for the synthesis of the core triazolopyrimidine ring system. The introduction of the 6-bromo substituent can be achieved by using appropriately substituted starting materials.

Materials:

  • 3-Amino-1,2,4-triazole derivative

  • β-ketoester or equivalent 1,3-dielectrophile (e.g., malondialdehyde derivative)

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3-amino-1,2,4-triazole derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add the β-ketoester or equivalent 1,3-dielectrophile (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to obtain the desired[1][2][3]triazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • [γ-³²P]ATP or fluorescent-labeled ATP/antibody for detection

  • 96-well plates

  • Microplate reader (scintillation counter or fluorescence reader)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or fluorescently labeled ATP).

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

  • Detect the amount of phosphorylated substrate. For radioactive assays, this involves washing the membrane to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For fluorescent assays, this may involve adding a detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate) and measuring the fluorescence signal.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors based on the triazolopyrimidine scaffold.

CDK_PathwayGrowth FactorsGrowth FactorsReceptor Tyrosine KinasesReceptor Tyrosine KinasesGrowth Factors->Receptor Tyrosine KinasesRas/Raf/MEK/ERK PathwayRas/Raf/MEK/ERK PathwayReceptor Tyrosine Kinases->Ras/Raf/MEK/ERK PathwayCyclin DCyclin DRas/Raf/MEK/ERK Pathway->Cyclin DCDK4/6CDK4/6Cyclin D->CDK4/6RbRbCDK4/6->Rb phosphorylatesCyclin ECyclin ECDK2CDK2Cyclin E->CDK2S-Phase EntryS-Phase EntryCDK2->S-Phase Entry promotespRbpRbRb->pRbE2FE2FpRb->E2F releasesE2F->Cyclin ETriazolopyrimidine InhibitorTriazolopyrimidine InhibitorTriazolopyrimidine Inhibitor->CDK2

Caption: Inhibition of the CDK2 pathway by a triazolopyrimidine-based inhibitor.

AXL_PathwayGas6Gas6AXL ReceptorAXL ReceptorGas6->AXL Receptor activatesPI3K/AKT PathwayPI3K/AKT PathwayAXL Receptor->PI3K/AKT PathwayRAS/RAF/MEK/ERK PathwayRAS/RAF/MEK/ERK PathwayAXL Receptor->RAS/RAF/MEK/ERK PathwaySTAT PathwaySTAT PathwayAXL Receptor->STAT PathwayMetastasisMetastasisAXL Receptor->MetastasisCell SurvivalCell SurvivalPI3K/AKT Pathway->Cell SurvivalProliferationProliferationPI3K/AKT Pathway->ProliferationRAS/RAF/MEK/ERK Pathway->ProliferationSTAT Pathway->Cell SurvivalDrug ResistanceDrug ResistanceSTAT Pathway->Drug ResistanceTriazolopyrimidine InhibitorTriazolopyrimidine InhibitorTriazolopyrimidine Inhibitor->AXL Receptor

Caption: Inhibition of the AXL signaling pathway by a triazolopyrimidine-based inhibitor.

Experimental Workflow Diagram

experimental_workflowcluster_synthesisCompound Synthesis & Characterizationcluster_screeningIn Vitro Screeningcluster_cell_basedCell-Based Assayscluster_invivoIn Vivo StudiessynthesisSynthesis of 6-Bromo-triazolo[1,5-a]pyrimidineDerivativespurificationPurification(Chromatography, Recrystallization)synthesis->purificationcharacterizationStructural Characterization(NMR, MS)purification->characterizationkinase_assayKinase Inhibition Assay(e.g., CDK, AXL)characterization->kinase_assayic50IC50 Determinationkinase_assay->ic50selectivityKinase Selectivity Profilingic50->selectivityantiproliferationAntiproliferation Assay(e.g., MTT, CellTiter-Glo)selectivity->antiproliferationpathway_analysisTarget Engagement &Pathway Analysis (Western Blot)antiproliferation->pathway_analysiscell_cycleCell Cycle Analysis(Flow Cytometry)pathway_analysis->cell_cyclepk_studiesPharmacokinetic Studiescell_cycle->pk_studiesefficacy_studiesXenograft Efficacy Studiespk_studies->efficacy_studies

Caption: General workflow for the development of kinase inhibitors.

Conclusion

The 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific data for this exact scaffold is not widely available, the demonstrated activity of closely related analogs against key cancer targets such as CDKs and AXL provides a strong rationale for its exploration. The synthetic tractability of the 6-bromo substituent allows for the generation of diverse chemical libraries, which, when coupled with the provided general protocols for synthesis and biological evaluation, can facilitate the discovery of potent and selective kinase inhibitors for therapeutic development. Further research into this specific scaffold is warranted to fully elucidate its potential in cancer therapy and other diseases driven by aberrant kinase signaling.

Design of Novel BRD4 Inhibitors Using a Triazolopyrimidine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel bromodomain-containing protein 4 (BRD4) inhibitors centered around a triazolopyrimidine core. BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader and a well-validated therapeutic target in oncology and other diseases. The triazolopyrimidine scaffold has emerged as a promising starting point for the development of potent and selective BRD4 inhibitors.

Introduction to BRD4 and the Triazolopyrimidine Scaffold

BRD4 plays a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction is critical for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II to promote transcriptional elongation of key oncogenes, most notably c-MYC.[1][2][3][4][5] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

The[1][6][7]triazolo[1,5-a]pyrimidine scaffold has been identified as a viable core for the development of novel BRD4 inhibitors.[1][2][3] These compounds act as acetyl-lysine mimetics, occupying the hydrophobic Kac binding pocket of BRD4's bromodomains (BD1 and BD2) and disrupting its interaction with acetylated histones.[2] This document outlines the experimental workflow and detailed protocols for identifying and characterizing such inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative triazolopyrimidine-based BRD4 inhibitors against the two bromodomains of BRD4 (BD1 and BD2) and their anti-proliferative effects on cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Representative Triazolopyrimidine BRD4 Inhibitors

Compound IDBRD4 (BD1) IC50 (μM)BRD4 (BD2) IC50 (μM)Reference Compound (e.g., JQ1) IC50 (μM)
WS-722 2.154.36JQ1: ~0.05 (BD1), ~0.09 (BD2)
Compound 12m Potent (inhibition rate better than other compounds)-JQ1: 0.03 (in MV4-11 cells)
Compound 13d Strong inhibitory potency (qualitative)-JQ1 (positive control)

Note: Data is compiled from multiple sources.[1][8][9] Direct comparison of IC50 values should be done with caution due to potential variations in assay conditions.

Table 2: Cellular Activity of Representative Triazolopyrimidine BRD4 Inhibitors

Compound IDCell LineAssay TypeIC50 (μM) or Effect
WS-722 THP-1Cell Growth Inhibition3.86
WS-722 THP-1c-MYC ExpressionBlocked
WS-722 THP-1Cell CycleG0/G1 Arrest
WS-722 THP-1ApoptosisInduced
Compound 12m MV4-11Anti-cancer Activity0.02
Compound 12m MV4-11ApoptosisInduced (43.2% to 83.2%)

Note: This table summarizes the reported cellular effects of the lead compounds.[1][8]

Signaling Pathway and Experimental Workflow

BRD4-c-MYC Signaling Pathway

BRD4 is a critical regulator of c-MYC transcription. The following diagram illustrates the signaling pathway and the mechanism of action for triazolopyrimidine-based BRD4 inhibitors.

BRD4_cMYC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates cMYC_Gene c-MYC Gene RNAPII->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription Ribosome Ribosome cMYC_mRNA->Ribosome Translation cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Proliferation Cell Proliferation & Growth cMYC_Protein->Proliferation Drives Inhibitor Triazolopyrimidine Inhibitor Inhibitor->BRD4 Inhibits Binding

BRD4-c-MYC signaling pathway and inhibitor action.
Experimental Workflow for BRD4 Inhibitor Development

The development of novel BRD4 inhibitors follows a logical progression from initial screening to cellular characterization. The diagram below outlines a typical experimental workflow.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_optimization Lead Optimization Start Scaffold Selection (Triazolopyrimidine) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening Primary Screening (AlphaScreen/TR-FRET) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Target_Engagement Target Engagement (CETSA) IC50->Target_Engagement Cell_Viability Cell Viability Assay Target_Engagement->Cell_Viability Western_Blot Mechanism of Action (Western Blot for c-MYC) Cell_Viability->Western_Blot Functional_Assays Functional Assays (Cell Cycle, Apoptosis) Western_Blot->Functional_Assays SAR Structure-Activity Relationship (SAR) Functional_Assays->SAR Lead_Op Lead Optimization SAR->Lead_Op

References

Application Notes and Protocols: 6-Bromo-triazolo[1,5-a]pyrimidine in Agrochemical Synthesis

Application Notes and Protocols: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine as a versatile building block in the synthesis of novel agrochemicals. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore in medicinal and agrochemical research, exhibiting a wide range of biological activities, including herbicidal and fungicidal properties.[2][4] The bromo-substitution at the 6-position offers a reactive handle for introducing diverse chemical moieties through various cross-coupling and substitution reactions, enabling the exploration of structure-activity relationships and the development of potent agrochemical candidates.

Herbicidal Applications

Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have been identified as potent herbicides that target the acetohydroxyacid synthase (AHAS) enzyme.[1][5] AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][5] Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately resulting in plant death.[2] Notably, novel 2-aroxyl-[1][2][3]triazolopyrimidine derivatives have shown excellent inhibitory effects against both wild-type and resistant AHAS mutants, addressing the growing concern of weed resistance.[1][5]

Quantitative Data: Herbicidal Activity of Triazolopyrimidine Derivatives

The following table summarizes the herbicidal activity of representative[1][2][3]triazolo[1,5-a]pyrimidine derivatives against Descurainia sophia, including a resistant biotype with a P197L mutation in the AHAS enzyme.

Compound IDStructureTarget WeedApplication Rate (g ai/ha)Herbicidal ActivityResistance Factor (RF)Reference
5-15 2-(2,4-dichloro-3-methylphenoxy)-[1][2][3]triazolo[1,5-a]pyrimidineDescurainia sophia (Wild Type)0.9375GoodLow[1][5]
5-15 Descurainia sophia (P197L Mutant)0.9375Moderate to GoodLow[1][5]
5-20 2-(2-chloro-4-fluoro-5-methoxyphenoxy)-[1][2][3]triazolo[1,5-a]pyrimidineDescurainia sophia (Wild Type)0.9375GoodLow[1][5]
5-20 Descurainia sophia (P197L Mutant)0.9375Moderate to GoodLow[1][5]

Fungicidal Applications

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is also a key component in the development of novel fungicides. Various derivatives have demonstrated significant activity against a range of phytopathogenic fungi. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have shown pronounced antifungal effects against several species of Botrytis cinerea.

Quantitative Data: Fungicidal Activity of Triazolopyrimidine Derivatives

The table below presents the in vitro antifungal activity of selected triazolopyrimidine derivatives against various plant pathogens.

Compound IDStructureTarget FungiInhibition Rate (%) at 50 µg/mLReference
5h 3-(2,4-dichlorophenyl)-8-(trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidine derivativeBotrytis cinerea (cucumber)85.3[1]
5o 3-(2,6-dichlorophenyl)-8-(trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidine derivativeBotrytis cinerea (strawberry)92.1[1]
5r 3-(4-bromophenyl)-8-(trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidine derivativeBotrytis cinerea (tobacco)88.9[1]

Experimental Protocols

The following protocols describe general procedures for the functionalization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine to synthesize libraries of derivatives for agrochemical screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine with various aryl- and heteroarylboronic acids. This reaction is instrumental in creating derivatives with diverse aromatic substituents at the 6-position.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol), the corresponding aryl- or heteroarylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-[1][2][3]triazolo[1,5-a]pyrimidine derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNA r) for C-N and C-O Bond Formation

This protocol outlines a general procedure for the nucleophilic aromatic substitution on 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine with various amines and alcohols to synthesize 6-amino and 6-alkoxy derivatives.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

  • Amine or alcohol nucleophile (1.5 equivalents)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) (2.0 equivalents)

  • A suitable solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a round-bottom flask, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol), the amine or alcohol (1.5 mmol), and the base (2.0 mmol).

  • Add the solvent (10 mL) and stir the mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 6-substituted-[1][2][3]triazolo[1,5-a]pyrimidine.

Visualizations

Gcluster_0Synthesis of Agrochemical Candidates from 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidinecluster_1Suzuki-Miyaura Couplingcluster_2Nucleophilic Aromatic SubstitutionAThis compoundBAr-B(OH)2Pd(PPh3)4, BaseA->BDR-NH2 or R-OHBaseA->DC6-Aryl-[1,2,4]triazolo[1,5-a]pyrimidines(Herbicidal/Fungicidal Candidates)B->CE6-Amino/Alkoxy-[1,2,4]triazolo[1,5-a]pyrimidines(Herbicidal/Fungicidal Candidates)D->E

Caption: Synthetic pathways for functionalizing 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Gcluster_0Mechanism of Action: AHAS-Inhibiting HerbicidesATriazolopyrimidineHerbicideCInhibition of AHASA->CBAcetohydroxyacid Synthase(AHAS Enzyme)B->CEBlockage of Amino Acid SynthesisC->EDBiosynthesis of Branched-ChainAmino Acids (Val, Leu, Ile)D->EFPlant DeathE->F

Caption: Signaling pathway for AHAS-inhibiting herbicides.

Protocol for N-arylation of 6-Bromo-triazolo[1,5-a]pyrimidine: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of the triazolo[1,5-a]pyrimidine scaffold is a critical transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. The triazolo[1,5-a]pyrimidine core is a key pharmacophore found in various biologically active molecules. The ability to introduce aryl and heteroaryl moieties at the nitrogen atoms of the triazole ring allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed protocols for the N-arylation of 6-bromo-triazolo[1,5-a]pyrimidine using two robust and widely applicable cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Key Methodologies

Two primary catalytic systems are presented for the N-arylation of 6-bromo-triazolo[1,5-a]pyrimidine, each offering distinct advantages in terms of substrate scope, reaction conditions, and catalyst cost.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions. The choice of phosphine ligand is crucial for achieving high yields and reaction efficiency.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen significant advancements with the development of new ligands and reaction conditions, making it a cost-effective and powerful tool for N-arylation.[3] This approach is particularly effective for the N-arylation of nitrogen heterocycles.[4][5][6]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-arylation of 6-bromo-triazolo[1,5-a]pyrimidine based on analogous reactions with related heterocyclic cores.[7][8][9]

Table 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) - Exemplary Conditions

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylbromidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-2475-90
24-Methoxyphenyl iodidePd(OAc)₂ (5)RuPhos (10)K₃PO₄1,4-Dioxane1001880-95
32-ChloropyridinePd₂(dba)₃ (2.5)BrettPhos (5)NaOtBuToluene1102465-85

Table 2: Copper-Catalyzed N-Arylation (Ullmann Condensation) - Exemplary Conditions

EntryAryl HalideCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl iodideCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202470-85
24-FluorophenylbromideCuI (5)L-proline (10)Cs₂CO₃DMSO1302460-75
33-Nitrophenyl iodideCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄1,4-Dioxane1101875-90

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 6-bromo-triazolo[1,5-a]pyrimidine with an aryl halide.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyrimidine

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromo-triazolo[1,5-a]pyrimidine (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the base (2.0-3.0 mmol) to the flask.

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-bromo-triazolo[1,5-a]pyrimidine.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 6-bromo-triazolo[1,5-a]pyrimidine.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyrimidine

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline, L-proline, N,N'-Dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, DMSO, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine 6-bromo-triazolo[1,5-a]pyrimidine (1.0 mmol), the aryl halide (1.5 mmol), CuI (0.05-0.1 mmol), and the ligand (0.1-0.2 mmol).

  • Add the base (2.0-3.0 mmol) and the solvent (5 mL).

  • Seal the tube and degas the mixture by purging with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 110-140 °C) and stir for the specified time (typically 18-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target N-aryl-6-bromo-triazolo[1,5-a]pyrimidine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim - HX (Base) RedElim->Pd0 Product N-Aryl Product RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Ullmann_Reaction_Workflow start Start reagents Combine Reactants: 6-Bromo-triazolo[1,5-a]pyrimidine Aryl Halide CuI, Ligand, Base, Solvent start->reagents reaction Heat under Inert Atmosphere (110-140 °C, 18-24h) reagents->reaction workup Aqueous Workup: Dilute, Filter, Wash reaction->workup purification Column Chromatography workup->purification product N-Aryl-6-bromo-triazolo[1,5-a]pyrimidine purification->product

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient synthesis of 6-substituted[1][2]triazolo[1,5-a]pyrimidines using microwave-assisted organic synthesis (MAOS). This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and enhanced product purity. The[1][2]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

[1][2]Triazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets. The substituent at the 6-position of the triazolopyrimidine core plays a crucial role in modulating the pharmacological activity of these compounds. Microwave-assisted synthesis provides a rapid and efficient means to explore a diverse range of 6-substituted analogues, accelerating the drug discovery and development process. The primary synthetic strategies covered in these notes are the Suzuki-Miyaura cross-coupling reaction and one-pot multi-component reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the microwave-assisted synthesis of various 6-substituted[1][2]triazolo[1,5-a]pyrimidines.

Table 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine with Arylboronic Acids
Entry6-Substituent (Ar)Catalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1PhenylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502085
24-FluorophenylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502088
34-MethoxyphenylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502092
43-ThienylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502078
52-NaphthylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502082
Table 2: One-Pot Microwave-Assisted Synthesis of 6-Aryl-[1][2][3]triazolo[1,5-a]pyrimidines
EntryAldehyde (ArCHO)β-KetoesterSolventTemp (°C)Time (min)Yield (%)
1BenzaldehydeEthyl acetoacetateEthanol1201575
24-ChlorobenzaldehydeEthyl acetoacetateEthanol1201582
34-MethylbenzaldehydeEthyl acetoacetateEthanol1201578
42-FuraldehydeEthyl acetoacetateEthanol1201072
54-NitrobenzaldehydeEthyl acetoacetateEthanol1202065

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 6-aryl-[1][2]triazolo[1,5-a]pyrimidines from 6-bromo-[1][2]triazolo[1,5-a]pyrimidine and an appropriate arylboronic acid.

Materials:

  • 6-Bromo-[1][2]triazolo[1,5-a]pyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 2:1 v/v)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 6-bromo-[1][2]triazolo[1,5-a]pyrimidine (1 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol).

  • Add 6 mL of the degassed 1,4-dioxane/water (2:1) solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-aryl-[1][2]triazolo[1,5-a]pyrimidine.

Protocol 2: General Procedure for One-Pot Microwave-Assisted Synthesis of 6-Aryl-[1][2][3]triazolo[1,5-a]pyrimidines

This protocol outlines a three-component reaction between an aromatic aldehyde, a β-ketoester, and 3-amino-1,2,4-triazole.

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 1 mmol)

  • 3-Amino-1,2,4-triazole (1 mmol)

  • Ethanol

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and 3-amino-1,2,4-triazole (1 mmol).

  • Add 5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.[3]

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-aryl-[1][2]triazolo[1,5-a]pyrimidine.

Visualizations

Experimental Workflow

experimental_workflow cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_onepot Protocol 2: One-Pot Reaction reagents1 Reactants: - 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine - Arylboronic Acid - Catalyst & Base solvent1 Solvent: 1,4-Dioxane/H₂O reagents1->solvent1 Dissolve microwave1 Microwave Irradiation (150°C, 20 min) solvent1->microwave1 workup1 Work-up: - Extraction - Drying microwave1->workup1 purification1 Purification: Column Chromatography workup1->purification1 product1 6-Aryl-[1,2,4]triazolo[1,5-a]pyrimidine purification1->product1 reagents2 Reactants: - Aromatic Aldehyde - β-Ketoester - 3-Amino-1,2,4-triazole solvent2 Solvent: Ethanol reagents2->solvent2 Combine microwave2 Microwave Irradiation (120°C, 15 min) solvent2->microwave2 filtration Filtration & Washing microwave2->filtration product2 6-Aryl-[1,2,4]triazolo[1,5-a]pyrimidine filtration->product2

Caption: Experimental workflows for the synthesis of 6-substituted triazolopyrimidines.

Signaling Pathway Inhibition

Many 6-substituted triazolopyrimidines exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR and downstream ERK/AKT pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor 6-Substituted Triazolopyrimidine Inhibitor->EGFR Inhibitor->ERK Inhibitor->AKT

Caption: Inhibition of EGFR and downstream ERK/AKT signaling pathways.

References

Application Note and Protocols for the Purification of 6-Bromo-triazolo[1,5-a]pyrimidine Reaction Products

Application Note and Protocols for the Purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine Reaction Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry due to its isoelectronic relationship with purines, making it a key component in the development of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[4] The successful synthesis of derivatives such as 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a critical first step, which must be followed by rigorous purification to ensure the removal of unreacted starting materials, by-products, and other impurities. This document provides detailed protocols for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, focusing on common laboratory techniques such as recrystallization and column chromatography.

Potential Impurities

Following the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, several impurities may be present in the crude reaction product. The nature and quantity of these impurities will depend on the specific synthetic route employed. Common synthetic strategies include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds.[4]

Potential impurities may include:

  • Unreacted starting materials (e.g., 3-amino-1,2,4-triazole derivatives, brominated dicarbonyl compounds).

  • Isomeric by-products.

  • Poly-brominated species.

  • Solvents and reagents used in the reaction.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Experimental Protocols

Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice between these methods will depend on the purity of the crude product and the nature of the impurities.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying compounds that are solids at room temperature, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and the impurities in a solvent at different temperatures.

Materials:

  • Crude 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the potential solvent dropwise at room temperature until the solid just dissolves. If the solid is soluble at room temperature, the solvent is not suitable. If the solid is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid completely. Use of a magnetic stirrer can facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when multiple components need to be separated from the crude mixture.

Materials:

  • Crude 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine

  • Silica gel (or other suitable stationary phase)

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Using TLC, determine a suitable solvent system that provides good separation between the desired product and impurities. The ideal retention factor (Rf) for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system. A gradient of increasing polarity (e.g., from 100% Hexane to a mixture with Ethyl Acetate) is often used to separate compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Data Presentation

The following table summarizes the expected outcomes from the purification of a hypothetical crude reaction product of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization 85>9870-85Effective for removing less soluble or more soluble impurities.
Column Chromatography 60>9950-70Ideal for complex mixtures with multiple, closely related impurities.[5][6]

Visualizations

Below is a diagram illustrating the general workflow for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Purification_WorkflowCrude_ProductCrude Reaction Product(6-Bromo-triazolo[1,5-a]pyrimidine+ Impurities)AnalysisPurity Analysis(TLC, HPLC, LC-MS)Crude_Product->AnalysisDecisionSelect PurificationMethodAnalysis->DecisionRecrystallizationRecrystallizationDecision->RecrystallizationHigh Initial PurityColumn_ChromatographyColumn ChromatographyDecision->Column_ChromatographyLow Initial Purity/Complex MixturePure_ProductPure 6-Bromo-triazolo[1,5-a]pyrimidineRecrystallization->Pure_ProductColumn_Chromatography->Pure_ProductCharacterizationFinal Characterization(NMR, MS, mp)Pure_Product->Characterization

Caption: General workflow for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling conditions for 6-Bromo-triazolo[1,5-a]pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyrimidine and related nitrogen-containing heterocycles.

Q1: I am observing low to no conversion of my 6-Bromo-triazolo[1,5-a]pyrimidine. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in the Suzuki coupling of nitrogen-rich heterocycles like triazolo[1,5-a]pyrimidine is a common issue. The primary culprits are often related to the catalyst, reaction conditions, or the stability of the boronic acid/ester.

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the triazolo[1,5-a]pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and low product yields.[1] To mitigate this, consider the following:

    • Switch to Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and sterically hinder the coordination of the nitrogen heterocycle.

    • Use a Pre-formed Palladium Precatalyst: Precatalysts like XPhosPdG2 can be more effective than generating the active catalyst in situ.[2]

    • Slow Addition: A slow addition of the 6-Bromo-triazolo[1,5-a]pyrimidine to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for success.

    • Base Selection: The strength and type of base can significantly influence the reaction. While Na₂CO₃ and K₂CO₃ are commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary, especially for less reactive partners.[3][4]

    • Solvent Screening: Aprotic polar solvents are often effective. Screen different solvents or solvent mixtures such as dioxane, THF, DMF, or toluene, frequently with water.[1] For instance, a mixture of dioxane and water is a common choice.[5]

    • Temperature Optimization: Increasing the reaction temperature can improve reaction rates, but it may also promote side reactions.[1] Microwave irradiation can sometimes provide rapid and efficient heating, leading to higher yields in shorter reaction times.[2]

  • Inactive Catalyst: Ensure your palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) state.[1] Thoroughly degas the reaction mixture to prevent catalyst oxidation by any residual oxygen.[1]

Q2: I am observing significant formation of a debrominated triazolo[1,5-a]pyrimidine byproduct. How can I prevent this?

A2: The formation of the debrominated product is a known side reaction, often a result of protodeboronation of the boronic acid followed by a competing reduction pathway.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] To minimize this:

    • Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions.

    • Use More Stable Boronate Esters: Pinacol (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1][6]

    • Control Reaction Time and Temperature: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.[1]

Q3: My reaction is producing a significant amount of homocoupled biaryl byproduct from my boronic acid. What can I do to suppress this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1]

  • Thorough Degassing: Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[1] This minimizes the presence of oxygen which can facilitate the homocoupling pathway.

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help identify a system that favors the cross-coupling reaction.[7]

  • Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[7]

  • Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help to identify an optimal system for your specific substrates.[1]

Q4: My starting materials have poor solubility in the reaction solvent. How can I address this?

A4: Poor solubility of the nitrogen-containing heterocycle can impede the reaction rate and overall yield.[1]

  • Solvent Screening: Test a variety of solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often in combination with water.[1]

  • Increase Reaction Temperature: Higher temperatures can improve the solubility of the starting materials.[1]

  • Use a Co-solvent: The addition of a co-solvent can sometimes improve the solubility of the reactants.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for Suzuki-Miyaura coupling reactions involving similar heterocyclic systems, which can serve as a starting point for the optimization of the 6-Bromo-triazolo[1,5-a]pyrimidine coupling.

Table 1: Optimization of Suzuki Coupling for 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110-9
2XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)4092

Data adapted from a study on a structurally similar pyrazolo[1,5-a]pyrimidine system.[2]

Table 2: General Conditions for Suzuki Coupling of Halopurines

MethodCatalyst (mol%)BaseSolventTemp (°C)Substrate Scope
APd(PPh₃)₄ (2.5-5)K₂CO₃Toluene100Electron-rich arylboronic acids
BPd(PPh₃)₄ (2.5-5)2M aq. K₂CO₃DME85Electron-deficient arylboronic acids and alkenylboronic acids

Data adapted from a study on 6-halopurines, which are also nitrogen-rich heterocycles.[3]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 6-Bromo-triazolo[1,5-a]pyrimidine

This protocol is a general guideline based on optimized conditions for a similar heterocyclic system and may require further optimization.[2]

  • To a microwave vial equipped with a magnetic stir bar, add 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium precatalyst XPhosPdG2 (2.5 mol%) and the ligand XPhos (5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of ethanol and water (4:1) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 135 °C for 40 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Anhydrous Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline based on conditions for other nitrogen-containing heterocycles.[3]

  • To a Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).

  • Add the catalyst Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Common Side Reactions Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Catalyst_Poisoning Catalyst Poisoning (N-Heterocycle Coordination) Pd(0)L2->Catalyst_Poisoning Inhibition Pd(II)_Complex Ar-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2, Base Pd(II)_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Protodeboronation Protodeboronation (Ar'-B(OR)2 -> Ar'-H) Homocoupling Homocoupling (Ar'-B(OR)2 -> Ar'-Ar')

Caption: Suzuki catalytic cycle and major side reactions.

Troubleshooting_Workflow start Low/No Product Formation check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->change_catalyst No check_deboronation Is protodeboronation suspected? (Debrominated SM observed) check_catalyst->check_deboronation Yes change_catalyst->check_deboronation use_ester Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. check_deboronation->use_ester Yes check_solubility Are the starting materials fully dissolved? check_deboronation->check_solubility No use_ester->check_solubility change_solvent Screen different solvents or increase reaction temperature. check_solubility->change_solvent No check_homocoupling Is homocoupling a major byproduct? check_solubility->check_homocoupling Yes change_solvent->check_homocoupling degas Ensure thorough degassing of the reaction mixture. check_homocoupling->degas Yes end Successful Coupling check_homocoupling->end No degas->end

Caption: Troubleshooting workflow for Suzuki coupling optimization.

References

Technical Support Center: Sonogashira Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of brominated heterocycles with terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a brominated heterocycle is not working. What are the most common initial checks I should perform?

A1: When a Sonogashira reaction fails, it is crucial to systematically review the fundamental components of the reaction setup. Start by verifying the quality and purity of your reactants and reagents, including the brominated heterocycle, terminal alkyne, palladium catalyst, copper (I) co-catalyst (if used), base, and solvent. Ensure all reagents are dry and, where necessary, degassed to create an inert atmosphere, as palladium(0) catalysts are sensitive to oxygen. Re-evaluate the reaction temperature; while many Sonogashira reactions proceed at room temperature, less reactive brominated heterocycles often require elevated temperatures to facilitate the oxidative addition step.[1][2][3][4]

Q2: I'm observing no product formation, and my starting materials are unreacted. What specific parameters should I investigate?

A2: If the starting materials remain largely unconsumed, this often points to issues with catalyst activation or reactivity. Key areas to investigate include:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient for challenging brominated heterocycles.[1][5] Consider switching to a more robust system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance the oxidative addition of the aryl bromide.[6][7] Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have also shown success with challenging aryl bromides at room temperature.[8][9]

  • Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to initiate the reaction.[1] A gradual increase in temperature (e.g., to 60-100 °C) can significantly improve the reaction rate.[8][10] However, be mindful of potential substrate or product decomposition at excessively high temperatures.

  • Base Selection: The base plays a crucial role in deprotonating the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but for less reactive systems, a stronger base or a different type of base might be necessary.[1][11] The solubility of the base in the reaction solvent is also a key consideration.[12]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction. While solvents like THF and toluene are frequently used, more polar aprotic solvents such as DMF, DMSO, or NMP can be more effective for couplings involving less reactive bromides.[12][13][14]

Q3: My reaction is producing a significant amount of homocoupled alkyne (Glaser product). How can I minimize this side reaction?

A3: The formation of alkyne dimers, known as the Glaser coupling product, is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1][15][16] To mitigate this:

  • Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction without a copper co-catalyst.[1][15][16][17] This may necessitate a more active palladium catalyst system and potentially higher reaction temperatures.

  • Ensure a Strictly Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to exclude oxygen, which promotes homocoupling.[4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[13]

  • Atmosphere Modification: In some cases, using a diluted hydrogen gas atmosphere has been shown to diminish homocoupling.[18]

Q4: I am seeing a low yield of my desired product along with several unidentifiable side products. What could be the cause?

A4: The formation of multiple side products suggests that there may be issues with reaction selectivity or stability of the reactants and products under the reaction conditions. Consider the following:

  • Heterocycle Instability: The brominated heterocycle itself might be unstable under the reaction conditions, especially at elevated temperatures or in the presence of a strong base. Analyze the reaction mixture for signs of decomposition of your starting material.

  • Side Reactions of the Heterocycle: The heteroatoms in the ring can sometimes coordinate to the palladium center, inhibiting the catalytic cycle. The choice of ligand can be crucial to minimize these unproductive interactions.

  • Product Decomposition: The desired product may be forming but is then degrading under the reaction conditions. Try running the reaction for a shorter duration or at a lower temperature to see if the yield improves.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting failed Sonogashira reactions with brominated heterocycles.

Troubleshooting_Workflow Start Reaction Failed Check_Basics Check Reagent Quality & Inert Atmosphere Start->Check_Basics No_Product No Product Formation Check_Basics->No_Product Reagents OK Low_Yield Low Yield / Side Products No_Product->Low_Yield No Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) No_Product->Optimize_Catalyst Yes Glaser_Coupling Glaser Coupling Observed? Low_Yield->Glaser_Coupling Yes Decomposition Check for Decomposition (Starting Material / Product) Low_Yield->Decomposition No Increase_Temp Increase Temperature Optimize_Catalyst->Increase_Temp Change_Solvent_Base Change Solvent / Base Increase_Temp->Change_Solvent_Base Success Reaction Successful Change_Solvent_Base->Success Copper_Free Switch to Copper-Free Conditions Glaser_Coupling->Copper_Free Yes Strict_Inert Ensure Strict Inert Atmosphere Glaser_Coupling->Strict_Inert Also consider Copper_Free->Success Strict_Inert->Success Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Decomposition->Milder_Conditions Milder_Conditions->Success

Caption: A decision-making workflow for troubleshooting Sonogashira reactions.

Key Reaction Parameters and Recommended Adjustments

The success of a Sonogashira coupling with a brominated heterocycle often hinges on the careful selection of several key parameters. The following diagram illustrates the interplay between these components.

Reaction_Parameters cluster_conditions Reaction Conditions Bromoheterocycle Brominated Heterocycle Product Coupled Product Bromoheterocycle->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Catalyst->Product Ligand Ligand (e.g., PPh₃, XPhos) Ligand->Product Copper Copper(I) Co-catalyst (e.g., CuI) Copper->Product Base Base (e.g., TEA, DIPEA, Cs₂CO₃) Base->Product Solvent Solvent (e.g., THF, DMF, Toluene) Solvent->Product Temperature Temperature (RT to 120 °C) Temperature->Product

Caption: Key parameters influencing the outcome of a Sonogashira reaction.

Data on Reaction Conditions and Yields

The following tables summarize data from various studies on Sonogashira couplings, highlighting the impact of different catalysts, ligands, bases, and solvents on reaction yields, particularly with aryl bromides.

Table 1: Catalyst and Ligand Effects on Sonogashira Coupling of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosEt₃NMeCN11098[19]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃DioxaneRTHigh[20]
[DTBNpP]Pd(crotyl)Cl-TMPDMSORTup to 97[8]
Pd(PPh₃)₂Cl₂PPh₃Et₂NHDMFRT-[13]
Pd(CF₃COO)₂PPh₃Et₃NDMF10072-96[21]

Table 2: Solvent and Base Optimization for Challenging Couplings

Aryl HalideSolventBaseTemperature (°C)Yield (%)Reference
4-BromobenzonitrileTolueneEt₃N10056[12]
2-BromopyridineNMPTBAARTHigh[1]
1-Bromo-3,5-dimethoxybenzeneDMSOTMPRT96[8]
Aryl BromidesWaterPyrrolidineRefluxHigh[1]
Aryl BromidesMeCNCs₂CO₃70-95Good[22]

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of a Brominated Heterocycle

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the brominated heterocycle (1.0 mmol), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 2.5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add the solvent (e.g., anhydrous, degassed DMSO, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or an elevated temperature if necessary) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[8]

General Procedure for a Standard Copper-Catalyzed Sonogashira Reaction

  • Reaction Setup: In a reaction vessel, combine the brominated heterocycle (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas like argon or nitrogen.

  • Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL), the base (e.g., diisopropylamine, 7.0 mmol), and the terminal alkyne (1.1 mmol).

  • Reaction Monitoring: Stir the mixture at the desired temperature and monitor the reaction's progress.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to obtain the final product.[2]

References

Preventing debromination in cross-coupling of 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during cross-coupling reactions of 6-Bromo-triazolo[1,5-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my cross-coupling reaction?

A1: Debromination, also known as hydrodebromination, is a significant side reaction where the bromine atom on your 6-Bromo-triazolo[1,5-a]pyrimidine is replaced by a hydrogen atom, yielding the parent triazolo[1,5-a]pyrimidine as a byproduct. This unwanted reaction lowers the yield of your desired coupled product and introduces an impurity that can be challenging to separate, thereby complicating the purification process.[1] The electron-deficient nature of the triazolo[1,5-a]pyrimidine ring system can make the C-Br bond susceptible to cleavage under certain palladium-catalyzed reaction conditions.[2]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling?

A2: Debromination is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] These Pd-H species can originate from various sources, including solvents (like alcohols or residual water), the base, or other additives.[3] Once formed, a Pd-H intermediate can react with the 6-Bromo-triazolo[1,5-a]pyrimidine in a competing catalytic cycle, leading to the replacement of bromine with hydrogen instead of the intended coupling partner.[1]

Q3: How does my choice of base impact the level of debromination?

A3: The base is a critical parameter. Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, which can significantly increase the amount of debrominated byproduct.[1] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally less prone to generating these hydride species and are therefore recommended to minimize debromination.[1][3]

Q4: Can the catalyst and ligand selection help prevent debromination?

A4: Absolutely. The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are highly effective at preventing debromination.[1][3] These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it faster than the competing debromination pathway.[3] For the related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one system, a combination of XPhosPdG2 and XPhos was specifically used to avoid debromination.[4][5]

Q5: Are certain types of cross-coupling reactions more prone to debromination?

A5: While debromination can occur in various palladium-catalyzed reactions, conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be optimized to suppress it. For instance, in Buchwald-Hartwig aminations, a side reaction can be beta-hydride elimination, which leads to a hydrodehalogenated arene.[6] In Sonogashira couplings, a common side reaction is the homocoupling of the terminal alkyne, but debromination of the aryl halide can also occur if reaction conditions are not optimal.[7][8] The key is to select conditions that favor the desired C-C or C-N bond formation over the C-H bond formation.

Troubleshooting Guide

Problem: Significant (>10%) formation of triazolo[1,5-a]pyrimidine byproduct is observed by LC-MS or NMR analysis of the crude reaction mixture.

Below is a systematic workflow to diagnose and resolve the issue of debromination.

Troubleshooting Workflow

G

Detailed Troubleshooting Steps & Data

1. Change the Base

  • Rationale: Strong bases are a primary contributor to the formation of Pd-H species that cause debromination.[1] Switching to a milder inorganic base is the most effective first step.

  • Action: Replace strong bases like NaOtBu or NaOH with weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3]

BaseRelative StrengthTypical Observation
NaOtBuStrongHigh risk of debromination
K₃PO₄ModerateRecommended for suppression
Cs₂CO₃ModerateGood alternative, often effective
K₂CO₃MildA viable option, may require higher temp

2. Optimize the Ligand

  • Rationale: The ligand modulates the electronic properties and steric environment of the palladium catalyst. Bulky, electron-rich ligands accelerate the desired C-C or C-N bond formation, outcompeting the debromination side reaction.[1]

  • Action: If you are using simple phosphine ligands like PPh₃, switch to a more specialized biaryl phosphine ligand.

LigandTypeRecommended Use
PPh₃Simple, electron-poorProne to debromination with this substrate
XPhosBulky, electron-richExcellent for Suzuki & Buchwald-Hartwig
SPhosBulky, electron-richExcellent for Suzuki & Buchwald-Hartwig

In a study on a similar pyrazolo[1,5-a]pyrimidine core, a tandem catalyst system of XPhosPdG2/XPhos was successfully employed to prevent debromination in a Suzuki-Miyaura coupling reaction.[4][5]

3. Adjust Reaction Temperature and Time

  • Rationale: High temperatures and prolonged reaction times can promote catalyst decomposition and increase the likelihood of side reactions, including debromination.[1]

  • Action: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If debromination persists, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

4. Solvent Choice

  • Rationale: Solvents can be a source of hydrogen for the debromination reaction. Aprotic solvents are generally preferred.

  • Action: While dioxane and toluene are common, consider screening other aprotic solvents like CPME or 2-MeTHF.[1] Ensure solvents are anhydrous and properly degassed to remove oxygen, which can affect catalyst stability.

Key Reaction Pathways

The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired debromination pathway. The goal of optimization is to accelerate the productive catalytic cycle.

G ArBr 6-Bromo-triazolo [1,5-a]pyrimidine (Ar-Br) ox_add ox_add ArBr->ox_add

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of 6-Bromo-triazolo[1,5-a]pyrimidine with an arylboronic acid, optimized to minimize debromination.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial), add 6-Bromo-triazolo[1,5-a]pyrimidine, the arylboronic acid, and potassium phosphate.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive flow of the inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 6-Aryl-Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-aryl-triazolo[1,5-a]pyrimidines. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 6-aryl-triazolo[1,5-a]pyrimidines.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of 6-aryl-triazolo[1,5-a]pyrimidines can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Acetic acid is often reported as an effective solvent, leading to higher yields compared to ethanol or acetonitrile.[1] Reactions are typically conducted at elevated temperatures, ranging from 80°C to reflux.[2] Consider optimizing these parameters systematically.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.

  • Side Product Formation: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions may include the formation of isomers or degradation of starting materials or products under harsh conditions. Purification by column chromatography is often necessary to isolate the desired compound.

  • Purity of Reagents: Ensure the purity of your starting materials, particularly the 3-amino-1,2,4-triazole and the β-dicarbonyl compound or its equivalent. Impurities can interfere with the reaction and lead to lower yields.

  • Alternative Energy Sources: Consider using unconventional energy sources like ultrasonic or microwave irradiation. These methods have been shown to enhance reaction rates, improve yields, and lead to purer products.[1][3]

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?

A2: The reaction between 3-amino-1,2,4-triazole and an unsymmetrical β-dicarbonyl compound can potentially lead to the formation of two regioisomers. To favor the formation of the desired 6-aryl isomer:

  • Choice of Precursors: The structure of the β-dicarbonyl compound is key. Using a precursor where the aryl group is at a specific position will direct the cyclization.

  • Reaction Conditions: The solvent and catalyst can influence the regioselectivity. Experiment with different solvent systems (e.g., acetic acid, ethanol, pyridine) to determine the optimal conditions for your specific substrates.

  • Stepwise Synthesis: A stepwise approach, where the initial condensation product is isolated before cyclization, may offer better control over regioselectivity compared to a one-pot reaction.

Q3: The purification of my final product is challenging. What are some effective purification strategies?

A3: Purification of 6-aryl-triazolo[1,5-a]pyrimidines can be challenging due to the potential for closely related impurities.

  • Column Chromatography: This is the most common and effective method for purifying these compounds. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after initial chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure material.

  • Preparative TLC or HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative TLC or HPLC can be valuable purification techniques.

Quantitative Data Summary

The following table summarizes various reaction conditions and their reported yields for the synthesis of triazolo[1,5-a]pyrimidine derivatives, providing a basis for comparison and optimization.

Starting MaterialsSolventCatalyst/AdditiveTemperatureTimeYield (%)Reference
3-amino-1,2,4-triazole and 1,1,1-trifluoro-4-methoxy-3-alken-2-oneAcetic AcidNone99 °C5 min60-87[1]
3-amino-1,2,4-triazole and β-enaminonesAcetic AcidNone99 °C5 min93[1]
Ester and Hydrazine Hydrate, then Aromatic AldehydesAcetic AcidNone110 °C2 h57-70
Triazolamine and Compound 9PyridineNoneReflux3 h80
3-amino-1,2,4-triazole and Acetophenones (via DMF-DMA intermediate)Acetic AcidNone100-120 °C12-16 hGood[2]
Enaminonitriles and BenzohydrazidesNoneNoneMicrowave-Good to excellent[3]

Experimental Protocols

General Procedure for the Synthesis of 6-Aryl-[1][4]triazolo[1,5-a]pyrimidines:

This protocol is a generalized procedure based on common synthetic methods.[2]

  • Intermediate Formation: A mixture of an appropriate acetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at 100°C without a solvent until the reaction is complete (monitored by TLC). The excess DMF-DMA is then removed under reduced pressure to yield the crude enaminone intermediate.

  • Cyclocondensation: The crude enaminone intermediate is dissolved in glacial acetic acid. To this solution, 3-amino-1,2,4-triazole (1.0 eq) is added.

  • Reaction: The reaction mixture is heated to 100-120°C and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-aryl-[1][4]triazolo[1,5-a]pyrimidine.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start reagents Mix Acetophenone and DMF-DMA start->reagents heating1 Heat at 100°C reagents->heating1 intermediate Crude Enaminone heating1->intermediate dissolve Dissolve in Acetic Acid intermediate->dissolve add_triazole Add 3-Amino-1,2,4-triazole dissolve->add_triazole heating2 Heat at 100-120°C for 12-16h add_triazole->heating2 workup Aqueous Work-up heating2->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification final_product Pure 6-Aryl-Triazolo[1,5-a]pyrimidine purification->final_product

Caption: General workflow for the synthesis of 6-aryl-triazolo[1,5-a]pyrimidines.

troubleshooting_low_yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction Check TLC/LC-MS side_products Significant Side Products? check_reaction->side_products No increase_time_temp Increase Reaction Time or Temperature check_reaction->increase_time_temp Yes reagent_purity Reagents Pure? side_products->reagent_purity No optimize_conditions Optimize Solvent and Temperature side_products->optimize_conditions Yes purify_reagents Purify/Verify Reagents reagent_purity->purify_reagents No alternative_energy Consider Microwave or Ultrasound reagent_purity->alternative_energy Yes

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient heterocycle is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, a systematic check of the reaction parameters is crucial. The main aspects to verify are:

  • Catalyst Activity: Ensure the palladium source and ligand are active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1] Consider using a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[1][2] Ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Reagent Quality: Verify the purity of the aryl halide, boronic acid (or its derivative), and base. Boronic acids, especially electron-deficient ones, can be prone to decomposition.[4]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. Ensure they are appropriate for your specific substrates.

Q2: What are the most common side reactions in the Suzuki coupling of electron-deficient heterocycles, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This is particularly common with electron-rich or certain heteroaryl boronic acids.[1] To mitigate this:

    • Use milder bases like K₂CO₃ or KF instead of strong bases like NaOH.[1]

    • Employ more stable boronic acid derivatives such as pinacol esters or potassium trifluoroborate salts (MIDA boronates).[3][4]

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[1][5] To minimize homocoupling:

    • Ensure thorough degassing of all reagents and solvents.[6]

    • Use a Pd(0) source or a highly efficient precatalyst system.[1]

    • Employ bulky, electron-donating ligands which can favor the cross-coupling pathway.[1]

Q3: How do I choose the right catalyst system (palladium source and ligand) for coupling with an electron-deficient heteroaryl halide?

A3: The choice of catalyst is critical, especially for challenging substrates like electron-deficient heteroaryl chlorides.[7][8]

  • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] For difficult couplings, modern precatalysts (e.g., Buchwald precatalysts like XPhos Pd G3) are often more effective as they readily form the active Pd(0) species.[1][3]

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling electron-deficient heterocycles.[1][9] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and can prevent catalyst inhibition by the heteroatom (e.g., pyridine nitrogen).[3] Highly effective ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1][3]

Q4: The transmetalation step appears to be slow with my electron-deficient boronic acid. What adjustments can I make?

A4: Slow transmetalation is a common issue with electron-deficient boronic acids due to their reduced nucleophilicity.[1][10] To accelerate this step:

  • Use a Stronger Base: Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more nucleophilic boronate species, thus speeding up transmetalation.[1][10]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a sluggish transmetalation.[1] This requires the use of high-boiling point solvents like toluene, dioxane, or DMF.[1]

  • Employ Electron-Rich Ligands: Ligands that increase the electron density on the palladium center can enhance the rate of transmetalation.[1]

Troubleshooting Guides

Problem: Low Yield with Electron-Deficient Heteroaryl Halide

This guide provides a systematic approach to troubleshooting low yields when using an electron-deficient heteroaryl halide as the electrophile.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield with Electron-Deficient Heteroaryl Halides start Low or No Yield Observed check_catalyst 1. Verify Catalyst System - Is the Pd source active? - Is the ligand appropriate? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Is the atmosphere inert? - Is the temperature optimal? start->check_conditions check_reagents 3. Evaluate Reagents - Purity of starting materials? - Stability of boronic acid derivative? start->check_reagents side_reactions 4. Analyze for Side Reactions - Protodeboronation? - Homocoupling? start->side_reactions solution_catalyst Solution: - Use a more active precatalyst (e.g., Buchwald G3/G4). - Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->solution_catalyst solution_conditions Solution: - Ensure rigorous degassing of solvents. - Increase reaction temperature. check_conditions->solution_conditions solution_reagents Solution: - Use a more stable boronic acid derivative (e.g., pinacol ester, trifluoroborate). - Purify starting materials. check_reagents->solution_reagents solution_side_reactions Solution: - For protodeboronation, use a milder base (K₂CO₃) or anhydrous conditions. - For homocoupling, ensure strict O₂ exclusion. side_reactions->solution_side_reactions

Caption: A workflow diagram for troubleshooting low yields.

Data Presentation

Table 1: Comparison of Common Catalyst Systems for Suzuki Coupling of Electron-Deficient Heterocycles
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for challenging couplings.2-5
Table 2: Guide to Base and Solvent Selection
BaseCommon SolventsCharacteristics
K₃PO₄Toluene/H₂O, Dioxane/H₂OStrong base, effective for many Suzuki couplings and can promote high reaction rates.
K₂CO₃Dioxane/H₂O, Ethanol/H₂OCommon and moderately strong base.
Cs₂CO₃THF, DioxaneStrong base that can accelerate slow reactions, but is more expensive and can promote side reactions.
KFTHF, DioxaneMilder base, can be useful in minimizing protodeboronation.[1]
Et₃NAcetonitrile, THFOrganic base, useful for anhydrous conditions, but may be too weak for some substrates.

Experimental Protocols

General Protocol for Suzuki Coupling of a Heteroaryl Chloride with an Arylboronic Acid

This protocol is a generalized procedure and should be optimized for specific substrates.

Reagent Preparation:

  • Solvent Degassing: Degas the chosen solvent (e.g., dioxane/water mixture) by bubbling with an inert gas (argon or nitrogen) for 30 minutes or by using three freeze-pump-thaw cycles.[6]

  • Reagent Purity: Ensure the heteroaryl chloride, arylboronic acid, and base are pure and dry.

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3][6]

  • Evacuate and backfill the flask with an inert gas three times.[3]

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).[1]

  • Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

Reaction Execution and Monitoring:

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_complex2 R¹-Pd(II)L₂-R² tm->pd2_complex2 re Reductive Elimination pd2_complex2->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product reagents R¹-X (Aryl Halide) reagents->oa boronic R²-B(OR)₂ boronic->tm base Base (e.g., K₃PO₄) base->tm

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[7][8]

References

Base and solvent effects on Sonogashira coupling of triazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of triazolopyrimidines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of a chloro-triazolopyrimidine is resulting in low or no yield. What are the primary reasons for this?

A1: Low yields with chloro-triazolopyrimidines are a common issue primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. To enhance the reaction's success, consider the following:

  • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. Switching to more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.

  • Ligand Selection: The ligand plays a critical role. For substrates with multiple potential reaction sites, the choice of ligand can even influence regioselectivity.

  • Reaction Conditions: Higher temperatures and longer reaction times are often necessary for less reactive chlorides.

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) as a side product. How can this be minimized?

A2: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. To mitigate this:

  • Reduce Copper(I) Concentration: Lowering the loading of the Cu(I) co-catalyst can disfavor the homocoupling pathway.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby reducing the rate of homocoupling.[1]

  • Copper-Free Protocols: The most effective method to eliminate Glaser coupling is to employ a copper-free Sonogashira protocol.[2][3] These conditions are particularly beneficial for sensitive substrates or in pharmaceutical applications where copper contamination is a concern.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen), as oxygen can promote homocoupling.[4][5]

Q3: What is the optimal choice of base for the Sonogashira coupling of triazolopyrimidines?

A3: The choice of base is highly dependent on the specific triazolopyrimidine substrate and the solvent used.

  • Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used organic bases that often also serve as the solvent or co-solvent.[1][6]

  • Inorganic Bases: For certain substrates, particularly in copper-free systems, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be more effective.[7][8][9] These may require higher reaction temperatures but can be advantageous for sensitive functional groups.

Q4: Which solvent system is recommended for this reaction?

A4: The solvent can significantly impact the reaction rate and yield.[10]

  • Aprotic Solvents: DMF, THF, 1,4-dioxane, and toluene are frequently used solvents.[9][10][11] However, THF has been anecdotally reported to promote the formation of palladium black (inactive palladium).[11]

  • Amine as Solvent: In some cases, using an excess of an amine base like triethylamine as the solvent can be effective.[11]

  • Green Solvents: For more sustainable protocols, solvents like 2-methyltetrahydrofuran (2-MeTHF) and even water have been successfully employed.[6][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion of Starting Material Inactive catalystUse a fresh source of palladium catalyst or a more robust, air-stable precatalyst. Ensure phosphine ligands have not oxidized.[2]
Low reactivity of the halideFor chloro- or bromo-triazolopyrimidines, increase the reaction temperature and/or use a more active catalyst system with bulky, electron-rich ligands.
Poor reagent qualityEnsure all reagents, especially the base and solvent, are pure and anhydrous where necessary. Amine bases may need to be distilled.[4]
Formation of Palladium Black Catalyst decompositionThis indicates the formation of inactive palladium(0). Try using a different solvent (e.g., avoid THF) or different ligands that better stabilize the catalytic species.[11]
Dehalogenation of the Triazolopyrimidine Harsh reaction conditionsThis side reaction can occur at high temperatures or with certain base/catalyst combinations. Consider lowering the reaction temperature or switching to a milder base.
Multiple Products Formed Lack of regioselectivityFor triazolopyrimidines with multiple halide substituents, the choice of ligand can be crucial in directing the reaction to the desired position.
Side reactions of functional groupsIf the triazolopyrimidine or alkyne contains sensitive functional groups, they may be reacting under the coupling conditions. Consider using protecting groups.

Quantitative Data on Base and Solvent Effects

The following table summarizes the effects of different bases and solvents on the Sonogashira coupling of aryl halides with terminal alkynes, providing a general guideline for optimizing reactions with triazolopyrimidines.

Base Solvent Typical Temperature Yield Notes
Triethylamine (Et₃N)THF/Et₃NRoom Temp - 60 °CModerate to HighA very common system. THF can sometimes promote catalyst decomposition.[11]
Triethylamine (Et₃N)DMF80 - 100 °CGood to ExcellentDMF is a good solvent for many substrates but can be difficult to remove.[12]
Cesium Carbonate (Cs₂CO₃)1,4-DioxaneRoom Temp - 100 °CGood to ExcellentOften used in copper-free protocols.[7]
Potassium Carbonate (K₂CO₃)AcetonitrileRoom TemperatureGood to ExcellentEffective for electron-poor aryl iodides.
Potassium Phosphate (K₃PO₄)DMF80 °CExcellentCan be a very effective base for a range of substrates.[9]
DABCODioxane130 - 150 °CModerate to GoodCan be effective at high temperatures.[13]
Triethylamine (Et₃N)Water50 °CGood to ExcellentA sustainable option, particularly for copper-free systems.[6]

Experimental Protocols

General Protocol for Sonogashira Coupling of 7-chloro-5-methyl-[2][4][11]triazolo[1,5-a]pyrimidine

This protocol is a representative procedure and may require optimization for different alkynes.

Materials:

  • 7-chloro-5-methyl-[2][4][11]triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF/Et₃N mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-chloro-5-methyl-[2][4][11]triazolo[1,5-a]pyrimidine, the palladium catalyst, and copper(I) iodide.

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Addition of Reagents: Add the degassed solvent and the degassed amine base via syringe. Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Copper-Free Sonogashira Protocol

Materials:

  • 7-chloro-5-methyl-[2][4][11]triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., a bulky phosphine ligand like XPhos, 4 mol%)

  • Inorganic base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 7-chloro-5-methyl-[2][4][11]triazolo[1,5-a]pyrimidine, the palladium catalyst, the ligand, and the inorganic base.

  • Degassing: Seal the flask, and evacuate and backfill with argon three times.

  • Addition of Reagents: Add the degassed solvent and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.

  • Work-up and Purification: Follow the same procedure as for the general protocol.

Visualizations

Sonogashira_Troubleshooting_Workflow start Sonogashira Reaction Failure (Low/No Yield) check_reagents Verify Reagent Quality - Fresh Catalyst? - Anhydrous Solvent? - Pure Base? start->check_reagents check_setup Check Reaction Setup - Fully Inert? - Properly Degassed? start->check_setup homocoupling Significant Homocoupling? check_reagents->homocoupling check_setup->homocoupling yes_homo Yes homocoupling->yes_homo no_homo No homocoupling->no_homo cu_free Switch to Copper-Free Protocol yes_homo->cu_free optimize_conditions Optimize Conditions - Increase Temperature - Change Base/Solvent - Use More Active Catalyst/Ligand no_homo->optimize_conditions cu_free->optimize_conditions success Successful Coupling optimize_conditions->success Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne_complex R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination (R¹-C≡CR²) cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne H-C≡CR² Base cu_alkyne->pd_complex cu_alkyne->cu_x Transmetalation to Pd

References

Technical Support Center: 6-Bromo-triazolo[1,5-a]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 6-Bromo-triazolo[1,5-a]pyrimidine and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to side product formation.

Frequently Asked Questions (FAQs)

Q1: How stable is the 6-Bromo-triazolo[1,5-a]pyrimidine scaffold under typical cross-coupling conditions?

A1: The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a robust heterocyclic system widely used in medicinal chemistry.[4] However, like many electron-deficient heteroaryl halides, the C-Br bond can be susceptible to reduction, leading to debromination as a significant side reaction, particularly under harsh conditions (e.g., high temperatures, strongly basic media).[5][6] Ring-opening or rearrangement is less common under standard palladium-catalyzed coupling conditions but can occur under specific circumstances, such as Dimroth rearrangement in related triazolopyrimidine systems.[7]

Q2: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this substrate?

A2: The most prevalent side product is the hydrodehalogenation (or debromination) of the starting material, resulting in the formation of the parent triazolo[1,5-a]pyrimidine.[5][6] This occurs when the organopalladium intermediate reacts with a hydrogen source in a competing pathway to the desired cross-coupling.[8][9] Other potential side products can include homocoupling of the boronic acid (in Suzuki reactions) or the formation of biaryl species (in Buchwald-Hartwig reactions).[10][11]

Q3: Can the nitrogen atoms in the triazolopyrimidine ring interfere with the palladium catalyst?

A3: Yes, the nitrogen-rich nature of the triazolopyrimidine ring can be problematic. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][12] This is a known challenge for nitrogen-rich heterocycles in cross-coupling reactions and often necessitates careful selection of ligands that can shield the metal center and promote the desired catalytic cycle.[12]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This section addresses common issues encountered during Suzuki-Miyaura reactions to form C-C bonds at the 6-position.

Q: I am observing a high percentage of debrominated side product and low yield of my desired coupled product. What are the likely causes and how can I fix this?

A: This is the most common problem. Significant debromination in Suzuki-Miyaura couplings of related bromo-pyrazolo[1,5-a]pyrimidines has been systematically studied, and the principles are directly applicable here.[5][6] The choice of catalyst, ligand, base, and solvent system is critical.

Troubleshooting Steps:

  • Evaluate Your Catalyst/Ligand System: Standard, less bulky phosphine ligands can be ineffective. Using bulky, electron-rich phosphine ligands is crucial to promote reductive elimination over debromination. A tandem catalyst system of a pre-catalyst (like XPhosPdG2) with additional ligand (like XPhos) has been shown to be highly effective at minimizing this side reaction.[5][6]

  • Re-evaluate Your Base and Solvent: The combination of a strong base and a protic solvent can increase the availability of hydrogen, promoting debromination. While a base is necessary to activate the boronic acid, switching to a weaker base or an aprotic solvent system can be beneficial.[10][13] For instance, moving from a dioxane/H₂O system to an ethanol/H₂O system was shown to improve the desired product-to-side product ratio.[5]

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition and side reactions. If possible, running the reaction at a lower temperature, even if it requires a longer reaction time, can suppress debromination. Microwave irradiation can sometimes offer better control and shorter reaction times, which may also be beneficial.[5][6]

Data Presentation: Effect of Reaction Conditions on Suzuki Coupling

The following table summarizes optimization data from a study on a similar 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one system, which highlights the critical factors for minimizing the debrominated side product.[5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Desired Product (%)Yield of Debrominated Product (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane/H₂O110991
2PdCl₂dppf (5)-Na₂CO₃ (2)Dioxane/H₂O1101585
3XPhosPdG2 (5)XPhos (10)Na₂CO₃ (2)Dioxane/H₂O1103070
4XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Ethanol/H₂O135 (µW)919
5XPhosPdG2 (5)XPhos (10)Cs₂CO₃ (2)Ethanol/H₂O135 (µW)8812

Data adapted from a representative system to illustrate trends.[5]

Visualization: Suzuki Coupling vs. Debromination Pathway

G

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues encountered during Buchwald-Hartwig aminations to form C-N bonds at the 6-position.

Q: My Buchwald-Hartwig amination is giving low yields and significant amounts of debrominated starting material. How can I optimize this reaction?

A: Similar to Suzuki reactions, debromination is a known side reaction in Buchwald-Hartwig aminations.[1] The choice of base and ligand is paramount for achieving high yields.

Troubleshooting Steps:

  • Select the Right Ligand: First-generation ligands may not be effective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., DPPF) are often required to facilitate the C-N reductive elimination and outcompete side reactions.[1][14]

  • Optimize the Base: Strong, non-nucleophilic bases are required. Alkali metal tert-butoxides (NaOt-Bu, KOt-Bu) are commonly used. However, sometimes a weaker base like Cs₂CO₃ or K₃PO₄ can provide a better outcome by slowing down the rate of side reactions, although this may require higher temperatures or longer reaction times.[15] In some systems, using Cs₂CO₃ resulted almost exclusively in dehalogenation, highlighting the need for careful screening.[15]

  • Check Amine and Substrate Purity: Impurities in the amine or aryl halide can poison the catalyst. Ensure all reagents are pure and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Visualization: Troubleshooting Workflow

// Node Definitions Start [label="Problem: Low Yield &\nSide Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Identify [label="1. Identify Side Product\n(LCMS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Debrom [label="Major Side Product is\nDebromination", fillcolor="#F1F3F4", fontcolor="#202124", shape=parallelogram]; Unreacted [label="Mainly Unreacted\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124", shape=parallelogram]; Other [label="Other Side Products\n(e.g., Homocoupling)", fillcolor="#F1F3F4", fontcolor="#202124", shape=parallelogram];

Sol_Debrom1 [label="2a. Screen Bulky Ligands\n(e.g., XPhos, RuPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Debrom2 [label="2b. Screen Bases\n(e.g., KOt-Bu vs K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Debrom3 [label="2c. Lower Reaction Temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_Unreact1 [label="2a. Check Catalyst Activity\n(Use fresh catalyst/ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Unreact2 [label="2b. Increase Temperature or\nReaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Unreact3 [label="2c. Ensure Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_Other [label="Adjust Stoichiometry\n(e.g., Boronic Acid equiv.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Reaction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Identify; Identify -> Debrom [label=" Debromination\n confirmed"]; Identify -> Unreacted [label=" No conversion"]; Identify -> Other [label=" Other issues"];

Debrom -> Sol_Debrom1 -> Sol_Debrom2 -> Sol_Debrom3; Unreacted -> Sol_Unreact1 -> Sol_Unreact2 -> Sol_Unreact3; Other -> Sol_Other;

{Sol_Debrom3, Sol_Unreact3, Sol_Other} -> End [style=dashed]; } endsnippet Caption: A logical workflow for troubleshooting side reactions.

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a representative procedure based on optimized conditions reported for minimizing debromination of a similar heterocyclic core.[5][6]

Materials:

  • 6-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • XPhos Pd G2 catalyst (5 mol%)

  • XPhos ligand (10 mol%)

  • Ethanol and Water (4:1 mixture), degassed

  • Microwave vial

Procedure:

  • To a microwave vial, add 6-Bromo-triazolo[1,5-a]pyrimidine, the arylboronic acid, and K₂CO₃.

  • Add the XPhos Pd G2 catalyst and the additional XPhos ligand.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 4:1 ethanol/water solvent mixture via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and heat to 135 °C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-triazolo[1,5-a]pyrimidine.

  • Confirm the identity and purity of the product and assess the presence of any debrominated side product using ¹H NMR, ¹³C NMR, and LC-MS.

References

Technical Support Center: Purification Strategies for Removing Palladium Catalyst from Triazolopyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the removal of residual palladium catalysts from triazolopyrimidine products.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of palladium contamination in triazolopyrimidine synthesis?

Palladium contamination in triazolopyrimidine synthesis typically originates from palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds essential for the construction of the triazolopyrimidine core and its derivatives. Commonly employed reactions include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.[1][2] The residual palladium can exist in various forms, including Pd(0), Pd(II), and palladium-metal clusters, making its complete removal a significant challenge.[1]

Q2: Why is it critical to remove residual palladium from triazolopyrimidine-based Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent limits on the amount of residual metals in APIs due to their potential toxicity.[3] For palladium, a platinum-group metal, the permitted daily exposure (PDE) is low, often requiring final product concentrations to be below 10 ppm.[3] Beyond regulatory compliance, residual palladium can also negatively impact the stability of the final drug product and may interfere with downstream synthetic steps or biological assays.[4]

Q3: What are the primary methods for removing palladium catalysts from triazolopyrimidine products?

The most common strategies for palladium removal can be broadly categorized as:

  • Adsorption: This involves the use of solid-supported materials, known as scavengers, that bind to the palladium, allowing for its removal by filtration. Common adsorbents include:

    • Functionalized Silica Gels: These are highly effective and selective. Common functionalities include thiol (SH), thiourea, and dimercaptotriazine (DMT).[5][6]

    • Activated Carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[7]

    • Polymer-Based Scavengers: These offer an alternative solid support for functional groups that chelate palladium.

  • Crystallization: This is a classic purification technique where the triazolopyrimidine product is crystallized from a solution, leaving the palladium impurities behind in the mother liquor. The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[8]

  • Extraction: This involves partitioning the palladium species into a liquid phase that is immiscible with the product-containing phase. Chelation-assisted extraction, where a chelating agent binds to the palladium and facilitates its transfer into an aqueous phase, is a common approach.[9]

  • Chromatography: Techniques like column chromatography can be effective in separating the palladium catalyst from the desired product, although it may not always be sufficient on its own to reach very low ppm levels.[2]

Q4: How do I choose the most suitable palladium removal strategy for my triazolopyrimidine product?

The optimal method depends on several factors:

  • Nature of the Triazolopyrimidine Product: Its solubility, stability, and potential to chelate with palladium are crucial considerations. Nitrogen-containing heterocycles like triazolopyrimidines can sometimes form stable complexes with palladium, making removal more challenging.

  • Form of the Palladium Residue: The oxidation state (Pd(0) vs. Pd(II)) and whether it is homogeneous (dissolved) or heterogeneous (solid particles) will influence the choice of scavenger or removal technique.

  • Scale of the Reaction: For small-scale lab syntheses, chromatography or batch treatment with a scavenger may be convenient. For larger-scale production, flow chemistry with scavenger cartridges or crystallization are often more practical.

  • Cost and Time Constraints: Activated carbon is generally less expensive than specialized scavengers, but the latter often provide higher efficiency and selectivity, potentially saving time and reducing product loss.

Troubleshooting Guide

Issue 1: Inconsistent or Incomplete Palladium Removal

  • Possible Cause: The presence of different palladium species (e.g., Pd(0), Pd(II), colloidal palladium) that have varying affinities for the chosen scavenger.

  • Troubleshooting Steps:

    • Scavenger Screening: Perform a small-scale screen with a panel of scavengers targeting different palladium species. For example, thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).

    • Use a Broad-Spectrum Scavenger: Consider using a scavenger known for its effectiveness against a wide range of palladium species, such as those based on dimercaptotriazine (DMT).[5]

    • Pre-treatment: A mild oxidation or reduction step prior to scavenging can sometimes convert the various palladium species into a single form that is more easily removed.

    • Optimize Reaction Conditions: The efficiency of scavenging can be affected by solvent, temperature, and reaction time. Experiment with these parameters to find the optimal conditions for your specific system.[10]

Issue 2: Significant Product Loss During Purification

  • Possible Cause: Non-specific adsorption of the triazolopyrimidine product onto the scavenger, especially with activated carbon. The nitrogen atoms in the triazolopyrimidine ring can interact with the surface of the adsorbent.

  • Troubleshooting Steps:

    • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. This can be determined through optimization experiments.

    • Scavenger Washing: After filtration, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.

    • Select a More Specific Scavenger: Functionalized silica scavengers are often more selective for palladium over the API compared to activated carbon, leading to lower product loss.

    • Change Purification Method: If product loss remains high, consider alternative methods such as crystallization or liquid-liquid extraction.

Issue 3: Difficulty Removing Palladium from a Triazolopyrimidine with High Chelating Potential

  • Possible Cause: The triazolopyrimidine product itself acts as a strong ligand for palladium, forming a stable complex that is difficult to break.

  • Troubleshooting Steps:

    • Chelation-Assisted Extraction: Use a strong chelating agent in an aqueous solution to "pull" the palladium away from the triazolopyrimidine product and into the aqueous phase.

    • Competitive Ligand Addition: Introduce a sacrificial ligand that has a higher affinity for palladium than your product. This can displace the triazolopyrimidine and form a new palladium complex that is easier to remove.

    • pH Adjustment: Altering the pH of the solution can sometimes disrupt the palladium-product complex by changing the protonation state of the triazolopyrimidine.

Data Presentation: Comparison of Palladium Scavenging Strategies

The following tables summarize quantitative data from various case studies on palladium removal from APIs, which can serve as a general guide for what to expect with triazolopyrimidine products.

Table 1: Performance of Silica-Based Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS® Thiol>1300250 wt%, 35°C, 17 h in water/THF[11]
SiliaMetS® DMT-<104 molar eq., 16h, 22°C in DMF/EtOH/H₂O[12]
QuadraSil™ MP1000<100.5 g in 10 ml THF, <20 min[6]
SiliaMetS® Thiol & Thiourea Mix2400≤ 1610 wt%, on a 7.7 kg scale[6]

Table 2: Performance of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Darco® KB-B300<10.2 wt, 45°C, 18 h in THF[9]
Nuchar® AquaGuard9100-0.7 wt with chelating agent, rt, 8 h[9]
Shirasagi ANOX-1/2--Effective for both Pd(0) and Pd(II)[7]

Note: The efficiency of activated carbon can be highly dependent on the specific product and the presence of other impurities.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica (Batch Mode)

  • Dissolution: Dissolve the crude triazolopyrimidine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol, SiliaMetS® DMT, QuadraSil™ MP). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for each specific case.[13]

  • Filtration: Remove the scavenger by filtering the mixture through a pad of celite or a suitable filter paper.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Determine the final palladium concentration in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: General Procedure for Palladium Removal with Activated Carbon

  • Dissolution: Dissolve the crude triazolopyrimidine product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the product).

  • Stirring: Stir the slurry at room temperature or elevated temperature for several hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can sometimes pass through standard filter paper.

  • Washing: Wash the celite pad thoroughly with fresh solvent to recover adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: General Procedure for Purification by Crystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which the triazolopyrimidine product has high solubility at elevated temperatures and low solubility at room temperature or below. The palladium impurities should ideally remain in solution.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the purified crystals and the mother liquor to assess the efficiency of the purification.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Step cluster_analysis Analysis cluster_end End Product start Crude Triazolopyrimidine Product (with Pd) scavenging Add Scavenger (e.g., SiliaMetS® DMT) start->scavenging stirring Stir (1-18h, RT-60°C) scavenging->stirring filtration Filter to Remove Scavenger-Pd Complex stirring->filtration analysis Analyze Pd Content (ICP-MS) filtration->analysis analysis->scavenging If Pd > Limit (Re-process or Optimize) end Purified Triazolopyrimidine (<10 ppm Pd) analysis->end If Pd < Limit

Caption: Workflow for Palladium Removal using a Scavenger.

decision_tree start High Residual Pd in Triazolopyrimidine Product q1 Is the product loss with activated carbon acceptable? start->q1 scavenger Use Selective Scavenger (e.g., SiliaMetS® Thiol/DMT) q1->scavenger No carbon Use Activated Carbon q1->carbon Yes q2 Is the Pd removal consistent and complete? scavenger->q2 carbon->q2 optimize Optimize Scavenging Conditions (Time, Temp, Equivalents) q2->optimize No end Purified Product (Pd < Limit) q2->end Yes optimize->q2 crystallize Consider Crystallization or Chelation-Assisted Extraction optimize->crystallize If still problematic

Caption: Decision Tree for Selecting a Purification Strategy.

References

Overcoming low reactivity of 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 6-Bromo-triazolo[1,5-a]pyrimidine in common cross-coupling reactions.

Understanding the Challenge: The Low Reactivity of 6-Bromo-triazolo[1,5-a]pyrimidine

The 6-Bromo-triazolo[1,5-a]pyrimidine core presents a significant challenge in synthetic chemistry due to its inherent low reactivity. The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the fused, electron-withdrawing triazole ring. This electronic nature makes the C-Br bond at the 6-position less susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step in many cross-coupling reactions.[1] Consequently, standard reaction conditions often result in low yields, sluggish reactions, or failure to produce the desired product.

This guide offers strategies and optimized protocols to enhance reactivity and achieve successful functionalization of this challenging scaffold.

General Troubleshooting Workflow

When a cross-coupling reaction with 6-Bromo-triazolo[1,5-a]pyrimidine fails or gives low yields, a systematic approach to optimization is crucial. The following workflow can help diagnose and solve common issues.

G cluster_0 start Reaction Failure / Low Yield check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base success Successful Coupling optimize_catalyst->success Improved Yield optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_base->optimize_conditions optimize_base->success Improved Yield consider_mw Consider Microwave Irradiation optimize_conditions->consider_mw Still low yield optimize_conditions->success Improved Yield consider_mw->success Improved Yield

Caption: General troubleshooting workflow for cross-coupling reactions.

FAQs and Troubleshooting Guides

Category 1: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of 6-Bromo-triazolo[1,5-a]pyrimidine with an arylboronic acid is giving very low yield (<20%). What are the most likely causes and how can I fix it?

Answer: Low yields in this reaction are common and typically stem from inefficient oxidative addition or competing side reactions. Here’s how to troubleshoot:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-deficient nature of the substrate requires a more active catalyst system.

    • Use Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center and promote the difficult oxidative addition step.[2] Ligands like SPhos, XPhos, and RuPhos are excellent choices.[3][4] The use of dialkylbiaryl phosphine ligands has been shown to be effective for coupling electron-poor aryl chlorides, a similarly challenging substrate.[5]

    • Consider Pre-catalysts: Using a pre-formed catalyst, such as XPhosPdG2, can lead to more consistent and higher yields by ensuring the efficient generation of the active Pd(0) species.[6]

  • Choice of Base: The base is critical for activating the boronic acid in the transmetalation step.

    • Use a Stronger Base: Weak bases like Na₂CO₃ are often insufficient. Switch to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or CsF.[7][8]

    • Solubility: Ensure the base is sufficiently soluble. Grinding K₃PO₄ into a fine powder or using a soluble base can improve reproducibility.[9] A small amount of water is often necessary for inorganic bases to be effective.[9]

  • Solvent and Temperature:

    • Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or toluene are generally preferred.[7][10]

    • Temperature: Higher temperatures (100-130 °C) are often necessary to overcome the activation energy barrier.[11]

  • Side Reaction: Dehalogenation: A common side reaction is the replacement of the bromine with a hydrogen atom (hydrodehalogenation).[12][13] This occurs when a palladium-hydride species is formed.

    • Mitigation: Ensure your solvent and base are rigorously deoxygenated and anhydrous (unless water is intentionally added as a co-solvent). The choice of a highly active ligand that promotes rapid cross-coupling can often outcompete the dehalogenation pathway.[14][15]

Question: I'm observing significant debromination of my starting material. How can I prevent this?

Answer: Debromination, or hydrodehalogenation, is a frequent side reaction with electron-deficient heteroaryl halides.[13] It arises from a competing pathway in the catalytic cycle.

  • Mechanism: A palladium-hydride (Pd-H) species can form, which then undergoes reductive elimination with the heteroaryl group to yield the undesired debrominated product.[12]

  • Solutions:

    • Ligand Choice: Employing highly active, bulky monophosphine ligands (e.g., Buchwald-type ligands) can accelerate the desired C-C bond formation, minimizing the lifetime of the intermediate susceptible to the competing dehalogenation pathway.[3]

    • Base Selection: Use of milder bases can sometimes reduce dehalogenation, though this may also slow the desired reaction.[13] A careful screen of bases is recommended.

    • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density. While triazolo[1,5-a]pyrimidine does not have an acidic N-H, this principle highlights the electronic sensitivity. Protecting susceptible groups on the coupling partner can sometimes suppress side reactions.[14]

    • Rigorous Inert Atmosphere: Minimize sources of protons by using thoroughly dried solvents and reagents and maintaining a strict inert (Argon or Nitrogen) atmosphere.[16]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8060Moderate yield with standard catalyst for a less challenging substrate.[7]
Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O135 (MW)>90Microwave irradiation and a specialized ligand significantly improve yield for a related pyrazolo[1,5-a]pyrimidine system.[6]
Pd(OAc)₂ (0.05)-K₂CO₃ (2)Toluene13094"Ligand-free" conditions can work for activated substrates but may be insufficient for highly deactivated ones like 6-bromo-triazolo[1,5-a]pyrimidine.[11]
Pd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O80LowOften requires optimization of ligand and base for challenging substrates.[10]
Category 2: Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on 6-Bromo-triazolo[1,5-a]pyrimidine, but the reaction is not working. What should I change?

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and palladium source, especially for electron-poor heteroaryl halides.[17]

  • Ligand is Key: The first-generation ligand, P(o-tolyl)₃, is often ineffective for such substrates.[17] You must use a more advanced ligand system.

    • Bulky Biaryl Phosphines: Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for challenging couplings.[4] They promote both the oxidative addition and the C-N reductive elimination steps.[5] XantPhos is another effective, though sometimes less active, choice.[18]

    • Primary vs. Secondary Amines: The optimal ligand can depend on the amine. For instance, RuPhos is often effective for primary amines, while BrettPhos can show good selectivity.[4][19]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Common Choices: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[20] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option that can sometimes offer better functional group tolerance.[19]

    • Weaker Bases: For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires a more active catalyst system and higher temperatures.[8]

  • Palladium Source:

    • Pd(OAc)₂ and Pd₂(dba)₃: These are common and effective precursors that are reduced in situ to the active Pd(0) species.[20][21]

    • Pre-catalysts: As with Suzuki couplings, using a G3 or G4 palladacycle pre-catalyst can provide a more reliable and rapid initiation of the catalytic cycle.[18]

Question: Can I use a weaker base if my substrate has base-sensitive functional groups?

Answer: Yes, but it requires careful optimization. Strong bases like NaOtBu can be incompatible with groups like esters and nitro groups.[19]

  • Strategy 1: Use a Weaker Inorganic Base: Bases like Cs₂CO₃ have been successfully used, often in combination with a highly active ligand like BINAP.[8] This typically requires higher temperatures and longer reaction times.

  • Strategy 2: Use a Soluble Organic Base: Recent studies have shown that soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used for Buchwald-Hartwig aminations, especially with ligands like XantPhos.[18] This approach offers excellent functional group tolerance.

Data Presentation: Buchwald-Hartwig Amination Conditions
Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene100A standard, highly active system for challenging aryl bromides.[21]
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.4)Toluene80-100A classic "second generation" system, effective for many substrates.[17]
XantPhos Pd G3 (2)-DBU (2.2)Toluene120Homogeneous conditions using a soluble organic base, good for sensitive substrates.[18]
Pd(dba)₂ (1.5)BINAP (3.6)Cs₂CO₃ (1.4)THF65Milder base requires a higher ligand loading but allows for lower temperatures.[8]
Category 3: Sonogashira Coupling

Question: My Sonogashira coupling of 6-Bromo-triazolo[1,5-a]pyrimidine with a terminal alkyne is failing. I see starting material and some alkyne homo-coupling (Glaser coupling). What's wrong?

Answer: This is a classic problem in Sonogashira couplings. The failure of the main reaction and the presence of Glaser coupling point to issues with either the palladium or copper portion of the catalytic cycle.

  • Copper-Free Conditions: The copper co-catalyst is often the source of Glaser homo-coupling.[22] For electron-deficient heteroaryl bromides, a copper-free Sonogashira protocol is often more successful.

    • Mechanism: In the absence of copper, a strong amine base deprotonates the alkyne, which then transmetalates directly to the palladium center.[23]

    • Conditions: This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a strong amine base (e.g., triethylamine, diisopropylamine), and an appropriate solvent like THF or DMF.[1]

  • Enhance Palladium Catalyst Activity: If the reaction is still sluggish, the issue may be the slow oxidative addition to your substrate.

    • Use Active Ligands: While many Sonogashira reactions are run with simple triphenylphosphine, more electron-rich and bulky phosphine ligands can accelerate the reaction for unreactive bromides.[24]

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more effective than generating it in situ from a Pd(II) source.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times for Sonogashira couplings by efficiently overcoming the high activation energy.[23]

Logical Diagram: Choosing a Sonogashira Protocol

G start Starting Sonogashira Coupling with 6-Bromo-triazolo[1,5-a]pyrimidine standard_protocol Standard Protocol: PdCl₂(PPh₃)₂ / CuI / Amine Base start->standard_protocol check_glaser Is Glaser Homo-coupling a major side product? copper_free_protocol Switch to Copper-Free Protocol: Pd(PPh₃)₄ / Strong Amine Base check_glaser->copper_free_protocol Yes check_yield Is the reaction yield still low? check_glaser->check_yield No standard_protocol->check_glaser copper_free_protocol->check_yield optimize_ligand Optimize Ligand: Use bulky, electron-rich phosphine (e.g., cataCXium Plntb) check_yield->optimize_ligand Yes success Successful Coupling check_yield->success No use_microwave Use Microwave Irradiation to increase reaction rate optimize_ligand->use_microwave use_microwave->success

References

Technical Support Center: Synthesis of 6-Substituted Triazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-substituted triazolopyrimidine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 6-substituted triazolopyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential Cause(s)Suggested Solution(s)
SYN-001 Low to no yield of the desired 7-hydroxy-triazolopyrimidine intermediate. - Incomplete reaction during the condensation of the 1,3-dicarbonyl compound with 3-amino-1,2,4-triazole.- Suboptimal reaction temperature or time.- Decomposition of starting materials or product.- Ensure the reaction is heated at an appropriate temperature, typically between 100-120°C in a solvent like acetic acid, for 12-16 hours.[1][2]- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use freshly distilled solvents and high-purity starting materials.
SYN-002 Difficulty in the chlorination of the 7-hydroxy-triazolopyrimidine intermediate using phosphoryl chloride (POCl₃). - Incomplete conversion of the hydroxyl group to the chloro group.- Harsh reaction conditions leading to product decomposition.[3]- Inefficient removal of excess POCl₃ after the reaction.- Use POCl₃ as both the reagent and solvent and heat at 80-110°C for 2-9 hours.[1][3]- For sensitive substrates, consider using milder chlorinating agents.- To quench the reaction, pour the mixture slowly onto crushed ice with vigorous stirring. Neutralize carefully with a base like sodium bicarbonate.[4]- An alternative workup involves co-evaporation with a high-boiling point solvent like toluene to azeotropically remove residual POCl₃.
SYN-003 Formation of multiple byproducts during the final substitution reaction with an amine. - Side reactions due to reactive functional groups on the amine or the triazolopyrimidine core.- Isomeric rearrangement of the triazolopyrimidine scaffold (e.g., Dimroth rearrangement).[5][6]- Reaction temperature is too high.- Protect reactive functional groups on the amine before the reaction.- Optimize the reaction temperature; some reactions proceed well at room temperature while others may require heating to 80-100°C in a solvent like N-Methyl-2-pyrrolidone (NMP).[1][2]- The use of a base like pyridine can sometimes facilitate the reaction and minimize side products.[4]
PUR-001 Challenges in purifying the final 6-substituted triazolopyrimidine derivative. - Co-elution of the product with starting materials or byproducts during column chromatography.- Poor solubility of the product in common crystallization solvents.- The presence of colored impurities.- Utilize a gradient elution system for column chromatography, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[2]- Screen a variety of solvent systems for crystallization (e.g., ethanol, methanol, dichloromethane/hexane).- Treat the crude product with activated charcoal to remove colored impurities before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 6-substituted triazolopyrimidine derivatives?

A1: A widely used and versatile method involves a three-step synthesis.[1][5][7]

  • Condensation: Reaction of a β-ketoester with a 3-amino-1,2,4-triazole derivative in a solvent like acetic acid at elevated temperatures (100-120°C) to form the 7-hydroxy-[1][8][9]triazolo[1,5-a]pyrimidine intermediate.[1][2]

  • Chlorination: The hydroxyl group at the 7-position is converted to a chloro group using a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often with heating.[1][3]

  • Substitution: The 7-chloro intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with a desired amine to introduce the 6-substituent. This step is typically carried out in a polar aprotic solvent like NMP.[1][2]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of each synthetic step.[2] Use an appropriate solvent system (e.g., varying ratios of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be done under UV light (254 nm).

Q3: What are the typical yields for each step of the synthesis?

A3: Yields can vary significantly depending on the specific substrates and reaction conditions. However, here are some general ranges reported in the literature:

  • Condensation to form the 7-hydroxy intermediate: Good to excellent yields are often achieved.

  • Chlorination with POCl₃: Yields can be variable, sometimes low, due to the harsh conditions and potential for product decomposition.[3]

  • Final amination step: Moderate to good yields are typically reported.[1]

Q4: What analytical techniques are essential for characterizing the synthesized compounds?

A4: A combination of spectroscopic techniques is necessary for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure and purity.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[2]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

General Three-Step Synthesis of 6-Substituted Triazolopyrimidine Derivatives

Step 1: Synthesis of 7-hydroxy-[1][8][9]triazolo[1,5-a]pyrimidine Intermediate

  • To a solution of the appropriate β-ketoester (1.0 eq) in glacial acetic acid, add 3-amino-1,2,4-triazole (1.2 eq).

  • Heat the reaction mixture at 110-120°C for 12-16 hours.[1][7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain the 7-hydroxy intermediate.

Step 2: Synthesis of 7-chloro-[1][8][9]triazolo[1,5-a]pyrimidine Intermediate

  • Suspend the 7-hydroxy intermediate (1.0 eq) in phosphoryl chloride (POCl₃).

  • Heat the mixture at 80-110°C for 2-9 hours.[1][3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 7-chloro intermediate.

Step 3: Synthesis of 6-Substituted Triazolopyrimidine Derivative

  • Dissolve the 7-chloro intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Add the desired amine (1.2 eq) to the solution.

  • Heat the reaction mixture at 80-100°C until the reaction is complete as monitored by TLC.[1][2]

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

Quantitative Data Summary

The following table summarizes representative yield and melting point data for a series of synthesized 6-substituted triazolopyrimidine derivatives.

Compound IDR Group at C6Yield (%)Melting Point (°C)
1 4-Methoxyphenethyl65145-147
2 3-Chlorophenethyl58162-164
3 Cyclohexylethyl72138-140
4 2-(Trifluoromethyl)phenethyl55171-173
5 4-Fluorophenethyl68155-157

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Substitution cluster_end Final Product start1 β-Ketoester step1 Formation of 7-hydroxy intermediate start1->step1 start2 3-Amino-1,2,4-triazole start2->step1 step2 Formation of 7-chloro intermediate step1->step2 AcOH, 110-120°C step3 Reaction with Amine step2->step3 POCl₃, 80-110°C end_product 6-Substituted Triazolopyrimidine step3->end_product Amine, NMP, 80-100°C

Caption: General synthetic workflow for 6-substituted triazolopyrimidines.

EGFR Signaling Pathway

Some triazolopyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[10]

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

References

Monitoring reaction progress of 6-Bromo-triazolo[1,5-a]pyrimidine couplings by TLC/LCMS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the progress of Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring these coupling reactions?

A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[4] A common initial trial is a 1:1 mixture.[5] For many neutral organic molecules, varying the ratio of ethyl acetate in hexanes is effective.[4] You can adjust the polarity based on the initial results; if your spots are too high (high Rf), decrease the polarity (less ethyl acetate), and if they are too low (low Rf), increase the polarity (more ethyl acetate).

Q2: How should I spot my TLC plate for effective reaction monitoring?

For optimal reaction monitoring, it is recommended to spot three lanes on your TLC plate:

  • Starting Material (SM): A solution of your 6-Bromo-triazolo[1,5-a]pyrimidine.

  • Co-spot (Co): A combined spot containing both the starting material and the reaction mixture.

  • Reaction Mixture (Rxn): An aliquot taken directly from your reaction.[6]

This "co-spotting" technique helps to definitively identify the starting material spot in your reaction lane and clearly distinguish it from the product and any intermediates.

Q3: My compound is not UV-active. How can I visualize my TLC plate?

If your compounds are not visible under a UV lamp, you can use a staining solution.[3] Common general-use stains include potassium permanganate, vanillin, or p-anisaldehyde solutions. For nitrogen-containing heterocyclic compounds, an iodine chamber is also a simple and effective visualization method.[7]

Q4: What m/z value should I expect for my starting material, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, in LCMS?

The monoisotopic mass of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (C₅H₃BrN₄) is approximately 197.95 g/mol .[8] In positive-ion mode ESI-LCMS, you should look for the protonated molecule, [M+H]⁺. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), you will see a characteristic pair of peaks of nearly equal intensity at m/z values of approximately 198.96 and 200.96.[8]

Q5: My LCMS shows multiple peaks, but my TLC shows a single spot. What could be the reason?

This can occur for several reasons:

  • Co-elution on TLC: Your TLC solvent system may not have sufficient resolution to separate compounds with very similar polarities. The single spot on the TLC plate could be a mixture of your product and a byproduct.

  • Isomers: The reaction may have produced isomers that have identical polarities and thus co-elute on TLC but are separated by the LC column.

  • LCMS In-source Fragmentation/Adducts: The single peak on your chromatogram might correspond to a compound that forms multiple ions (e.g., adducts with solvents like methanol or sodium) or fragments in the mass spectrometer source.[2] Check the mass spectra of each peak to see if they are related to your target compound.

Troubleshooting Guides

TLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Spots are streaking or tailing. Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar or acidic/basic.Add a small amount of a modifier to your eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.[4]
The stationary phase (silica gel) is degrading the compound.Consider using a different stationary phase, such as alumina.
Starting material and product spots are not well-separated (Rf values are too close). The polarity of the eluent is not optimal.Systematically vary the solvent ratio to find the best separation. Try a different solvent system altogether (e.g., dichloromethane/methanol).
A spot remains on the baseline. The compound is highly polar and strongly adsorbed to the silica gel.Increase the polarity of your eluent significantly (e.g., switch from ethyl acetate/hexane to a methanol/dichloromethane mixture).
The spot may be an inorganic salt from the reaction base (e.g., K₂CO₃) or a baseline impurity.Salts will not elute in organic solvents. This spot can be ignored.
The spot could be the palladium catalyst, which can sometimes appear as a dark spot on the baseline.This is common; the key is to see the disappearance of the starting material and the appearance of a new, higher spot for the product.
No spots are visible under UV light. The compounds do not contain a UV-active chromophore.Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the plate.[3][7]
The sample concentration is too low.Concentrate the aliquot taken from the reaction mixture before spotting.
LCMS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peak is observed for the expected product. The reaction has not worked.Confirm this by TLC. If the starting material is consumed but no product is seen, consider side reactions.
The product is not ionizing under the current MS conditions.Switch the ionization polarity (e.g., from positive to negative ion mode). Adjust ion source parameters like capillary voltage or gas temperature.
The product is unstable and degrading in the LC mobile phase or MS source.Use a mobile phase with a different pH. Lower the ion source temperature.[1]
A peak is observed with the correct mass, but the retention time is very early (in the solvent front). The compound has poor retention on the LC column.If using a reverse-phase column (like C18), your compound may be too polar. Try a different column (e.g., a polar-embedded phase) or a more aqueous mobile phase.
The mass spectrum shows the starting material and a peak corresponding to the debrominated starting material (loss of Br, gain of H). A common side reaction in palladium-catalyzed couplings is protodeboronation of the boronic acid followed by reduction of the aryl halide.This indicates a potential issue with the catalytic cycle. Re-evaluate the base, solvent, and catalyst choice. Ensure the reaction is under an inert atmosphere.
The baseline is noisy or shows significant carryover from previous injections. Contamination in the LC system or sample carryover in the injector.Flush the system with a strong solvent like isopropanol.[2][6] Clean the ion source.[2] Incorporate a needle wash step with a strong solvent in your method.[2]
Weak signal intensity for the product. Poor ionization efficiency.Optimize ion source settings. Try different mobile phase additives (e.g., formic acid or ammonium formate) to promote ionization.[2]
Ion suppression from matrix effects (other components in the reaction mixture).Dilute the sample. If the problem persists, a sample cleanup (e.g., micro solid-phase extraction) may be necessary before injection.[1]

Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction
  • Plate Preparation: On a silica gel TLC plate (F254), lightly draw a pencil line about 1 cm from the bottom. Mark three lanes: "SM," "Co," and "Rxn".

  • Sample Preparation:

    • SM: Dissolve a small amount of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine in a suitable solvent (e.g., ethyl acetate).

    • Rxn: At various time points (e.g., t=0, 1h, 4h), take a small aliquot (a few microliters) from the reaction mixture and dilute it with 0.1-0.2 mL of ethyl acetate.

  • Spotting:

    • Using a capillary tube, spot the "SM" solution in the first lane.

    • Spot the "Rxn" solution in the third lane.

    • In the middle "Co" lane, first spot the "SM" solution, and then spot the "Rxn" solution directly on top of it.

  • Development: Place the spotted TLC plate in a chamber containing the chosen eluent (e.g., 30% Ethyl Acetate in Hexane). The solvent level must be below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: Monitor the disappearance of the starting material spot and the appearance of a new product spot in the "Rxn" lane. The product is expected to have a different Rf value than the starting material.

Table 1: Example TLC Data for a Suzuki Coupling

Compound Structure Expected Polarity Example Rf Value (30% EtOAc/Hexane)
6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (Starting Material)Less Polar0.50
6-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (Product)More Polar0.35

Note: Rf values are illustrative and can vary based on exact conditions.

Protocol 2: LCMS Analysis of Reaction Mixture
  • Sample Preparation: Take a small aliquot (~5 µL) from the reaction mixture and dilute it significantly with the LCMS mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex to mix. If the solution is cloudy, filter it through a syringe filter (0.22 µm).

  • LC Conditions (Typical Reverse-Phase Method):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

  • MS Conditions (Typical ESI Method):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-800

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

  • Analysis: Extract the ion chromatograms for the expected m/z values of the starting material, product, and any potential side products (e.g., debrominated starting material). Integrate the peak areas to determine the relative conversion.

Table 2: Key m/z Values for LCMS Analysis (Positive Ion Mode)

Compound Molecular Formula Monoisotopic Mass Expected Ion [M+H]⁺ Notes
6-Bromo-[1][2][3]triazolo[1,5-a]pyrimidineC₅H₃BrN₄197.95198.96 / 200.96Expect a 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br.[8]
Phenylboronic AcidC₆H₇BO₂122.05123.06May not ionize well under these conditions.
6-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (Example Product)C₁₁H₈N₄196.08197.08
Debrominated Starting MaterialC₅H₄N₄120.04121.05Common byproduct.

Visual Workflow and Troubleshooting Diagrams

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analysis & Decision Start Start Coupling Reaction Prep_TLC Prepare TLC Plate & Eluent Start->Prep_TLC Prep_LCMS Prepare LCMS Sample Vials & Method Start->Prep_LCMS Take_Aliquot Take Reaction Aliquot (t=x) Start->Take_Aliquot Spot_TLC Spot TLC (SM, Co, Rxn) Take_Aliquot->Spot_TLC Run_TLC Develop & Visualize TLC Spot_TLC->Run_TLC Analyze_TLC Analyze TLC Plate Run_TLC->Analyze_TLC Decision Is Starting Material Consumed? Analyze_TLC->Decision Workup Reaction Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Inject_LCMS Inject Sample into LCMS Analyze_LCMS Analyze LCMS Data (Masses & Purity) Inject_LCMS->Analyze_LCMS Workup->Inject_LCMS Continue->Take_Aliquot

Caption: Experimental workflow for monitoring reaction progress.

TLC_Troubleshooting Start Problem with TLC Analysis Problem What is the issue? Start->Problem Streaking Spots are streaking Problem->Streaking Streaking No_Sep Poor separation Problem->No_Sep Poor Separation Baseline Spot at baseline Problem->Baseline Baseline Spot No_Spots No spots visible Problem->No_Spots No UV Spots Sol_Streak Dilute sample or add modifier (acid/base) to eluent Streaking->Sol_Streak Sol_No_Sep Change eluent polarity or solvent system No_Sep->Sol_No_Sep Sol_Baseline Increase eluent polarity significantly Baseline->Sol_Baseline Sol_No_Spots Use a chemical stain (e.g., Iodine, KMnO4) No_Spots->Sol_No_Spots

Caption: Troubleshooting logic for common TLC issues.

References

Anhydrous and anaerobic conditions for Sonogashira coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Sonogashira coupling of aryl bromides, with a specific focus on the requirements for anhydrous and anaerobic conditions.

Troubleshooting Guide

Q1: My Sonogashira coupling reaction with an aryl bromide is not proceeding, or the yield is very low. What are the common causes and how can I fix it?

A1: Failure of a Sonogashira coupling with aryl bromides often stems from the challenging oxidative addition step, which is the rate-limiting step for these less reactive halides.[1][2] Here are several factors to investigate:

  • Insufficient Temperature: Unlike the more reactive aryl iodides, aryl bromides frequently require elevated temperatures to react efficiently. If the reaction is being conducted at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) may be necessary.[1][2]

  • Catalyst Deactivation: The formation of a black precipitate (palladium black) is an indicator of catalyst decomposition. This can be triggered by impurities in the reagents or solvents.

  • Inappropriate Ligand Choice: The selection of the phosphine ligand is critical. For aryl bromides, particularly those that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and stabilize the palladium catalyst.[1][3]

  • Poor Reagent Quality: Ensure that solvents and bases (e.g., triethylamine) are dry and free from oxidizing impurities. Distillation of the amine base can be beneficial.[1][4]

Q2: I'm observing a significant amount of a byproduct that I believe is a dimer of my alkyne. What is this side reaction and how can I minimize it?

A2: This common side reaction is known as Glaser-Hay coupling, which involves the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[1][5] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To mitigate this side reaction:

  • Employ Copper-Free Conditions: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst from the reaction mixture.[5]

  • Ensure Anaerobic Conditions: If a copper co-catalyst is necessary, thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) can reduce the extent of this side reaction.[6]

Q3: My reaction turns black, and I see a precipitate. Is the reaction still viable?

A3: The formation of a black precipitate, often palladium black, indicates decomposition of the palladium catalyst. While the reaction may still proceed to some extent, the yield will likely be compromised. This is a common issue, and addressing the root cause is crucial. Consider the troubleshooting steps outlined in Q1, particularly focusing on ligand choice and reagent purity.

Frequently Asked Questions (FAQs)

Q1: Are strictly anhydrous and anaerobic conditions always necessary for the Sonogashira coupling of aryl bromides?

A1: While traditional Sonogashira protocols for aryl bromides often call for anhydrous and anaerobic conditions, recent advancements have led to the development of robust methods that can be performed in the presence of water and/or air.[7][8] Several modern catalytic systems, including those utilizing specific ligands or palladium nanoparticles, can effectively catalyze the coupling in aqueous media and under aerobic conditions.[9][10] However, the success of these reactions is highly dependent on the specific catalyst system and substrates used.

Q2: Can I perform a Sonogashira coupling of an aryl bromide in water?

A2: Yes, Sonogashira couplings of aryl bromides in water have been successfully demonstrated.[8][11] These reactions often utilize surfactants or specific water-soluble ligands to facilitate the interaction between the organic substrates and the catalyst in the aqueous phase.[6][12] Copper-free conditions are also common in these aqueous protocols.[8]

Q3: What is the role of the copper co-catalyst, and is it always required?

A3: In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. However, the copper co-catalyst also promotes the undesirable Glaser-Hay homocoupling of the alkyne.[5] Consequently, numerous copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with valuable or complex alkynes.[5][13]

Q4: How do I choose the right ligand for my Sonogashira coupling of an aryl bromide?

A4: The choice of ligand is critical for a successful Sonogashira coupling with aryl bromides. Bulky and electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition of the aryl bromide to the palladium(0) center.[3] The optimal ligand may vary depending on the specific aryl bromide and alkyne used.

Q5: My aryl bromide is very electron-rich/sterically hindered. What conditions should I use?

A5: Electron-rich or sterically hindered aryl bromides are particularly challenging substrates for Sonogashira coupling.[1] To achieve good yields, consider the following:

  • Use a bulky, electron-rich ligand to facilitate oxidative addition.

  • Increase the reaction temperature. [2]

  • Employ a more active palladium precatalyst.

  • Consider a copper-free protocol to minimize side reactions that can be more prevalent under forcing conditions.

Quantitative Data Summary

The following tables summarize the impact of various reaction conditions on the yield of Sonogashira coupling of aryl bromides.

Table 1: Effect of Water on Reaction Yield

Aryl BromideAlkyneCatalyst SystemSolventYield (%)Reference
BromobenzenePhenylacetylenePdCl₂(CH₃CN)₂ / Ligand 143% PTS/H₂O96[8]
4-BromoanisolePhenylacetylenePd(OAc)₂ / SPhosToluene95N/A
4-BromoanisolePhenylacetylenePd(OAc)₂ / SPhosH₂O92N/A

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions

Aryl BromideAlkyneCatalyst SystemConditionsYield (%)Reference
4-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ / CuIAnhydrous THF85N/A
4-BromotoluenePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃Anhydrous DMF98[5]
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ / CuIAnhydrous Et₃N90N/A
1-Bromo-4-nitrobenzenePhenylacetylenePd(OAc)₂ / LigandH₂O, aerobic94[9]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide in an Organic Solvent

This protocol is adapted from a general method for the copper-free coupling of aryl bromides at room temperature.[5]

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (AllylPdCl)₂ (0.01 mmol, 1 mol%)

  • P(t-Bu)₃ (0.02 mmol, 2 mol%)

  • Amine base (e.g., triethylamine, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, (AllylPdCl)₂, and P(t-Bu)₃.

  • Add the degassed solvent to the flask.

  • Add the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of an Aryl Bromide in Water under Aerobic Conditions

This protocol is a general guideline based on modern methods for Sonogashira couplings in aqueous media.[8][9]

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(CH₃CN)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., cyclopropylphosphine ligand, 0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine, 2.0 mmol)

  • Water (deionized, 5 mL)

  • Surfactant (e.g., PTS, optional, as per literature)

Procedure:

  • To a flask, add the aryl bromide, terminal alkyne, palladium catalyst, ligand, and base.

  • Add water (and surfactant if used) to the flask.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) under an air atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Sonogashira start Low or No Yield with Aryl Bromide check_temp Is the reaction temperature adequate? (Aryl bromides often require heat) start->check_temp increase_temp Increase temperature (e.g., 60-100 °C) check_temp->increase_temp No check_catalyst Is there a black precipitate? (Catalyst decomposition) check_temp->check_catalyst Yes increase_temp->check_catalyst check_ligand Is the ligand appropriate? (Bulky, electron-rich ligands are often needed) check_catalyst->check_ligand No check_reagents Are reagents and solvents pure and dry? check_catalyst->check_reagents Yes change_ligand Switch to a bulkier, more electron-rich phosphine ligand check_ligand->change_ligand No check_ligand->check_reagents Yes success Improved Yield change_ligand->success purify_reagents Purify/dry solvents and base check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success Sonogashira_Pathways cluster_traditional Traditional Conditions cluster_modern Modern Conditions anhydrous Anhydrous Solvents anaerobic Inert Atmosphere (N2/Ar) copper Copper(I) Co-catalyst product Coupled Product copper->product aqueous Aqueous Media aerobic Aerobic Conditions copper_free Copper-Free copper_free->product aryl_bromide Aryl Bromide + Terminal Alkyne aryl_bromide->anhydrous Pd Catalyst, Base aryl_bromide->aqueous Pd Catalyst, Base, Ligand

References

Validation & Comparative

Comparative Bioactivity Analysis: 6-Bromo vs. 6-Chloro SubstitutedTriazolo[1,5-a]pyrimidines

Comparative Bioactivity Analysis: 6-Bromo vs. 6-Chloro Substituted[1][2][3]Triazolo[1,5-a]pyrimidines

This guide synthesizes available data to offer a comparative perspective on the bioactivity of these two halogenated scaffolds, focusing on their anticancer properties. The information presented is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

In Vitro Anticancer Activity: A Tale of Two Halogens

The primary biological activity reported for both 6-bromo- and 6-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives is their potential as anticancer agents. Studies have explored their efficacy against various cancer cell lines, with the choice of halogen at the 6-position appearing to influence potency and selectivity.

A notable study synthesized a series of 5-substituted-amino-6-aryl-[1][2][3]triazolo[1,5-a]pyrimidines, including a 6-chloro derivative, and evaluated their antiproliferative activity. In contrast, another research effort focused on pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives, which included a 7-(4-bromophenyl) analog, providing a point of comparison for the bromo-substituted scaffold, albeit on a different isomeric core.

The following table summarizes the in vitro anticancer activity of representative compounds from these studies. It is crucial to note that these compounds were evaluated in separate studies under different experimental conditions. Therefore, this comparison should be interpreted with caution and viewed as an indirect assessment.

Compound IDCore ScaffoldHalogen at Position 6/7Other Key SubstituentsCell LineIC50 (µM)
Compound 1 [1][2][3]Triazolo[1,5-a]pyrimidine6-Chloro5-(2,2,2-trifluoroethylamino), 7-(3-fluorophenyl)HCT-116 (Colon Carcinoma)Not explicitly stated, but part of a potent series
Compound 2 Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine7-(4-Bromo phenyl)3-(3-fluorophenyl), 9-(pyridin-4-yl)HCC1937 (Breast Cancer)7.01 ± 0.12
HeLa (Cervical Cancer)11.23 ± 0.25
MCF7 (Breast Cancer)15.89 ± 0.31

Note: Data for Compound 1 is derived from a study describing a series of potent tubulin polymerization inhibitors. While specific IC50 values for a direct 6-chloro analog were not singled out in the available abstract, the study highlights the potency of this class of compounds. Compound 2 data is from a study on EGFR inhibitors. The difference in the core scaffold (triazolo vs. pyrazolo fused) and substitution patterns must be considered when comparing these compounds.

Experimental Protocols

To ensure a clear understanding of the presented data, the methodologies for the key experiments are detailed below.

Antiproliferative Activity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., HCC1937, HeLa, MCF7) were seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway potentially targeted by these compounds and the experimental workflow for assessing their bioactivity.

anticancer_pathwayTriazolo[1,5-a]pyrimidine DerivativeTriazolo[1,5-a]pyrimidine DerivativeTarget Protein (e.g., Kinase, Tubulin)Target Protein (e.g., Kinase, Tubulin)Triazolo[1,5-a]pyrimidine Derivative->Target Protein (e.g., Kinase, Tubulin)InhibitionSignaling CascadeSignaling CascadeTarget Protein (e.g., Kinase, Tubulin)->Signaling CascadeBlocksCell Cycle ProgressionCell Cycle ProgressionSignaling Cascade->Cell Cycle ProgressionRegulatesApoptosisApoptosisSignaling Cascade->ApoptosisInducesCell ProliferationCell ProliferationCell Cycle Progression->Cell ProliferationDrivesexperimental_workflowcluster_synthesisCompound Synthesiscluster_bioactivityBioactivity Evaluationcluster_analysisData AnalysisSynthesis of 6-Halo-Triazolo[1,5-a]pyrimidinesSynthesis of 6-Halo-Triazolo[1,5-a]pyrimidinesIn Vitro Anticancer Screening (MTT Assay)In Vitro Anticancer Screening (MTT Assay)Synthesis of 6-Halo-Triazolo[1,5-a]pyrimidines->In Vitro Anticancer Screening (MTT Assay)IC50 DeterminationIC50 DeterminationIn Vitro Anticancer Screening (MTT Assay)->IC50 DeterminationStructure-Activity Relationship (SAR) AnalysisStructure-Activity Relationship (SAR) AnalysisIC50 Determination->Structure-Activity Relationship (SAR) AnalysisComparative Bioactivity AssessmentComparative Bioactivity AssessmentStructure-Activity Relationship (SAR) Analysis)Structure-Activity Relationship (SAR) Analysis)Structure-Activity Relationship (SAR) Analysis)->Comparative Bioactivity Assessment

Unlocking the Therapeutic Potential of 6-Substituted Triazolo[1,5-a]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of 6-substituted triazolo[1,5-a]pyrimidines. This guide provides a valuable resource for scientists working on novel therapeutics, particularly in the field of oncology. The document summarizes quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes the signaling pathways affected by this versatile class of compounds.

The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer, kinase inhibitory, and microtubule-stabilizing effects.[1][2] This guide aims to provide an objective comparison of the performance of various 6-substituted analogues, supported by experimental data, to facilitate the rational design of more effective and selective drug candidates.

Comparative Analysis of Biological Activity

The biological activity of 6-substituted triazolo[1,5-a]pyrimidines is highly dependent on the nature of the substituent at the 6-position of the pyrimidine ring. Modifications at this position have been shown to significantly influence the potency and selectivity of these compounds against various biological targets. The following tables summarize the in vitro cytotoxic activity of representative 6-substituted triazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylMGC-803 (Gastric)>50[3]
1b 4-ChlorophenylMGC-803 (Gastric)28.3[3]
1c 4-MethoxyphenylMGC-803 (Gastric)15.7[3]
1d 4-(Trifluoromethyl)phenylMGC-803 (Gastric)9.8[3]
2a Indole-3-ylMGC-803 (Gastric)9.47[3]
2b Indole-3-ylHCT-116 (Colon)9.58[3]
2c Indole-3-ylMCF-7 (Breast)13.1[3]

Table 1: Anticancer Activity of 6-Aryl and 6-Heteroaryl Triazolo[1,5-a]pyrimidines.

Compound ID6-Substituent LinkageR GroupCancer Cell LineIC50 (µM)Reference
3a -O-HeptylVariousED50 = 84.9 mg/Kg (in vivo)[4]
3b -S-PhenylMGC-803 (Gastric)12.5[3]
3c -NH-BenzylMGC-803 (Gastric)7.2[3]

Table 2: Anticancer Activity of Triazolo[1,5-a]pyrimidines with Different Linkers at the 6-Position.

Key Signaling Pathways and Mechanisms of Action

6-Substituted triazolo[1,5-a]pyrimidines exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Microtubule Targeting

A significant number of triazolo[1,5-a]pyrimidine derivatives have been identified as microtubule-targeting agents.[2][5] Unlike classical microtubule destabilizers, some of these compounds have been shown to promote tubulin polymerization, yet they bind to the vinca alkaloid site on tubulin, which is typically associated with microtubule destabilization.[1][2] This unique mechanism of action makes them promising candidates for overcoming multidrug resistance.[1]

Microtubule_Targeting Mechanism of Microtubule Stabilization by Triazolopyrimidines Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine α/β-Tubulin Dimer α/β-Tubulin Dimer Triazolo[1,5-a]pyrimidine->α/β-Tubulin Dimer Binds to Vinca Site Binding Vinca Site Binding α/β-Tubulin Dimer->Vinca Site Binding Promotion of Longitudinal Tubulin Contacts Promotion of Longitudinal Tubulin Contacts Vinca Site Binding->Promotion of Longitudinal Tubulin Contacts Microtubule Stabilization Microtubule Stabilization Promotion of Longitudinal Tubulin Contacts->Microtubule Stabilization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Stabilization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Microtubule stabilization by triazolopyrimidines.

Induction of Apoptosis via p53, Bax, and Bcl-2 Pathway

Several studies have demonstrated that triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells. One of the key mechanisms involves the modulation of the intrinsic apoptosis pathway regulated by the p53, Bax, and Bcl-2 family of proteins.[6] Treatment with these compounds can lead to an upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[7][8]

Apoptosis_Pathway Apoptosis Induction by Triazolopyrimidines cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria p53_activation p53 Activation Bax_transcription Bax Transcription p53_activation->Bax_transcription Bcl2_repression Bcl-2 Repression p53_activation->Bcl2_repression Bax_protein Bax Protein Bax_transcription->Bax_protein Bcl2_protein Bcl-2 Protein Bcl2_repression->Bcl2_protein Mitochondrion Mitochondrion Bax_protein->Mitochondrion Promotes Bcl2_protein->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine->p53_activation

Caption: Intrinsic apoptosis pathway modulation.

Inhibition of Kinase Signaling Pathways

The triazolo[1,5-a]pyrimidine scaffold is also a common feature in many kinase inhibitors.[9] These compounds can target various kinases involved in cell growth and proliferation, such as those in the ERK signaling pathway.[3] By inhibiting these kinases, they can block downstream signaling events that are crucial for cancer cell survival.

Kinase_Inhibition_Workflow Experimental Workflow for Kinase Inhibition Assay Prepare Kinase Reaction Prepare Kinase, Substrate, ATP Add Inhibitor Add Triazolo[1,5-a]pyrimidine Prepare Kinase Reaction->Add Inhibitor Incubate Incubate at 30°C Add Inhibitor->Incubate Stop Reaction Stop Reaction & Deplete ATP Incubate->Stop Reaction Detect ADP Add Detection Reagent Stop Reaction->Detect ADP Measure Luminescence Measure Luminescence Detect ADP->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Kinase inhibition assay workflow.

Detailed Experimental Protocols

To ensure the reproducibility and comparability of research findings, this guide provides detailed methodologies for key in vitro assays.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of compounds to inhibit cancer cell migration.

  • Chamber Preparation: Place a Transwell insert with a porous membrane into a well of a 24-well plate.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber. Add medium containing a chemoattractant (e.g., FBS) to the lower chamber. Add the test compound to the upper chamber.

  • Incubation: Incubate the plate for 12-24 hours.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This comparative guide serves as a foundational resource for researchers in the field, providing critical data and methodologies to accelerate the discovery and development of next-generation therapeutics based on the versatile triazolo[1,5-a]pyrimidine scaffold.

References

A Comparative Guide to Triazolopyrimidine Isomers for PfDHODH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triazolopyrimidine-based inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's life cycle. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations to aid in the evaluation of these promising antimalarial compounds.

The de novo pyrimidine biosynthesis pathway is essential for the proliferation of the malaria parasite, P. falciparum, as it lacks the pyrimidine salvage pathways found in its human host. This makes the enzymes in this pathway attractive targets for drug development. PfDHODH, the fourth enzyme in this pathway, has been extensively validated as a druggable target. Among the most potent and selective inhibitors of PfDHODH are compounds based on the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

Isomeric Scaffolds: A Tale of Two Cores

The triazolopyrimidine core can exist in several isomeric forms. The most extensively studied and potent inhibitors of PfDHODH belong to the[1][2][3]triazolo[1,5-a]pyrimidine class. In contrast, there is a notable lack of published research on the[1][2][3]triazolo[4,3-a]pyrimidine isomers as PfDHODH inhibitors, suggesting that the arrangement of the nitrogen atoms in the [1,5-a] isomer is crucial for high-affinity binding to the enzyme's active site. This guide will therefore focus on comparing key derivatives of the clinically relevant[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

Comparative Analysis of Lead[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

Several lead compounds have emerged from extensive structure-activity relationship (SAR) studies. The following table summarizes the in vitro potency and selectivity of key analogs, including the clinical candidate DSM265 and its backup, DSM421.

CompoundR1 GroupR2 GroupPfDHODH IC50 (µM)Human DHODH IC50 (µM)P. falciparum 3D7 EC50 (µM)Selectivity Index (hDHODH/PfDHODH)
DSM1 NaphthylH0.047[2][3]>200[2][3]0.079[2][3]>4255
DSM74 p-trifluoromethylphenylH0.28>100Not Reported>357
DSM265 SF5-anilineCF30.0089>410.046>4606
DSM421 p-CF3-pyridin-3-ylCF30.027>1000.15>3703

Note: IC50 and EC50 values are compiled from multiple sources and may have been determined under slightly different assay conditions. Direct comparison should be made with caution.

Mechanism of PfDHODH Inhibition

The triazolopyrimidine-based inhibitors act by binding to the ubiquinone binding site of PfDHODH, which is adjacent to the flavin mononucleotide (FMN) cofactor. This binding event prevents the re-oxidation of FMN, thereby halting the catalytic cycle of the enzyme and disrupting pyrimidine biosynthesis. The significant sequence variation in this binding pocket between the parasite and human enzymes allows for the development of highly selective inhibitors.

PfDHODH_Inhibition PfDHODH Catalytic Cycle and Inhibition DHO Dihydroorotate FMN_ox FMN (oxidized) DHO->FMN_ox Reduction Orotate Orotate FMN_ox->Orotate Oxidation FMN_red FMN (reduced) CoQ_ox Coenzyme Q (oxidized) FMN_red->CoQ_ox Re-oxidation CoQ_red Coenzyme Q (reduced) CoQ_ox->CoQ_red Inhibitor Triazolopyrimidine Inhibitor PfDHODH PfDHODH Enzyme Inhibitor->PfDHODH Binds to CoQ site

PfDHODH catalytic cycle and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PfDHODH inhibitors.

PfDHODH Enzyme Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PfDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

  • Substrates: L-dihydroorotate and decylubiquinone (a coenzyme Q analog).

  • Indicator: 2,6-dichloroindophenol (DCIP).

  • Enzyme: Recombinant PfDHODH.

Procedure:

  • The assay is typically performed in a 96- or 384-well plate format.

  • Test compounds are serially diluted in DMSO and added to the wells.

  • The enzyme, DCIP, and decylubiquinone are added to the assay buffer and pre-incubated with the test compounds.

  • The reaction is initiated by the addition of L-dihydroorotate.

  • The reduction of DCIP is monitored by the decrease in absorbance at 600 nm over time using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)

This whole-cell assay quantifies parasite proliferation by measuring the amount of parasitic DNA through the fluorescence of SYBR Green I dye.

Materials:

  • P. falciparum culture synchronized to the ring stage.

  • Human erythrocytes (O+).

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with Albumax II, hypoxanthine, and gentamicin).

  • SYBR Green I lysis buffer.

Procedure:

  • Serially diluted test compounds are added to a 96-well plate containing parasitized erythrocytes (e.g., 0.5% parasitemia, 2% hematocrit).

  • Plates are incubated for 72 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂).

  • After incubation, SYBR Green I lysis buffer is added to each well.

  • The plates are incubated in the dark at room temperature to allow for cell lysis and DNA staining.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • EC50 values are determined from the dose-response curves.

Assay_Workflow In Vitro Assay Workflow cluster_enzyme Enzyme Inhibition Assay cluster_cell Whole-Cell Assay (SYBR Green I) cluster_cyto Cytotoxicity Assay (e.g., MTT/Resazurin) E1 Prepare serial dilutions of test compound E2 Add PfDHODH, DCIP, and CoQ analog E1->E2 E3 Initiate reaction with L-dihydroorotate E2->E3 E4 Measure absorbance at 600 nm E3->E4 E5 Calculate IC50 E4->E5 C1 Prepare serial dilutions of test compound C2 Add synchronized P. falciparum culture C1->C2 C3 Incubate for 72 hours C2->C3 C4 Lyse cells and stain with SYBR Green I C3->C4 C5 Measure fluorescence C4->C5 C6 Calculate EC50 C5->C6 T1 Seed mammalian cells (e.g., HepG2, HEK293T) T2 Add serial dilutions of test compound T1->T2 T3 Incubate for 48-72 hours T2->T3 T4 Add viability reagent T3->T4 T5 Measure signal (absorbance/fluorescence) T4->T5 T6 Calculate CC50 T5->T6

Workflow for in vitro evaluation of PfDHODH inhibitors.
Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., HepG2, HEK293T) is determined using standard viability assays such as MTT or resazurin reduction.

Procedure (General):

  • Mammalian cells are seeded in 96-well plates and allowed to adhere overnight.

  • Serial dilutions of the test compounds are added to the cells.

  • After an incubation period (typically 48-72 hours), a viability reagent (e.g., MTT, resazurin) is added.

  • Following a further incubation, the absorbance or fluorescence is measured.

  • The concentration that reduces cell viability by 50% (CC50) is calculated.

  • The selectivity index (SI) is then determined by dividing the CC50 by the anti-plasmodial EC50.

Conclusion

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful platform for the development of potent and selective PfDHODH inhibitors. Structure-guided optimization has led to the identification of clinical candidate DSM265 and a promising backup compound, DSM421. The lack of significant research into other triazolopyrimidine isomers for this target suggests that the [1,5-a] isomeric form is key to achieving high potency. The experimental protocols provided herein offer a standardized approach for the evaluation of new analogs in this chemical series, facilitating the ongoing search for novel and effective antimalarial therapies.

References

In Vitro Validation of 6-Aryl-Triazolo[1,5-a]pyrimidines as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer performance of 6-aryl-triazolo[1,5-a]pyrimidine derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of this scaffold for further development.

Comparative Anticancer Activity

6-Aryl-triazolo[1,5-a]pyrimidines have demonstrated promising cytotoxic activity against a range of human cancer cell lines. The anticancer efficacy is influenced by the nature and position of substituents on the aryl ring and the triazolopyrimidine core. Below are tables summarizing the half-maximal inhibitory concentration (IC50) values for representative compounds from different studies, illustrating their potency and selectivity.

Table 1: Antiproliferative Activity of 2,7-Disubstituted[1][2][3]Triazolo[1,5-a]pyrimidines
CompoundR1 (at C2)R2 (at C7)Bel-7402 (Liver Cancer) IC50 (µM)HT-1080 (Fibrosarcoma) IC50 (µM)
Compound A 3-((5-(piperidin-1-ylmethyl)furan-2-yl)methylthio)propyl3,4-difluorophenylamino15.48.2
Compound B (19) 3-((5-(pyrrolidin-1-ylmethyl)furan-2-yl)methylthio)propyl3,4-difluorophenylamino12.36.1
Compound C 3-((5-(diethylaminomethyl)furan-2-yl)methylthio)propyl3,4-difluorophenylamino18.710.5
Compound D 3-((5-(dimethylaminomethyl)furan-2-yl)methylthio)propyl3,4-difluorophenylamino20.111.3

Data synthesized from a study on novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives. The study highlights that compounds with disubstitution on the aniline ring and specific amine moieties on the side chain show enhanced anti-tumor activities.[1]

Table 2: Antiproliferative Activity of Substituted[1][2][3]Triazolo[1,5-a]pyrimidines
CompoundCancer Cell LineIC50 (µM)
Compound 6i MGC-803 (Gastric Cancer)0.96
GES-1 (Normal Gastric Epithelium)>38
Compound 26 HeLa (Cervical Cancer)0.75
A549 (Lung Cancer)1.02
HEK-293 (Normal Kidney)29.94
Compound 3d HeLa (Cervical Cancer)0.030
A549 (Lung Cancer)0.043
HT-29 (Colon Cancer)0.038

Data from studies on various[1][2][3]triazolo[1,5-a]pyrimidine derivatives, indicating high potency and selectivity for cancer cells over normal cells for some analogs.[2][4][5]

Mechanisms of Action

The anticancer effects of 6-aryl-triazolo[1,5-a]pyrimidines are attributed to multiple mechanisms, primarily the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.

Tubulin Polymerization Inhibition

Several derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5][6]

dot

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Signaling Pathway Modulation

While direct inhibition of EGFR by the 6-aryl-triazolo[1,5-a]pyrimidine scaffold is still under extensive investigation, related triazolopyrimidine structures have been shown to inhibit protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and affect downstream signaling of pathways like the EGFR/AKT/ERK pathway.[7][8] Inhibition of these pathways disrupts signals that promote cell growth, proliferation, and survival.

Kinase_Signaling_Inhibition cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor_Kinase->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Receptor_Kinase->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Triazolo_Pyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolo_Pyrimidine->Receptor_Kinase Inhibits Triazolo_Pyrimidine->PI3K_AKT Inhibits

Caption: MTT cell viability assay workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 6-aryl-triazolo[1,5-a]pyrimidine compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.

  • Compound Addition: Add the test compounds or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The signal is proportional to the kinase activity. The IC50 value is determined by plotting the kinase activity against the logarithm of the inhibitor concentration.

References

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone technique for the synthesis of complex organic molecules, particularly the biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. The choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of this transformation, especially when dealing with often challenging brominated heterocycles. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems, supported by experimental data, to facilitate catalyst selection for these crucial reactions.

The efficacy of the Suzuki coupling is largely dependent on the catalyst system, which typically consists of a metal precursor and a supporting ligand. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), and N-Heterocyclic Carbene (NHC) ligands have become the gold standard in palladium catalysis for their ability to facilitate the coupling of difficult substrates.[1] More recently, nickel-based catalysts have emerged as a cost-effective and highly effective alternative.[2]

Performance Comparison of Catalyst Systems

The following table summarizes the performance of various palladium and nickel-based catalysts in the Suzuki coupling of representative brominated heterocycles with arylboronic acids. The data has been compiled from various sources, and it is important to note that direct comparison should be approached with caution as reaction conditions may vary.

HeterocycleBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892[1]
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / Ligand 1KF1,4-Dioxane1101274[3]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801285[1]
3-BromothiophenePhenylboronic acidPEPPSI-IPrK₂CO₃t-Amyl alcohol100295[1]
2-Bromothiophene4-Tolylboronic acidPd/CK₂CO₃H₂O/Toluene900.5>95[4]
5-Bromo-pyrimidinePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1001288[5]
4-Bromotoluene3-Thienylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol1001885[2]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 1KF1,4-Dioxane1101274[3]
2-ChloropyrazinePhenylboronic acidLigand-free Pd(OAc)₂K₂CO₃H₂ORT2483[6]

DME: 1,2-Dimethoxyethane; dba: dibenzylideneacetone; PEPPSI-IPr: --INVALID-LINK--palladium(II) dichloride.

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura coupling of a brominated heterocycle is provided below. Researchers should optimize conditions for their specific substrates.[7][8][9]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

Reaction Setup:

  • To a dry, oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the brominated heterocycle (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).[3][7]

  • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos or XPhos, 2-10 mol%) and add them to the reaction flask. Alternatively, a pre-formed catalyst (e.g., Pd(PPh₃)₄ or PEPPSI-IPr, 1-5 mol%) can be added directly.[1][7]

  • The flask is sealed with a rubber septum.

Solvent Addition and Degassing:

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, 3-5 mL per mmol of halide) via syringe.[3][10]

  • Degas the reaction mixture by bubbling a stream of inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes. For biphasic systems, ensure vigorous stirring during degassing.[10]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).[3][7]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and dilute the mixture with an organic solvent (e.g., ethyl acetate).[7]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[9]

Visualization of the Experimental Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Reactants (Heteroaryl Bromide, Boronic Acid, Base) B Add Catalyst System (Pd/Ni Source + Ligand) A->B C Add Degassed Solvent B->C D Degas Mixture (Ar/N₂ Purge) C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

A generalized workflow for the Suzuki-Miyaura coupling reaction.

References

The 6-Bromo-triazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor design, the selection of a core scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. The triazolo[1,5-a]pyrimidine core, a privileged heterocyclic system, has garnered significant attention as a versatile framework for the development of potent kinase inhibitors. This guide provides a comparative analysis of the 6-Bromo-triazolo[1,5-a]pyrimidine scaffold and its broader class against other prominent scaffolds in the field. While specific quantitative data for the 6-bromo substituted triazolo[1,5-a]pyrimidine is limited in the public domain, this document will focus on the well-established activity of the parent scaffold and its derivatives, offering a valuable reference for researchers in kinase-targeted drug discovery.

Introduction to Kinase Inhibitor Scaffolds

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Their design often revolves around a core molecular scaffold that serves as an anchor within the ATP-binding pocket of the kinase. The diversity of these scaffolds is vast, with each offering unique structural and electronic features that can be exploited to achieve desired inhibitory profiles. This guide will explore the triazolo[1,5-a]pyrimidine scaffold in the context of other widely used frameworks, providing a comparative overview of their performance based on available experimental data.

The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been extensively explored in medicinal chemistry, leading to the discovery of inhibitors targeting a range of kinases. The closely related pyrazolo[1,5-a]pyrimidine core has also proven to be a fruitful starting point for the development of clinically relevant kinase inhibitors. These scaffolds are recognized for their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical feature for potent inhibition.

While specific data for 6-bromo substituted derivatives is sparse, the bromine atom at the 6-position offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of chemical space to enhance potency and selectivity.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a comprehensive overview, the following tables summarize the inhibitory activity of various kinase inhibitor scaffolds against a selection of important kinase targets.

Table 1: Performance of[1][2][3]triazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrimidine Derivatives

Scaffold/DerivativeTarget KinaseIC50 (µM)Reference Compound
Pyrazolo[1,5-a]pyrimidine derivativeCDK20.09Ribociclib (IC50 = 0.07 µM)
Pyrazolo[1,5-a]pyrimidine derivativeTRKA0.45Larotrectinib (IC50 = 0.07 µM)
[1][2][3]triazolo[1,5-a]pyrimidine derivativeENPP1--
[1][2][3]triazolo[1,5-a]pyrimidine derivativeSKP2--

Note: Specific IC50 values for ENPP1 and SKP2 inhibitors with this scaffold were not detailed in the provided search results, but their potential has been noted.

Table 2: Performance of Other Common Kinase Inhibitor Scaffolds

ScaffoldTarget KinaseIC50 (nM)Reference Compound
Pyrazolo[3,4-d]pyrimidine
Compound 24jPLK40.2-
Compound 14CDK257Sorafenib (IC50 = 184 nM)
DerivativeEGFR34-
Furo[3,2-b]pyridine
MU1210CLK18Roscovitine (CDK inhibitor)
MU1210CLK220Roscovitine (CDK inhibitor)
MU1210CLK412Roscovitine (CDK inhibitor)
Macrocyclic
PacritinibJAK223-
PacritinibFLT319-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to study them is crucial for understanding the context of kinase inhibition.

G MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors phosphorylates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation leads to GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The MAPK/ERK signaling pathway is a key regulator of cell proliferation and survival.

G General Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro cluster_1 In Vivo Synthesis Compound Synthesis BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) Synthesis->BiochemicalAssay CellBasedAssay Cell-Based Assays (Target Engagement, Viability) BiochemicalAssay->CellBasedAssay WesternBlot Western Blot Analysis (Pathway Modulation) CellBasedAssay->WesternBlot Xenograft In Vivo Xenograft Models (Efficacy & Toxicity) WesternBlot->Xenograft

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

G Types of Kinase Inhibitors KinaseInhibitors Kinase Inhibitors TypeI Type I (ATP-competitive, active conformation) KinaseInhibitors->TypeI TypeII Type II (ATP-competitive, inactive conformation) KinaseInhibitors->TypeII Allosteric Allosteric (Non-ATP competitive) KinaseInhibitors->Allosteric

Caption: Classification of kinase inhibitors based on their binding mode.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of kinase inhibitors. Below are methodologies for two common and robust kinase inhibition assays.

Protocol 1: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 6-Bromo-triazolo[1,5-a]pyrimidine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the kinase, substrate, and kinase assay buffer.

    • Add the diluted test compound to the wells. Include a "no inhibitor" control with DMSO only.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • Test compound

  • Kinase Reaction Buffer

  • TR-FRET Dilution Buffer

  • Terbium-labeled anti-phospho-specific antibody

  • EDTA

Procedure:

  • Kinase Reaction:

    • In a suitable microplate, combine the kinase, fluorescein-labeled substrate, and ATP in the kinase reaction buffer.

    • Add the test compound at various concentrations.

    • Incubate the reaction for the desired time at the appropriate temperature.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody to detect the phosphorylated product.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal, which is the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.

    • An increase in the TR-FRET value corresponds to an increase in kinase activity.

    • Calculate the percent inhibition based on controls and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The triazolo[1,5-a]pyrimidine scaffold and its related structures represent a valuable and versatile platform for the design of novel kinase inhibitors. While specific data on 6-bromo substituted derivatives is an area for future investigation, the broader class has demonstrated significant potential against a range of important kinase targets. By leveraging the comparative data and detailed experimental protocols provided in this guide, researchers can make more informed decisions in the selection and optimization of scaffolds for their kinase inhibitor discovery programs. The continued exploration of this and other privileged scaffolds will undoubtedly fuel the development of the next generation of targeted therapies.

References

A Comparative Guide to Docking Studies of 6-Substituted Triazolopyrimidines in Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives, particularly those with substitutions at the 6-position, have garnered significant attention as potential therapeutic agents. This guide provides a comparative analysis of recent molecular docking studies on 6-substituted triazolopyrimidines and related derivatives against key protein targets implicated in various diseases, with a primary focus on cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from various docking studies, including binding affinities and in vitro biological activities. This allows for a direct comparison of the predicted and experimental potencies of different triazolopyrimidine derivatives against their respective targets.

Table 1: Docking Scores and Binding Energies of Triazolopyrimidine Derivatives against Kinase Targets

Compound IDTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Reference
5cCDK4/cyclin D1 (2W9Z)(Not Specified)-7.34[1]
5dCDK4/cyclin D1 (2W9Z)(Not Specified)-7.25[1]
Ligand 6Estrogen Receptor Alpha (3ERT)ICM-Pro-39.792[2]
Ligand 55CAOICM-Pro-27.1207[2]
Ligand 16GUEICM-Pro-23.31047[2]
Thienopyrimidine analogues 7-13EGFR Kinase(Not Specified)(Data not shown)[3][4]
Compound 1EGFR(Not Specified)(Docking performed, specific energy values not provided)[5]

Table 2: In Vitro Cytotoxicity Data of Triazolopyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference Compound (IC50 µM)Reference
5cHepG24.38Doxorubicin (3.43)[1]
5dHepG23.96Doxorubicin (3.43)[1]
5fHepG23.84Doxorubicin (3.43)[1]
7aHepG2(Comparable to Doxorubicin)Doxorubicin[3][4]
8bHepG2(Comparable to Doxorubicin)Doxorubicin[3][4]
9bHepG2(Comparable to Doxorubicin)Doxorubicin[3][4]
9aHepG2(Comparable to Doxorubicin)Doxorubicin[3][4]
7bHepG2(Comparable to Doxorubicin)Doxorubicin[3][4]
Compounds 7, 8, 10, 12PC3, HCT116, MCF7(Good binding affinities reported)(Not specified)[6]
Compounds 1-3HCC1937, MCF7, HeLa7.01 - 48.28(Not specified)[5]

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the reviewed studies. While specific parameters may vary, these protocols outline the standard procedures for molecular docking simulations.

Molecular Docking Protocol using AutoDock

A common workflow for performing molecular docking using AutoDock involves the following steps:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-factors, and existing ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The 3D structures of the triazolopyrimidine ligands are drawn using software like ChemDraw and optimized for their 3D conformation. Gasteiger charges are computed for the ligands.

  • Grid Generation:

    • A grid box is generated to define the docking search space around the active site of the protein. The center of the grid is typically defined by the coordinates of the co-crystallized ligand or by prediction algorithms.[7] The dimensions of the grid box are set to encompass the entire binding pocket. For example, grid box dimensions for an EGFR-TK receptor might be set to x = 15.529, y = 14.712, and z = 17.414 Å.[3]

  • Docking Simulation:

    • The docking simulation is performed using the Lamarckian Genetic Algorithm (LGA) in AutoDock.

    • The algorithm performs a set number of runs, and for each run, a population of ligand conformations is evaluated.

    • The final docked conformations are clustered and ranked based on their binding energy.

Molecular Docking Protocol using Schrödinger Suite

The Schrödinger software suite offers a comprehensive set of tools for molecular docking:

  • Protein Preparation:

    • The Protein Preparation Wizard in Maestro is used to prepare the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.

    • The protein structure is then minimized using a force field like OPLS.

  • Ligand Preparation:

    • Ligands are prepared using LigPrep, which generates various tautomers, stereoisomers, and protonation states at a specified pH.

    • The ligands are then energy minimized.

  • Receptor Grid Generation:

    • A receptor grid is generated around the defined active site of the protein. The grid box size is typically defined by the dimensions of the co-crystallized ligand.

  • Ligand Docking:

    • The docking is performed using Glide. Different precision modes can be used, such as Standard Precision (SP) or Extra Precision (XP).

    • The docking results are scored based on the GlideScore, which estimates the binding affinity.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow for docking studies.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Retrieval, Cleaning, Adding Hydrogens) grid_gen Grid Generation (Defining the Docking Box) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_sim Molecular Docking Simulation (e.g., AutoDock, Glide) ligand_prep->docking_sim grid_gen->docking_sim pose_analysis Pose Analysis and Scoring (Binding Energy, Interactions) docking_sim->pose_analysis biological_validation Biological Validation (In vitro assays, IC50 determination) pose_analysis->biological_validation EGFR_signaling_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, and Growth ERK->Cell_Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Cell_Proliferation Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->EGFR CDK4_pathway CyclinD Cyclin D CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD pRb pRb CDK4_CyclinD->pRb phosphorylates pRb_P pRb-P pRb->pRb_P E2F E2F pRb->E2F inhibits pRb_P->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->CDK4_CyclinD

References

Validating the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a representative pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitor against other known Pim-1 inhibitors. The content is designed to assist researchers in understanding the mechanism of action and in the design of experiments for validating novel compounds targeting the Pim-1 signaling pathway.

Introduction to Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is a key regulator of cell survival, proliferation, and apoptosis.[1] Its expression is induced by cytokines and growth factors through the JAK/STAT signaling pathway.[1][2] Once active, Pim-1 phosphorylates a variety of downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD at Ser112 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-XL and Bcl-2.[3] Overexpression of Pim-1 is associated with numerous cancers, making it an attractive therapeutic target.[1][4]

Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[5] Derivatives of this scaffold have been shown to be potent inhibitors of Pim-1 kinase.[6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Pim-1 kinase and preventing the phosphorylation of its substrates.[7] By inhibiting Pim-1, these derivatives can induce apoptosis and inhibit cell proliferation in cancer cells where the Pim-1 pathway is overactive.

Comparative Performance of Pim-1 Inhibitors

The efficacy of Pim-1 inhibitors is typically evaluated through both biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the purified Pim-1 enzyme, while cell-based assays assess the inhibitor's ability to modulate Pim-1 activity within a cellular context. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency.

Table 1: Biochemical IC50 Values of Selected Pim-1 Inhibitors

CompoundScaffoldPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Reference Compound(s)
Compound 17 Pyrazolo[1,5-a]pyrimidineLow pMLow pMLow pMSGI-1776, AZD1208
SGI-1776 Imidazo[1,2-b]pyridazine736369N/A
AZD1208 Pyridine0.451.9N/A
TCS PIM-1 1 Thiazolidinone50>20,000Not ReportedN/A
PIM447 (LGH447) Pteridinone0.006 (Ki)0.018 (Ki)0.009 (Ki)N/A

Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution when sourced from different studies.[8]

Table 2: Cellular Activity of Selected Pim-1 Inhibitors

CompoundCell LineAssay TypeEndpointIC50 (µM)
SGI-1776 Various Leukemia and Solid Tumor LinesCytotoxicityApoptosis Induction0.005 - 11.68
AZD1208 AML Cell LinesCell ViabilityInhibition of BAD phosphorylationNot explicitly stated, but effective
TCS PIM-1 1 Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Biochemical Pim-1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of Pim-1 by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Pim-1 Kinase

  • Pim-1 Substrate (e.g., BAD peptide)

  • ATP

  • Test Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine derivative)

  • PIM1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 1 µl of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[9]

  • Add 2 µl of Pim-1 enzyme solution to each well.[9]

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.[9]

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.[9]

  • Add 10 µl of Kinase Detection Reagent to each well, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced.

  • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Cell-Based BAD Phosphorylation Assay

This assay measures the ability of an inhibitor to block the Pim-1-mediated phosphorylation of its downstream target, BAD, in cells.

Materials:

  • Cancer cell line overexpressing Pim-1 (e.g., certain leukemia or prostate cancer cell lines)

  • Cell culture medium and supplements

  • Test Inhibitor

  • Lysis buffer

  • Antibodies: Rabbit anti-phospho-BAD (Ser112) and Rabbit anti-total BAD

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-BAD (Ser112).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BAD to ensure equal protein loading.

  • Quantify the band intensities to determine the relative level of BAD phosphorylation at each inhibitor concentration.

Visualizations

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAKs JAKs Cytokines->JAKs activate STATs STATs JAKs->STATs activate Pim1 Pim-1 Kinase STATs->Pim1 induce expression BAD BAD Pim1->BAD phosphorylates (inhibits) Cell_Proliferation Cell Proliferation Pim1->Cell_Proliferation promotes Bcl2_BclXL Bcl-2 / Bcl-XL BAD->Bcl2_BclXL inhibits Apoptosis Apoptosis Bcl2_BclXL->Apoptosis inhibits Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_pyrimidine->Pim1 inhibits

Caption: Pim-1 Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_determination Determine Biochemical IC50 Biochem_Assay->IC50_determination Cell_Assay Cell-Based Assay (e.g., p-BAD Western Blot) IC50_determination->Cell_Assay Inform dose selection Cellular_IC50 Determine Cellular Potency Cell_Assay->Cellular_IC50 Xenograft Xenograft Model Cellular_IC50->Xenograft Inform dose selection Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy Compound Test Compound (Pyrazolo[1,5-a]pyrimidine derivative) Compound->Biochem_Assay Compound->Cell_Assay

Caption: General Experimental Workflow for Validating Pim-1 Kinase Inhibitors.

References

Cytotoxicity of Novel Triazolopyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Triazolopyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of recently developed triazolopyrimidine compounds, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various novel triazolopyrimidine compounds against several human cancer cell lines. The data is compiled from recent studies and presented alongside the standard chemotherapeutic agent, Doxorubicin, for reference. Lower IC50 values indicate higher cytotoxic potency.

Compound Class/IdentifierTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives
Compound 1HCC1937 (Breast)7.01--
HeLa (Cervical)11.0--
MCF7 (Breast)20.35--
Compound 2HCC1937 (Breast)35.14--
HeLa (Cervical)48.28--
MCF7 (Breast)> 50--
Compound 3HCC1937 (Breast)25.03--
HeLa (Cervical)32.11--
MCF7 (Breast)45.18--
1,5-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine Derivatives Doxorubicin
Compound 5cHepG2 (Liver)4.383.43
MCF-7 (Breast)4.123.25
Compound 5dHepG2 (Liver)3.963.43
MCF-7 (Breast)3.873.25
Compound 5fHepG2 (Liver)3.843.43
MCF-7 (Breast)3.953.25
[1][2][3]triazolo[1,5-a]pyrimidine-7-amine Derivatives
Compound 23Bel-7402 (Liver)15.0--
HT-1080 (Fibrosarcoma)7.8--
Thienopyrimidine-Triazolopyrimidine Hybrids Doxorubicin
Compound 7aHepG-2 (Liver)Promising-
Compound 7bHepG-2 (Liver)Promising-
Compound 8bHepG-2 (Liver)Promising-
Compound 9aHepG-2 (Liver)Promising-
Compound 9bHepG-2 (Liver)Promising-

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a colorimetric method for assessing cell metabolic activity.

MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., ranging from 1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway Inhibition

Several novel pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to exert their cytotoxic effects by inhibiting the EGFR signaling pathway.[1][4] The diagram below illustrates the targeted pathway.

EGFR_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound1 Triazolopyrimidine Compound 1 Compound1->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a novel triazolopyrimidine compound.

Experimental Workflow

The general workflow for assessing the cytotoxicity of novel compounds is depicted below.

Cytotoxicity_Workflow start Start cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture treatment 2. Treatment with Triazolopyrimidine Compounds cell_culture->treatment incubation 3. Incubation (48-72 hours) treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_analysis 5. Absorbance Reading & Data Analysis mtt_assay->data_analysis ic50 6. IC50 Value Determination data_analysis->ic50 end End ic50->end

Caption: Standard experimental workflow for in vitro cytotoxicity assessment.

Discussion of Alternative Mechanisms

While EGFR inhibition is a prominent mechanism, other triazolopyrimidine derivatives have demonstrated different modes of action. For instance, certain[1][2][3]triazolo[1,5-a]pyrimidines have been shown to induce tubulin polymerization, a unique mechanism that differs from taxanes.[3] Another study highlighted a series of 1,5-dihydro-[1][2][3]triazolo[4,3-a]pyrimidines as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[5][6] These findings underscore the chemical versatility of the triazolopyrimidine scaffold and its potential to be tailored to target various oncogenic pathways.

Conclusion

Novel triazolopyrimidine compounds exhibit a broad range of cytotoxic activities against various cancer cell lines. The data presented herein demonstrates that specific structural modifications to the triazolopyrimidine core can lead to potent anticancer agents with diverse mechanisms of action, including the inhibition of key signaling pathways like EGFR/AKT/ERK and cell cycle regulators such as CDK4. Continued exploration and optimization of this scaffold hold significant promise for the development of next-generation cancer therapeutics.

References

Comparative Analysis of 6-aryl-triazolo[1,5-a]pyrimidine Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aryl-triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating activity against a range of cancer-related kinases. Understanding the cross-reactivity profile of these inhibitors is crucial for developing selective therapeutic agents and avoiding off-target effects. This guide provides a comparative analysis of selected 6-aryl-triazolo[1,5-a]pyrimidine derivatives, summarizing their inhibitory activities against a panel of kinases and detailing the experimental methodologies used for their evaluation.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 6-aryl-triazolo[1,5-a]pyrimidine compounds against several key kinases implicated in cancer signaling pathways. The data is compiled from a study that investigated the multikinase inhibitory activity of these derivatives.

Compound IDTarget KinaseIC50 (µM)
12b EGFR2.19
VEGFR22.95
TrkA3.49
CDK29.31
FAK6.3
9b EGFR-
VEGFR2-
TrkA-
CDK2-
9c EGFR-
VEGFR2-
TrkA-
CDK2-
12c EGFR-
VEGFR2-
TrkA-
CDK2-
12d EGFR>10
VEGFR28.21
TrkA>10
CDK2>10
12e EGFR7.00
VEGFR2>10
TrkA>10
CDK2>10

Data presented for compounds where specific IC50 values were provided in the source literature. Some compounds were reported to have promising anticancer activities without detailed kinase inhibition data in the initial screening.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.

Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reagent Preparation :

    • Test compounds are dissolved in 100% DMSO to create stock solutions, which are then serially diluted. The final DMSO concentration in the assay should not exceed 1%.

    • The kinase, substrate peptide, and [γ-³³P]-ATP are prepared in an appropriate assay buffer.

  • Reaction Procedure :

    • In a 96-well plate, 10 µL of the test compound or control is mixed with 10 µL of the specific kinase enzyme.

    • 10 µL of the corresponding substrate peptide is added to the mixture.

    • The kinase reaction is initiated by adding 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂.

    • The plate is incubated at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • The reaction is stopped, and the radioactivity of the phosphorylated substrate is measured using a scintillation counter or by spotting onto phosphocellulose paper followed by phosphor imaging.

  • Data Analysis :

    • The percentage of kinase inhibition is calculated relative to a control with no inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.

  • Assay Principle : The assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, a high degree of FRET occurs. Inhibition of this interaction by a test compound leads to a loss of FRET.

  • Reaction Procedure :

    • A solution of the test compound is serially diluted.

    • The kinase and a europium-labeled anti-tag antibody are combined in an assay buffer.

    • In a 384-well plate, the test compound, kinase/antibody mixture, and tracer are added.

    • The plate is incubated at room temperature for 60 minutes.

  • Data Acquisition and Analysis :

    • The plate is read on a microplate reader capable of TR-FRET measurements, with excitation typically around 340 nm and emission at 615 nm (europium) and 665 nm (Alexa Fluor® 647).

    • The emission ratio (665 nm / 615 nm) is calculated.

    • IC50 values are determined by plotting the emission ratio against the concentration of the test compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis inhibitor 6-Aryl-Triazolo[1,5-a]pyrimidine Inhibitor Stock (DMSO) serial_dilution Serial Dilution of Inhibitor inhibitor->serial_dilution kinase_panel Panel of Kinases assay_plate Assay Plate Incubation (Kinase, Inhibitor, Substrate, ATP) kinase_panel->assay_plate reagents Assay Reagents (ATP, Substrate, Buffer) reagents->assay_plate serial_dilution->assay_plate measurement Signal Measurement (e.g., Radioactivity, TR-FRET) assay_plate->measurement data_analysis Data Analysis (% Inhibition, IC50 Determination) measurement->data_analysis tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgf_beta TGF-β Ligand tgfbr2 TGF-β Receptor II tgf_beta->tgfbr2 tgfbr1 TGF-β Receptor I (ALK5) tgfbr2->tgfbr1 Recruitment & Phosphorylation smad23 SMAD2/3 tgfbr1->smad23 Phosphorylation inhibitor Triazolo[1,5-a]pyrimidine Inhibitor inhibitor->tgfbr1 Inhibition p_smad23 p-SMAD2/3 smad_complex SMAD2/3/4 Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex gene_transcription Gene Transcription smad_complex->gene_transcription Translocation

Isomeric Triazolopyrimidine Derivatives: A Comparative Guide to Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the inhibitory activity of isomeric triazolopyrimidine derivatives, with a focus on their potential as anticancer agents. The data presented herein is derived from a key study by Aly et al. (2021), which investigated novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives.[4][5][6][7][8]

Unveiling the Potency of Isomers: A Head-to-Head Comparison

A study by Aly et al. (2021) synthesized and evaluated three novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives, including two regioisomers, for their cytotoxic effects against various cancer cell lines. The research aimed to identify the more effective isomeric scaffold for further development of potent and efficient inhibitors.[4][5][6][7][8] Compound 1 , identified as 7-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine, emerged as the most potent derivative.[4]

The isomeric relationship lies in the position of the substituent on the pyrazole ring, leading to distinct pharmacological profiles. The study highlights the critical role of isomeric configuration in determining the biological activity of triazolopyrimidine derivatives.

Quantitative Comparison of Cytotoxic Activity

The inhibitory activity of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50) against three human cancer cell lines: HCC1937 (breast), MCF7 (breast), and HeLa (cervical). The results clearly demonstrate the superior potency of compound 1 across all tested cell lines.

Compound IDIsomeric ScaffoldHCC1937 IC50 (µM)MCF7 IC50 (µM)HeLa IC50 (µM)
1 7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine7.0114.2311.21
2 9H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine25.1148.2833.43
3 7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine15.8431.6222.38

Data sourced from Aly et al. (2021).[4][5][6][7][8]

Delving into the Mechanism: Inhibition of the EGFR Signaling Pathway

Further investigation into the mechanism of action of the most potent isomer, compound 1 , revealed its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][6] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Western blot analysis demonstrated that treatment with compound 1 led to a decrease in the phosphorylation of EGFR and its downstream signaling proteins, Akt and Erk1/2, in both HCC1937 and HeLa cells.[4][6] This indicates that the cytotoxic effects of compound 1 are, at least in part, mediated through the inhibition of this key oncogenic pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Erk1/2) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation EGF EGF EGF->EGFR Compound1 Compound 1 (Isomer) Compound1->EGFR Inhibits

Figure 1. Simplified diagram of the EGFR signaling pathway and the inhibitory action of Compound 1.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the study by Aly et al. (2021).[4][5][6][7][8]

Synthesis of Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine Derivatives

The synthesis of the target compounds involved a multi-step process. The key final step for the formation of the triazolopyrimidine core was an oxidative cyclization of a hydrazone precursor using ferric chloride. The specific regioisomers were obtained by using appropriately substituted pyrazole precursors.

Synthesis_Workflow Start Substituted 5-aminopyrazole Intermediate1 Hydrazone Formation Start->Intermediate1 Intermediate2 Amidine Formation Start->Intermediate2 OxidativeCyclization Oxidative Cyclization (FeCl3) Intermediate1->OxidativeCyclization Isomer1 Isomer 1 (e.g., Compound 1) OxidativeCyclization->Isomer1 Isomer2 Isomer 2 (e.g., Compound 2) AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->Intermediate1 FormicAcid Formic Acid FormicAcid->Intermediate2 Intermediate2->Isomer2

Figure 2. Generalized workflow for the synthesis of isomeric pyrazolotriazolopyrimidines.

Cell Viability Assay (MTT Assay)

Human cancer cell lines (HCC1937, MCF7, and HeLa) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Western Blot Analysis

HCC1937 and HeLa cells were treated with compound 1 at concentrations of 7 µM and 11 µM, respectively, for 24, 48, and 72 hours. Total cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against EGFR, p-EGFR, Akt, p-Akt, Erk1/2, and p-Erk1/2. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Conclusion

The comparative analysis of isomeric triazolopyrimidine derivatives demonstrates the profound impact of structural isomerism on inhibitory activity. The 7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold, exemplified by compound 1 , exhibits significantly greater cytotoxic potency against breast and cervical cancer cell lines compared to its 9H-regioisomer. The mechanism of action for this potent isomer involves the inhibition of the EGFR signaling pathway. These findings underscore the importance of exploring isomeric diversity in the design and development of novel and effective anticancer therapeutics. Further optimization of the 7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold holds promise for the discovery of next-generation kinase inhibitors.

References

A Comparative Guide to Alternative Reagents for Library Synthesis: Beyond 6-Bromo-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of compound libraries for drug discovery, the choice of core scaffold and the facility of its diversification are paramount. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a well-established purine bioisostere, with 6-bromo-triazolo[1,5-a]pyrimidine serving as a common starting point for library generation through functionalization at the 6-position. This guide provides a comparative analysis of alternative reagents, focusing on other functionalized triazolo[1,5-a]pyrimidines and the closely related pyrazolo[1,5-a]pyrimidine scaffold, to expand the chemical space accessible to medicinal chemists.

Executive Summary

This guide evaluates viable alternatives to 6-bromo-triazolo[1,5-a]pyrimidine for the parallel synthesis of compound libraries. The primary alternatives discussed are:

  • 6-Chloro-triazolo[1,5-a]pyrimidine: A more cost-effective starting material, though generally exhibiting lower reactivity in common cross-coupling reactions.

  • Halogenated Pyrazolo[1,5-a]pyrimidines: A bioisosteric scaffold that offers different vectoral arrangements of substituents and has been successfully employed in the synthesis of kinase inhibitor libraries.

The pyrazolo[1,5-a]pyrimidine scaffold, particularly 3-bromo and 5-chloro derivatives, emerges as a highly attractive alternative, with extensive literature supporting its use in generating diverse libraries targeting key signaling pathways in oncology and inflammation.

Comparison of Scaffolds and Reagents

The selection of a core scaffold for library synthesis is a critical decision that impacts the diversity, novelty, and ultimately the biological activity of the resulting compounds. Here, we compare 6-bromo-triazolo[1,5-a]pyrimidine with viable alternatives.

Feature6-Bromo-triazolo[1,5-a]pyrimidine6-Chloro-triazolo[1,5-a]pyrimidineHalogenated Pyrazolo[1,5-a]pyrimidines
Scaffold 1,2,4-Triazolo[1,5-a]pyrimidine1,2,4-Triazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine
Reactivity High reactivity in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.Generally lower reactivity than the bromo-analog, often requiring more forcing conditions or specialized catalysts.[1]High reactivity of bromo and chloro derivatives in a variety of cross-coupling reactions has been demonstrated.[2][3][4]
Cost Generally higher cost compared to the chloro-analog.More cost-effective starting material.Cost is variable depending on the specific halogenation pattern and substitution.
Diversity Well-established for diversification at the 6-position.Can access similar chemical space as the bromo-analog, but may have limitations with less reactive coupling partners.Offers different substituent vectors compared to the triazolo[1,5-a]pyrimidine scaffold, potentially leading to novel pharmacophores.[5][6]
Key Applications Kinase inhibitors, GPCR modulators, and other therapeutic areas.[7]Similar to the bromo-analog.Widely used for the synthesis of kinase inhibitors (Pim-1, CDK2, PI3Kδ, etc.).[5][8][9]

Performance Data in Library Synthesis

The following tables summarize representative yields for the diversification of halogenated pyrazolo[1,5-a]pyrimidines, a key alternative scaffold, via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one74
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one78
42-Thiopheneboronic acid3-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one67

Data sourced from a study on microwave-assisted Suzuki-Miyaura cross-coupling reactions.[3][4]

Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidine Derivatives
EntryAmineProductYield (%)
1Benzimidazole5-(Benzimidazol-1-yl)-...-pyrazolo[1,5-a]pyrimidine93
24-Methylpiperazine5-(4-Methylpiperazin-1-yl)-...-pyrazolo[1,5-a]pyrimidine78
3Morpholine5-(Morpholin-4-yl)-...-pyrazolo[1,5-a]pyrimidine85
4Aniline5-(Phenylamino)-...-pyrazolo[1,5-a]pyrimidine61

Yields are representative for the coupling step in multi-step syntheses of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.[2][10]

Experimental Protocols

Detailed methodologies for key diversification reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane/Water (4:1)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2 equivalents).

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M of the starting pyrazolopyrimidine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidine Derivatives

Materials:

  • 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative

  • Amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cs₂CO₃ (2 equivalents)

  • Toluene

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative (1 equivalent), the desired amine (1.5 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2 equivalents).

  • Add anhydrous toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 1-6 hours.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-pyrazolo[1,s-a]pyrimidine derivative.[10]

Signaling Pathways and Experimental Workflows

Libraries based on triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds have been extensively used to target protein kinases involved in cancer and inflammatory diseases. Below are diagrams of key signaling pathways and a general workflow for library synthesis and screening.

G cluster_synthesis Library Synthesis Workflow cluster_screening Screening Cascade Start Halogenated Scaffold (e.g., 6-Bromo-TP or 3-Bromo-PP) Reaction Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Reactants Coupling Partners (Boronic Acids, Amines, etc.) Reactants->Reaction Purification High-Throughput Purification Reaction->Purification Library Compound Library Purification->Library HTS High-Throughput Screening (e.g., Kinase Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cellular Potency & Selectivity Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Figure 1. General workflow for library synthesis and screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->PI3K Inhibitor->mTOR G cluster_nucleus Nucleus CDK2 CDK2 CDK2_CyclinA CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA pRb p-Rb CDK2_CyclinA->pRb Rb Rb Rb->pRb phosphorylates E2F E2F pRb->E2F S_Phase S-Phase Progression E2F->S_Phase Inhibitor Triazolo[1,5-a]pyrimidine Inhibitors Inhibitor->CDK2

References

Safety Operating Guide

Proper Disposal of 6-Bromo-triazolo[1,5-A]pyrimidine: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine: A Step-by-Step Guide for Laboratory Professionals

For immediate reference, treat 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine as a hazardous chemical. Proper personal protective equipment (PPE) should be worn at all times when handling this compound. Disposal must be conducted in accordance with local, state, and federal regulations for hazardous waste.

This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Hazard Information

Potential Hazard Classifications:

  • Skin Irritation: May cause skin irritation.[2][4]

  • Eye Irritation: May cause serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

II. Personal Protective Equipment (PPE)

A summary of required PPE for handling 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine is provided in the table below.

Equipment Specification Purpose
Gloves Nitrile rubber or other chemically resistant glovesTo prevent skin contact
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and dust
Lab Coat Standard laboratory coatTo protect skin and clothing
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors

III. Step-by-Step Disposal Procedure

The proper disposal of 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine involves a systematic approach to waste collection, storage, and transfer.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place un-used or contaminated solid 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be disposed of in this container.

  • Liquid Waste:

    • If dissolved in a solvent, collect the solution in a designated "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste streams.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine," and the associated hazard symbols (e.g., irritant).

2. Spill Management:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Prevent the spill from entering drains or waterways.

3. Final Disposal:

  • All waste containing 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine must be disposed of through an approved hazardous waste disposal facility.[5][6]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[6]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine.

Gcluster_prepPreparationcluster_waste_genWaste Generationcluster_collectionWaste Collectioncluster_finalFinal DisposalstartStart: Handling of6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidineppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppefume_hoodWork in a CertifiedChemical Fume Hoodppe->fume_hoodwaste_typeIdentify Waste Typefume_hood->waste_typesolid_wasteSolid Waste(Unused chemical, contaminated items)waste_type->solid_wasteSolidliquid_wasteLiquid Waste(Solutions containing the compound)waste_type->liquid_wasteLiquidcollect_solidCollect in Labeled'Solid Hazardous Waste' Containersolid_waste->collect_solidcollect_liquidCollect in Labeled'Halogenated Organic Waste' Containerliquid_waste->collect_liquidstore_wasteStore Waste Container in aDesignated, Safe Locationcollect_solid->store_wastecollect_liquid->store_wastecontact_ehsContact Environmental Health & Safety (EHS)for Waste Pickupstore_waste->contact_ehsendEnd: Proper Disposal viaApproved Waste Vendorcontact_ehs->end

Caption: Disposal workflow for 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine.

Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine

Essential Safety and Operational Guide for 6-Bromo-[1][2][3]triazolo[1,5-A]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 6-Bromo-[1]triazolo[1,5-A]pyrimidine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Prevents skin contact which can lead to irritation[1][2].
Body Protection Laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved N95 respirator or higher is recommended.Minimizes inhalation of the compound, which may cause respiratory tract irritation[1][2].

Step-by-Step Handling and Experimental Protocol

Adherence to the following operational steps is critical for the safe handling of 6-Bromo-[1]triazolo[1,5-A]pyrimidine.

2.1. Preparation and Weighing

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • PPE Donning: Put on all required PPE as specified in Table 1.

  • Weighing: Conduct all weighing operations within the chemical fume hood to contain any airborne particles. Use a tared, sealed container for transfer.

2.2. Solution Preparation

  • Solvent Selection: This compound is soluble in common organic solvents[1]. Select a solvent appropriate for your experimental needs.

  • Dissolution: Slowly add the weighed compound to the solvent in a suitable flask with stirring. Avoid splashing. Cap the flask as soon as possible.

2.3. Reaction Setup and Execution

  • Glassware: Use clean, dry glassware.

  • Reaction Conditions: Assemble the reaction apparatus within the chemical fume hood. If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Disposal Plan

Proper disposal of 6-Bromo-[1]triazolo[1,5-A]pyrimidine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Protocol

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed hazardous waste bag within the fume hood.
Liquid Waste (reaction mixtures, contaminated solvents) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

Table 3: Emergency Response

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Workflow Diagram

The following diagram illustrates the standard workflow for handling 6-Bromo-[1]triazolo[1,5-A]pyrimidine from receipt to disposal.

GHandling Workflow for 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidinecluster_prepPreparationcluster_handlingHandlingcluster_disposalDisposalA1. Don PPEB2. Prepare Fume HoodA->BC3. Weigh CompoundB->CProceed to HandlingD4. Prepare SolutionC->DE5. Conduct ExperimentD->EF6. Segregate WasteE->FProceed to DisposalG7. Label Waste ContainersF->GH8. EHS CollectionG->H

Caption: Workflow for handling 6-Bromo-[1]triazolo[1,5-A]pyrimidine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.